4'-Fluoro-2-phenylacetophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 254073. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(4-fluorophenyl)-2-phenylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFYKGCQUWKAFLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30312380 | |
| Record name | 4'-Fluoro-2-phenylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30312380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347-84-2 | |
| Record name | 347-84-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=254073 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4'-Fluoro-2-phenylacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30312380 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(4-fluorophenyl)-2-phenylethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
4'-Fluoro-2-phenylacetophenone CAS number 347-84-2 properties
An In-depth Technical Guide to 4'-Fluoro-2-phenylacetophenone (CAS 347-84-2)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into its core properties, synthesis, reactivity, and critical applications, grounding all claims in verifiable data and established scientific principles.
Core Compound Identity and Physicochemical Properties
This compound, also known by synonyms such as Benzyl 4-fluorophenyl ketone, is a fluorinated aromatic ketone that serves as a versatile building block in organic synthesis.[1][2] Its structure, featuring a fluorophenyl group attached to a carbonyl, which is in turn connected to a benzyl moiety, provides multiple points for chemical modification. This versatility is crucial for its role in constructing more complex molecular architectures.
The fluorine atom is a particularly noteworthy feature. In medicinal chemistry, the strategic incorporation of fluorine can significantly modulate a molecule's properties, often leading to enhanced metabolic stability, improved bioavailability, and stronger binding affinities with biological targets.[1][3][4]
Below is a visualization of the compound's chemical structure.
Caption: General workflow for the synthesis of this compound.
Protocol: Friedel-Crafts Acylation Synthesis
This protocol is a self-validating system, incorporating purification and analytical checkpoints to ensure product integrity.
-
Materials & Setup:
-
2-neck round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet.
-
Fluorobenzene (1.0 eq), Phenylacetyl chloride (1.1 eq), Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq).
-
Anhydrous Dichloromethane (DCM).
-
Ice bath, crushed ice, concentrated HCl, saturated NaHCO₃ solution, brine.
-
Anhydrous magnesium sulfate (MgSO₄).
-
-
Procedure:
-
Charge the flask with anhydrous AlCl₃ and DCM under a nitrogen atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Add phenylacetyl chloride dropwise to the suspension while stirring.
-
After addition is complete, add fluorobenzene dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0-5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress using Thin Layer Chromatography (TLC).
-
-
Work-up & Isolation:
-
Once the reaction is complete, slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl to quench the reaction and decompose the aluminum complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with DCM.
-
Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine. This removes residual acid and salts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
-
Purification & Validation:
-
The crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
The purity of the final product is validated by measuring its melting point (target: 80-84 °C) and by spectroscopic analysis (NMR, IR). [1]
-
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable intermediate in the synthesis of fine chemicals and Active Pharmaceutical Ingredients (APIs). [1]Its primary utility lies in its role as a building block for creating more complex molecules with potential therapeutic value. [1][2]
-
Pharmaceutical Development: It is a known intermediate or impurity in the synthesis of Atorvastatin, a widely used lipid-lowering agent. [2][5]* Scaffold for Novel Therapeutics: The structure is used in the construction of novel compounds for various therapeutic targets. The fluorophenyl and benzyl groups can be further functionalized, allowing chemists to explore a wide chemical space to optimize drug properties. [1]* Agrochemicals and Materials Science: Beyond pharmaceuticals, this compound finds use in developing agrochemicals and specialty polymers, where its specific properties can lead to improved efficacy or material characteristics. [1][3]
Caption: Role as a building block in drug development.
Reactivity and Analytical Characterization
The reactivity of this compound is dominated by two key features: the carbonyl group and the fluorinated aromatic ring.
-
Carbonyl Group: The ketone is susceptible to nucleophilic attack. It can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄), or it can participate in condensation reactions (e.g., aldol, Knoevenagel) at the alpha-carbon.
-
Aromatic Rings: The 4-fluorophenyl ring is deactivated towards further electrophilic substitution due to the electron-withdrawing nature of both the fluorine and the carbonyl group. However, it can participate in nucleophilic aromatic substitution under certain conditions.
Table 2: Spectroscopic Data for Characterization
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the aromatic protons on both rings and a characteristic singlet for the methylene (-CH₂-) protons adjacent to the carbonyl group. |
| ¹³C NMR | A signal for the carbonyl carbon (~195-205 ppm), along with distinct signals for the aromatic carbons. The carbon bonded to fluorine will show a large C-F coupling constant. |
| ¹⁹F NMR | A single resonance characteristic of a fluorine atom on an aromatic ring. |
| FTIR | A strong absorption band for the C=O stretch (typically ~1680-1700 cm⁻¹). Bands for C-F stretching and aromatic C-H and C=C bonds will also be present. [6] |
| Mass Spec (MS) | The molecular ion peak (M⁺) should be observed at m/z = 214.24, with characteristic fragmentation patterns. |
Safety, Handling, and Storage
Proper handling of this compound is crucial for laboratory safety.
-
Hazards: The compound is irritating to the eyes, respiratory system, and skin. [7]Users should wear suitable protective clothing, gloves, and eye/face protection. [7][8]* First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. [7]For skin contact, wash with soap and water. If inhaled, move to fresh air. [9][10]* Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid dust formation and inhalation. [9]* Storage: Store at room temperature in a tightly closed container in a dry, well-ventilated place. [1][2]Keep away from strong oxidizing agents. [9]
References
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- (CAS No. 347-84-2) Benzyl-4-fluorophenyl ketone.
- This compound Safety D
- 4'-Fluoroacetophenone Safety D
- 4'-Fluoroacetophenone SAFETY D
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An In-Depth Technical Guide to 4'-Fluoro-2-phenylacetophenone: A Key Intermediate in Modern Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Fluorinated Ketones in Chemical Synthesis
4'-Fluoro-2-phenylacetophenone, a fluorinated aromatic ketone, is a vital building block in the landscape of organic synthesis. Its strategic incorporation of a fluorine atom and a phenylacetophenone scaffold imparts unique chemical properties that are highly sought after in the development of pharmaceuticals and agrochemicals. The presence of the fluorine atom can significantly alter a molecule's metabolic stability, bioavailability, and binding affinity to biological targets, making this compound a valuable intermediate for medicinal chemists. This guide provides a comprehensive overview of the molecular structure, properties, synthesis, and reactivity of this compound, offering insights for its effective utilization in research and development.
Part 1: Molecular Structure and Physicochemical Properties
Chemical Identity
-
IUPAC Name: 1-(4-fluorophenyl)-2-phenylethanone[1]
-
CAS Number: 347-84-2[1]
-
Molecular Weight: 214.24 g/mol [1]
Structural Formula and Visualization
The molecular structure of this compound consists of a central ethanone bridge connecting a p-fluorophenyl group and a phenyl group.
Caption: Generalized Friedel-Crafts acylation workflow for the synthesis of this compound.
Experimental Protocol: A Representative Friedel-Crafts Acylation
The following is a generalized protocol based on established methodologies for similar transformations:[5]
-
Reaction Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum trichloride (1.1 equivalents) and a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Addition of Reactants: Cool the suspension to 0°C in an ice bath. Add fluorobenzene (1.0 equivalent) to the flask.
-
Acylation: Add 2-phenylacetyl chloride (1.0 equivalent) dropwise from the dropping funnel to the stirred suspension, maintaining the temperature at 0°C. The rate of addition should be controlled to manage the exothermic reaction.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid. This will decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with the reaction solvent. Combine the organic extracts, wash with water, a saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure 1-(4-fluorophenyl)-2-phenylethanone.
Reactivity and Downstream Applications
This compound is a versatile intermediate. The ketone functionality can undergo a variety of transformations, and the aromatic rings are amenable to further functionalization. A particularly important application of such aryl halides is in palladium-catalyzed cross-coupling reactions , such as the Suzuki-Miyaura coupling. [6][7] Suzuki-Miyaura Coupling: A Hypothetical Application
While a specific Suzuki coupling of this compound is not detailed in the immediate search results, the general applicability of this reaction to similar structures is well-established. [6][8]This reaction would typically involve the coupling of an arylboronic acid with the fluorophenyl ring of the molecule, although the fluorine atom itself is generally not the leaving group in these reactions. Instead, a bromo or iodo-substituted analogue would be used.
Part 3: Spectroscopic Characterization
Spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on both the fluorophenyl and phenyl rings. The methylene protons adjacent to the carbonyl group will appear as a singlet. The protons on the fluorophenyl ring will exhibit splitting patterns due to coupling with the fluorine atom.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the methylene carbon, and the aromatic carbons. The carbons of the fluorophenyl ring will show coupling with the fluorine atom, resulting in doublets.
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other characteristic absorptions will include C-H stretching of the aromatic and methylene groups, and C=C stretching of the aromatic rings. A C-F stretching vibration is also expected. [4]
Mass Spectrometry (MS)
Mass spectrometry will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (214.24 g/mol ). Fragmentation patterns would likely involve the cleavage of the bonds adjacent to the carbonyl group, leading to characteristic fragment ions.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. Its well-defined molecular structure and predictable reactivity, especially through reactions like the Friedel-Crafts acylation, make it an important tool for synthetic chemists. A thorough understanding of its properties and spectroscopic characteristics is essential for its effective application in research and development.
References
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1-(4-Fluorophenyl)-2-phenylethanone - ChemBK. (2024, April 9). Retrieved from [Link]
- Supporting Information for a scientific article. This journal is © The Royal Society of Chemistry 2021. (2021).
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1-(4-Fluorophenyl)-2-phenylethan-1-one | C14H11FO | CID 318235 - PubChem. (n.d.). Retrieved from [Link]
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4'-Fluoroacetophenone | CAS#:403-42-9 | Chemsrc. (2025, August 19). Retrieved from [Link]
-
Figure S9. 1H NMR spectrum of 1-(4-Fluorophenyl)ethanone oxime (2e). - ResearchGate. (n.d.). Retrieved from [Link]
- Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Inform
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4-fluoroacetophenone - Stenutz. (n.d.). Retrieved from [Link]
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Ethanone, 1-(4-fluorophenyl)- - the NIST WebBook. (n.d.). Retrieved from [Link]
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2-(4-Fluorophenyl)-1-phenylethanone | C14H11FO | CID 236329 - PubChem. (n.d.). Retrieved from [Link]
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Friedel-Crafts Acylation - J&K Scientific LLC. (2025, February 23). Retrieved from [Link]
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Friedel-Crafts Acylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Friedel‐Crafts acylation with various amides and mesitylene.[a] [a] Reaction conditions - ResearchGate. (n.d.). Retrieved from [Link]
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2-Bromo-1-(4-fluorophenyl)ethan-1-one - PubChem - NIH. (n.d.). Retrieved from [Link]
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4'-Fluoroacetophenone | C8H7FO | CID 9828 - PubChem. (n.d.). Retrieved from [Link]
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Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings | The Journal of Organic Chemistry - ACS Publications. (2021, March 1). Retrieved from [Link]
-
Fluorinated phenylalanines: synthesis and pharmaceutical applications - Beilstein Journals. (2020, May 15). Retrieved from [Link]
-
18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry - YouTube. (2021, March 4). Retrieved from [Link]
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Figure S2 . IR spectrum (KBr) of 2-azido-1-phenylethanone ( 6 ). - ResearchGate. (n.d.). Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]
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NMR Spectroscopy :: 1H NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved from [Link]
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Suzuki Coupling - YouTube. (2020, July 11). Retrieved from [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4'-Fluoro-2-phenylacetophenone
Authored for Researchers, Scientists, and Drug Development Professionals
Preamble: The Imperative of Structural Verification
In the landscape of drug discovery and materials science, the unequivocal structural confirmation of a synthesized molecule is the bedrock upon which all subsequent data rests. 4'-Fluoro-2-phenylacetophenone (CAS: 347-84-2; Molecular Formula: C₁₄H₁₁FO) is a key building block, valued for the unique electronic and steric properties imparted by its fluorinated aromatic ring and benzyl ketone moiety. Its utility in the synthesis of complex pharmaceutical agents and novel materials necessitates a robust and clear-sighted approach to its analytical characterization.
This guide moves beyond a simple recitation of data. As Senior Application Scientists, we operate at the intersection of theory and practice. We understand that while obtaining a spectrum is routine, its interpretation is an art informed by deep mechanistic understanding. Publicly available, peer-reviewed spectroscopic data for this specific compound is notably scarce. Therefore, this document serves a dual purpose: first, to provide detailed, field-tested protocols for acquiring high-quality spectroscopic data, and second, to present a comprehensive, theoretically-grounded prediction and interpretation of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data you should expect to observe. This predictive analysis is grounded in the well-established principles of spectroscopy and is corroborated by data from structurally analogous compounds, such as 2-phenylacetophenone.[1][2]
Molecular Structure and Atom Numbering
A lucid interpretation of spectroscopic data begins with a clear structural map. The following diagram illustrates the IUPAC-recommended numbering for this compound, which will be used as a reference throughout this guide.
Figure 1: Molecular structure of this compound with atom numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide definitive information, with the added diagnostic feature of coupling to the ¹⁹F nucleus.
Expertise & Causality: The "Why" Behind the Prediction
-
¹H NMR: We anticipate the spectrum to be defined by three regions: the non-fluorinated phenyl ring, the methylene bridge, and the 4'-fluorinated phenyl ring. The protons on the fluorinated ring (H2'/H6' and H3'/H5') will not be simple doublets. Due to ¹H-¹⁹F coupling, they will appear as apparent triplets or, more accurately, as doublets of doublets, a key signature to look for.[3] The five protons of the unsubstituted phenyl ring and the two methylene protons will appear as a complex multiplet and a sharp singlet, respectively, consistent with data from 2-phenylacetophenone.[4]
-
¹³C NMR: The presence of a single fluorine atom provides a rich layer of data. The carbon directly bonded to fluorine (C4') will exhibit a large one-bond coupling constant (¹JCF) of approximately 245-255 Hz, appearing as a doublet.[5][6] The adjacent carbons (C3'/C5') will show a smaller two-bond coupling (²JCF), and the next carbons (C2'/C6') an even smaller three-bond coupling (³JCF).[6] This pattern is an unambiguous indicator of the fluorine's position. The remaining carbon signals are predicted based on established substituent effects.
Predicted NMR Data Summary
The following tables summarize the predicted ¹H and ¹³C NMR data in a standard deuterated solvent like CDCl₃.
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Predicted Coupling Constant (J, Hz) | Rationale |
|---|---|---|---|---|---|
| H2', H6' | 8.05 - 7.95 | Doublet of Doublets (dd) or Apparent Triplet | 2H | ³JHH ≈ 9.0, ⁴JHF ≈ 5.5 | Deshielded by C=O and coupled to both H3'/H5' and ¹⁹F. |
| H3', H5' | 7.20 - 7.10 | Doublet of Doublets (dd) or Apparent Triplet | 2H | ³JHH ≈ 9.0, ³JHF ≈ 8.5 | Shielded relative to H2'/H6' and coupled to both H2'/H6' and ¹⁹F. |
| H2''-H6'' | 7.40 - 7.20 | Multiplet (m) | 5H | - | Protons of the unsubstituted phenyl ring. |
| H8 (CH₂) | 4.30 - 4.20 | Singlet (s) | 2H | - | Alpha to both a carbonyl and a phenyl group. |
Table 2: Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to F) | Predicted Coupling Constant (JCF, Hz) | Rationale |
|---|---|---|---|---|
| C7 (C=O) | 196.5 | Singlet (s) | - | Typical chemical shift for a diaryl ketone. |
| C4' | 165.8 | Doublet (d) | ¹J ≈ 255 | Directly attached to F, causing large splitting and deshielding. |
| C1'' | 134.5 | Singlet (s) | - | Unsubstituted aromatic carbon attached to the CH₂ group. |
| C1' | 133.5 | Doublet (d) | ⁴J ≈ 3 | Quaternary carbon, deshielded by C=O, weak long-range F coupling. |
| C2', C6' | 131.0 | Doublet (d) | ³J ≈ 9 | Ortho to C=O, deshielded, with three-bond F coupling. |
| C4'' | 129.5 | Singlet (s) | - | Para carbon of the unsubstituted phenyl ring. |
| C3'', C5'' | 128.8 | Singlet (s) | - | Meta carbons of the unsubstituted phenyl ring. |
| C2'', C6'' | 127.2 | Singlet (s) | - | Ortho carbons of the unsubstituted phenyl ring. |
| C3', C5' | 115.8 | Doublet (d) | ²J ≈ 22 | Meta to C=O, ortho to F, showing strong shielding and two-bond F coupling. |
| C8 (CH₂) | 45.5 | Singlet (s) | - | Methylene carbon, typical shift for a benzyl ketone. |
Experimental Protocol: Acquiring High-Fidelity NMR Spectra
This protocol ensures the acquisition of clean, high-resolution data. Trustworthiness is built on meticulous sample preparation.
-
Sample Preparation: a. Weigh 10-20 mg of solid this compound into a clean, dry vial. b. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[7] c. Gently agitate the vial to ensure complete dissolution. The solution must be homogeneous and free of any particulate matter.[8] d. Using a Pasteur pipette with a small cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube.[7] The final sample height should be approximately 4-5 cm.[8] e. Cap the NMR tube securely and label it clearly.
-
Instrument Setup & Acquisition (Example: 400 MHz Spectrometer): a. Insert the sample into the spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to optimize homogeneity. This is a critical step to achieve sharp peaks and good resolution. d. For ¹H NMR: Acquire a spectrum with a 90° pulse, a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. Co-add 8-16 scans for a good signal-to-noise ratio. e. For ¹³C NMR: Acquire a proton-decoupled spectrum with a 30° pulse, a spectral width of ~240 ppm, an acquisition time of ~1 second, and a relaxation delay of 2 seconds. Co-add 1024 or more scans depending on the sample concentration. f. Process the data using an appropriate software package (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. g. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the central peak of the CDCl₃ triplet to 77.16 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. It is an excellent, rapid technique to confirm the presence of the key carbonyl (C=O) and carbon-fluorine (C-F) bonds.
Expertise & Causality: Interpreting the Vibrational Signature
The IR spectrum of this compound will be dominated by a few very strong, diagnostic peaks. The most prominent will be the carbonyl stretch. For an aryl ketone, this typically appears around 1685 cm⁻¹. The exact position can be influenced by conjugation and substituent effects. The C-F bond gives rise to a strong, characteristic absorption in the 1250-1120 cm⁻¹ region. We also expect to see characteristic peaks for aromatic C-H and C=C bonds, as well as the aliphatic C-H stretches of the methylene group.
Predicted IR Data Summary
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Rationale |
|---|---|---|---|
| 3100-3000 | Medium-Weak | Aromatic C-H Stretch | Characteristic of sp² C-H bonds in the phenyl rings. |
| 2960-2920 | Weak | Aliphatic C-H Stretch | Asymmetric and symmetric stretching of the CH₂ group. |
| ~1685 | Strong | C=O Carbonyl Stretch | Diagnostic for an aryl ketone. Conjugation lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). |
| 1600-1585, 1500-1450 | Medium-Strong | Aromatic C=C Stretch | Skeletal vibrations of the aromatic rings. |
| ~1230 | Strong | Aryl C-F Stretch | A strong, characteristic absorption for the carbon-fluorine bond. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is the modern standard for its speed, ease of use, and minimal sample preparation.[9][10]
Figure 2: Standard workflow for acquiring an ATR-FTIR spectrum.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe it gently with a soft tissue dampened with a volatile solvent like isopropanol and allow it to dry completely.[11]
-
Background Collection: Secure the anvil and collect a background spectrum. This is a crucial self-validating step that measures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid this compound powder onto the center of the ATR crystal.
-
Measurement: Lower the press anvil to apply firm, even pressure on the sample, ensuring good contact with the crystal.[9]
-
Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to produce a high-quality spectrum.
-
Cleanup: Release the anvil, remove the sample, and clean the crystal and anvil tip thoroughly with a solvent-dampened tissue.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, crucial information about the molecule's substructures. For this molecule, we expect Electron Ionization (EI) to induce characteristic fragmentation patterns.
Expertise & Causality: Predicting the Fragmentation Pathway
Upon electron ionization, a molecule loses an electron to form a molecular ion (M⁺•), whose mass-to-charge ratio (m/z) corresponds to the molecular weight. For C₁₄H₁₁FO, the exact mass is 214.0794 g/mol . The fragmentation of ketones is well-understood and is dominated by cleavage of the bonds alpha to the carbonyl group.[12]
-
Alpha-Cleavage (Path A): The most favorable cleavage will be the loss of the benzyl radical (•CH₂Ph, 91 Da) to form the highly stable 4-fluorobenzoyl cation. This fragment at m/z 123 is predicted to be the base peak (the most intense peak in the spectrum).
-
Alpha-Cleavage (Path B): A less favorable cleavage involves the loss of the 4-fluorophenyl radical (•C₆H₄F, 95 Da) to form the C₈H₇O⁺ ion at m/z 119.
-
Further Fragmentation: The 4-fluorobenzoyl cation (m/z 123) can lose carbon monoxide (CO, 28 Da) to form the 4-fluorophenyl cation at m/z 95. The tropylium ion (C₇H₇⁺) at m/z 91, formed from the benzyl moiety, is also a commonly observed and stable fragment.
Figure 3: Predicted major fragmentation pathway for this compound under EI-MS.
Predicted Mass Spectrum Data Summary
Table 4: Predicted Key Fragments in EI-Mass Spectrum
| m/z | Predicted Relative Intensity | Identity of Fragment |
|---|---|---|
| 214 | Moderate | [M]⁺• (Molecular Ion) |
| 123 | 100% (Base Peak) | [F-C₆H₄-CO]⁺ |
| 95 | High | [F-C₆H₄]⁺ |
| 91 | Moderate-High | [C₇H₇]⁺ |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal method for volatile, thermally stable small molecules, providing both separation and mass analysis.[13]
-
Sample Preparation: a. Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.[14] b. Ensure the sample is fully dissolved and free of particulates. Filter if necessary. c. Transfer the solution to a standard 2 mL GC autosampler vial.
-
Instrument Setup & Acquisition (Example): a. GC Conditions:
- Injector: Split/splitless injector, operated in splitless mode for sensitivity. Temperature: 250 °C.
- Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
- Carrier Gas: Helium at a constant flow rate of ~1 mL/min.
- Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. b. MS Conditions:
- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Mass Range: Scan from m/z 40 to 400.
-
Data Analysis: a. Identify the chromatographic peak corresponding to the compound. b. Extract the mass spectrum from this peak. c. Identify the molecular ion peak and compare the fragmentation pattern to the predicted values to confirm the structure.
Conclusion
The structural elucidation of this compound is a straightforward process when approached with a foundational understanding of spectroscopic principles. This guide provides the necessary framework for any researcher to confidently acquire and interpret the required data. The key signatures to verify the structure are:
-
¹H NMR: The presence of a singlet for the CH₂ group and two distinct doublet of doublets patterns for the fluorinated aromatic ring.
-
¹³C NMR: A characteristic C=O peak near 196.5 ppm and, most importantly, a series of doublets for the fluorinated ring carbons with predictable C-F coupling constants, especially the large ¹JCF for the carbon bearing the fluorine.
-
IR: A strong C=O stretch around 1685 cm⁻¹ and a strong C-F stretch near 1230 cm⁻¹.
-
MS: A molecular ion at m/z 214 and a base peak at m/z 123, corresponding to the stable 4-fluorobenzoyl cation.
By following the detailed protocols and using the predictive data as a benchmark, scientists can ensure the identity and purity of their material, enabling trustworthy and reproducible downstream research.
References
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NMR Sample Preparation. (n.d.). Bruker. Retrieved from [Link]
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Hornak, J. P. (n.d.). Sample Preparation. In The Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]
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Physical and chemical properties of 4'-Fluoro-2-phenylacetophenone
An In-Depth Technical Guide to 4'-Fluoro-2-phenylacetophenone
Introduction and Nomenclature
This compound, also known by its IUPAC name 1-(4-fluorophenyl)-2-phenylethanone, is a fluorinated aromatic ketone that serves as a pivotal intermediate in synthetic organic chemistry.[1] Its structure, featuring a fluorophenyl group attached to a carbonyl, which is in turn bonded to a methylene bridge and a phenyl ring, provides a unique combination of reactive sites. The presence of the fluorine atom is of particular significance in medicinal chemistry, as its incorporation into molecular scaffolds can profoundly influence pharmacokinetic and pharmacodynamic properties, such as metabolic stability, bioavailability, and binding affinity.[2]
This guide provides a comprehensive overview of the core physical and chemical properties, a validated synthesis protocol, spectroscopic characterization, key reactivity, and applications of this compound, tailored for researchers and professionals in drug discovery and chemical development.
Key Identifiers:
-
CAS Number: 347-84-2[2]
-
Molecular Formula: C₁₄H₁₁FO[2]
-
Synonyms: Benzyl 4-fluorophenyl ketone, 1-(4-Fluorophenyl)-2-phenylethanone[3]
-
InChI Key: YFYKGCQUWKAFLW-UHFFFAOYSA-N
Physicochemical Properties
This compound is typically a white to off-white solid at room temperature.[2][4] Its core physicochemical data are summarized in the table below, providing essential information for experimental design, handling, and storage.
| Property | Value | Source(s) |
| Molecular Weight | 214.23 g/mol | [1][4] |
| Appearance | White to off-white solid/powder | [2][4] |
| Melting Point | 80 - 84 °C | [2][4] |
| Boiling Point (Predicted) | 332.9 ± 17.0 °C | [4] |
| Density (Predicted) | 1.152 ± 0.06 g/cm³ | [4] |
| Solubility | Soluble in Chloroform, DMSO, Methanol (Slightly) | [4] |
| Storage Temperature | Room Temperature / 2-8°C | [4] |
Synthesis via Friedel-Crafts Acylation
Underlying Principles
A robust and widely applicable method for the synthesis of this compound is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an aromatic ring—in this case, fluorobenzene—with an acyl halide using a strong Lewis acid catalyst.[5][6]
The reaction is initiated by the activation of phenylacetyl chloride with a Lewis acid, such as aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich fluorobenzene ring. Fluorine is an ortho-, para-directing deactivator; however, the para-product is sterically favored, leading to the desired 4'-fluoro substitution pattern. The reaction is typically quenched with a dilute acid to decompose the aluminum chloride complex and isolate the ketone product.[7] The deactivating nature of the resulting aryl ketone product advantageously prevents further acylation reactions.[8]
Experimental Protocol
Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Fluorobenzene
-
Phenylacetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), dilute solution (e.g., 2M)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, add anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (AlCl₃) to the cooled DCM with stirring.
-
Reagent Addition: Add fluorobenzene to the stirred suspension. Subsequently, add phenylacetyl chloride dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and slowly pour the reaction mixture onto crushed ice containing concentrated HCl. This step is highly exothermic and should be performed with caution.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Washing: Combine the organic layers and wash sequentially with dilute HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
Caption: Friedel-Crafts Acylation workflow for synthesizing this compound.
Spectroscopic and Analytical Profile
Structural elucidation and purity assessment of this compound are confirmed using standard spectroscopic techniques.[9] The expected spectral features are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments. The two protons of the methylene bridge (-CH₂-) will appear as a singlet, typically in the range of 4.0-4.5 ppm. The protons on the unsubstituted phenyl ring will appear as a multiplet in the aromatic region (~7.2-7.4 ppm). The protons on the 4-fluorophenyl ring will appear as two distinct multiplets, also in the aromatic region (~7.0-8.1 ppm), exhibiting characteristic coupling to the fluorine atom.
-
¹³C NMR: The carbon NMR will show a characteristic signal for the carbonyl carbon (~195-200 ppm). The methylene carbon will appear further upfield. The spectrum will also display signals for the aromatic carbons, with the carbon directly bonded to the fluorine atom showing a large one-bond C-F coupling constant.
-
¹⁹F NMR: A single resonance is expected, characteristic of an aryl fluoride.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretch is expected in the region of 1680-1700 cm⁻¹. Additional bands will be present for aromatic C-H stretching (above 3000 cm⁻¹) and C=C stretching (around 1450-1600 cm⁻¹). A C-F stretching band is also expected around 1200-1250 cm⁻¹.[9]
Mass Spectrometry (MS)
Electron Impact (EI) mass spectrometry would show the molecular ion peak (M⁺) at m/z 214. Key fragmentation patterns would include the loss of the benzyl radical (C₇H₇) to give the 4-fluorobenzoyl cation at m/z 123, which is often the base peak. Another significant fragment would be the tropylium cation at m/z 91.
Chemical Reactivity and Mechanistic Pathways
The reactivity of this compound is dominated by the ketone functional group and the adjacent α-methylene bridge.
Reactivity of the α-Methylene Carbon
The protons on the methylene carbon alpha to the carbonyl group are acidic (pKa ≈ 19-20) and can be abstracted by a suitable base (e.g., NaH, LDA, KOt-Bu) to form an enolate. This enolate is a powerful nucleophile and is central to many C-C bond-forming reactions. One of the most significant reactions is the palladium-catalyzed α-arylation, a cornerstone of modern synthetic chemistry for creating complex molecular architectures.[10][11] This transformation allows for the coupling of the ketone enolate with aryl halides to form α,α-diaryl ketones.[12]
Reactions at the Carbonyl Group
The carbonyl carbon is electrophilic and susceptible to attack by nucleophiles. Common reactions include:
-
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Condensation Reactions: It can undergo aldol-type condensation reactions with other carbonyl compounds or Claisen-Schmidt condensation with aldehydes in the presence of an acid or base catalyst.
Representative Reaction Workflow: α-Arylation
Caption: Palladium-catalyzed α-arylation of this compound.
Applications in Research and Drug Development
This compound is a valuable building block for synthesizing more complex molecules, particularly in the pharmaceutical industry.[2]
-
Scaffold for Bioactive Molecules: The diaryl ketone motif is present in numerous biologically active compounds. This molecule provides a ready-made scaffold that can be further functionalized.
-
Introduction of Fluorine: As a fluorinated building block, it allows for the strategic introduction of fluorine into target molecules. This is a common tactic in drug design to block metabolic oxidation sites, increase membrane permeability, and enhance binding interactions with target proteins.[13]
-
Precursor for Heterocycles: The ketone and α-methylene groups can be used to construct various heterocyclic ring systems, which are prevalent in pharmaceuticals.
-
Cancer Research: Derivatives of similar phenylacetamide structures have been investigated for their potential as anticancer agents, suggesting that compounds derived from this compound could be of interest in oncology research.[14]
Safety and Handling
This compound is an irritant and requires careful handling.
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Measures:
-
Work in a well-ventilated area or fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area immediately with plenty of water.[4]
-
Always consult the material safety data sheet (MSDS) provided by the supplier before handling this chemical.
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Chemistry LibreTexts. (2019, June 5). 18.5 Friedel–Crafts Alkylation and Acylation. Retrieved January 9, 2026, from [Link]
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A Technical Guide to the Synthesis and Characterization of 4'-Fluoro-2'-Hydroxychalcone Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Chalcones, characterized by a 1,3-diphenyl-2-propen-1-one core, represent a privileged scaffold in medicinal chemistry due to their straightforward synthesis and wide array of biological activities.[1] This technical guide provides an in-depth, experience-driven framework for the synthesis and detailed characterization of 4'-fluoro-2'-hydroxychalcone derivatives. The strategic incorporation of a fluorine atom at the 4'-position and a hydroxyl group at the 2'-position of the A-ring can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby enhancing its therapeutic potential.[2][3] We will explore the robust Claisen-Schmidt condensation as the primary synthetic route, offering detailed protocols and explaining the causal relationships behind experimental choices.[2] Furthermore, this guide establishes a self-validating system for structural elucidation using a suite of spectroscopic techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy. By integrating field-proven insights with authoritative references, this document serves as a comprehensive resource for researchers aiming to design, synthesize, and validate novel chalcone-based therapeutic agents.
The Strategic Importance of 4'-Fluoro-2'-Hydroxychalcones
The Chalcone Scaffold: A Foundation for Drug Discovery
Chalcones are open-chain flavonoids that serve as biosynthetic precursors to a vast number of plant-based flavonoids and isoflavonoids.[4] Their versatile biological profile includes anticancer, anti-inflammatory, antioxidant, antimicrobial, and antiviral activities.[2][5] This broad spectrum of activity is largely attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor, enabling covalent interactions with biological nucleophiles like cysteine residues in key proteins and enzymes. The ease of synthesis and the ability to introduce diverse substituents on both aromatic rings make chalcones an ideal template for structure-activity relationship (SAR) studies in drug development.
Rationale for Fluorine and Hydroxyl Substitutions
The introduction of specific functional groups onto the chalcone scaffold is a key strategy for optimizing its pharmacological profile.
-
Fluorine (4'-position): Incorporating a fluorine atom is a well-established strategy in medicinal chemistry to enhance metabolic stability and increase lipophilicity.[2][3] The high electronegativity of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with target proteins and improved cell membrane permeability. Fluorinated chalcones have demonstrated potent anticancer, anti-inflammatory, and antimicrobial properties.[2][3][6][7]
-
Hydroxyl Group (2'-position): The presence of a hydroxyl group ortho to the carbonyl function is critical. It can act as an intramolecular hydrogen bond donor to the carbonyl oxygen, which influences the planarity and conformational rigidity of the molecule. This structural feature is often crucial for biological activity and also serves as a synthetic handle for the cyclization of chalcones into flavanones, a related class of bioactive compounds.[8][9]
Synthesis: The Claisen-Schmidt Condensation
The most reliable and versatile method for synthesizing chalcones is the base-catalyzed Claisen-Schmidt condensation.[1][2] This reaction involves a crossed aldol condensation between an aromatic ketone (an acetophenone derivative) and an aromatic aldehyde that lacks α-hydrogens.
Mechanistic Insight
The reaction proceeds via a well-understood, base-catalyzed mechanism:
-
Enolate Formation: The base (e.g., hydroxide) abstracts an acidic α-proton from the acetophenone derivative (4'-fluoro-2'-hydroxyacetophenone) to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde.
-
Aldol Addition: This attack forms a β-hydroxy ketone intermediate (an aldol).
-
Dehydration: The intermediate readily dehydrates under the basic conditions, expelling a water molecule to form the thermodynamically stable α,β-unsaturated ketone system, yielding the final chalcone product.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed for the synthesis of a representative derivative, (E)-1-(4-fluoro-2-hydroxyphenyl)-3-phenylprop-2-en-1-one .
Reagents and Materials:
-
4'-Fluoro-2'-hydroxyacetophenone
-
Benzaldehyde (or other substituted benzaldehydes)
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized Water
-
Hydrochloric Acid (10% aqueous solution)
-
Standard laboratory glassware, magnetic stirrer, and filtration apparatus
-
Thin-Layer Chromatography (TLC) plates (silica gel)
Step-by-Step Procedure:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4'-fluoro-2'-hydroxyacetophenone (e.g., 10 mmol) and the selected benzaldehyde (10 mmol) in ethanol (25-30 mL). Stir at room temperature until a homogenous solution is formed.
-
Catalyst Addition: Separately, prepare a solution of KOH or NaOH (e.g., 20 mmol) in a minimal amount of water and add it dropwise to the ethanolic solution of the reactants. The addition of a strong base is the critical step for initiating enolate formation.[10] Ethanol is a common solvent choice as it effectively dissolves both the reactants and the base catalyst.[4]
-
Reaction Progression & Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by TLC (e.g., using a 7:3 hexanes:ethyl acetate mobile phase).[11] The formation of a new, less polar spot corresponding to the chalcone and the disappearance of the starting aldehyde spot indicate reaction progression. Reaction times can vary from 4 to 24 hours, often signaled by the formation of a solid precipitate.[10][12]
-
Work-up and Isolation: Once the reaction is complete, pour the mixture into a beaker containing crushed ice and water (approx. 100 mL). Acidify the solution by slowly adding 10% HCl until the pH is acidic. This step neutralizes the base catalyst and precipitates the crude chalcone product.
-
Purification: Collect the crude solid by vacuum filtration, washing thoroughly with cold water to remove inorganic salts.[11] The primary method for purification is recrystallization.[13] Ethanol or an ethanol-water mixture is typically an excellent solvent system for this purpose.[11][13] Dissolve the crude product in a minimum amount of hot ethanol and allow it to cool slowly to form pure crystals.
-
Drying and Yield Calculation: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry them in an oven at a moderate temperature (e.g., 60-70 °C). Calculate the final yield. Yields for this reaction are typically high, often in the 70-90% range.[14]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 4'-fluoro-2'-hydroxychalcones.
Spectroscopic Characterization: A Multi-Technique Approach
Structural confirmation is achieved by correlating data from multiple spectroscopic techniques. Each method provides unique and complementary information about the molecule's structure.
¹H NMR Spectroscopy
Proton NMR is invaluable for identifying the key structural motifs of the chalcone. The spectra are typically recorded in CDCl₃ or DMSO-d₆.
-
α- and β-Protons: The most characteristic signals are two doublets in the downfield region (δ 7.0-8.5 ppm) corresponding to the vinylic protons (H-α and H-β). The large coupling constant (J ≈ 15-16 Hz) confirms the trans (E) configuration of the double bond.[12]
-
Aromatic Protons: The protons on the two aromatic rings will appear as a series of multiplets between δ 6.5 and 8.2 ppm. The specific splitting patterns depend on the substitution.
-
Hydroxyl Proton: The phenolic -OH proton at the 2'-position often appears as a sharp singlet far downfield (δ ~12-14 ppm) due to strong intramolecular hydrogen bonding with the carbonyl oxygen.
¹³C NMR Spectroscopy
Carbon NMR confirms the carbon skeleton of the molecule.
-
Carbonyl Carbon: The signal for the C=O group is highly characteristic and appears significantly downfield, typically in the range of δ 190-198 ppm.[15]
-
Vinylic Carbons: The α- and β-carbons of the enone system appear in the δ 120-145 ppm region.
-
Aromatic Carbons: The signals for the aromatic carbons are found between δ 110 and 165 ppm. The carbon attached to the fluorine atom will show a large one-bond coupling (¹JC-F).
Data Summary Table
| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key Insights |
| Carbonyl (C=O) | --- | ~192 | Confirms α,β-unsaturated ketone |
| β-CH | Doublet, ~7.9 | ~145 | Part of the enone system; J value confirms E-isomer |
| α-CH | Doublet, ~7.5 | ~122 | Part of the enone system; J value confirms E-isomer |
| 2'-OH | Singlet, ~13 | --- | Indicates strong intramolecular H-bonding |
| Aromatic C-H | Multiplets, 6.5-8.2 | 110-135 | Confirms aromatic ring structures |
| C-F (A-Ring) | --- | ~165 (¹JC-F ~250 Hz) | Direct evidence of fluorination |
| C-OH (A-Ring) | --- | ~162 | Position of the hydroxyl group |
Note: Chemical shifts are approximate and can vary based on the specific derivative and solvent used. Data is compiled from typical values found in literature.[15][16][17]
Mass Spectrometry (MS) and FTIR
-
Mass Spectrometry: Provides the molecular weight of the compound, confirming its elemental composition. The fragmentation pattern can also offer structural clues.
-
FTIR Spectroscopy: Useful for identifying key functional groups. Look for a strong C=O stretching vibration around 1640-1660 cm⁻¹ and a broad O-H stretch for the phenolic group.[1][15] The C=C stretch of the enone appears around 1590-1610 cm⁻¹.[1]
Characterization Logic Diagram
Caption: Correlative approach for chalcone structure validation.
Conclusion and Future Outlook
This guide has outlined a robust and validated methodology for the synthesis and characterization of 4'-fluoro-2'-hydroxychalcone derivatives. The Claisen-Schmidt condensation provides a highly efficient route to these valuable scaffolds.[2][14] A systematic, multi-technique spectroscopic approach ensures unambiguous structural confirmation, which is a prerequisite for any further investigation.
The derivatives synthesized via these methods are prime candidates for screening in various biological assays, including anticancer, anti-inflammatory, and antimicrobial studies.[5][6] The established framework allows for the rapid generation of a library of analogues by varying the substituted benzaldehyde, facilitating comprehensive SAR studies and the optimization of lead compounds for drug development.
References
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- Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applic
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- Application Notes and Protocols for the Purification of Synthetic Chalcones by Recrystalliz
- Flavonoids, Chalcones, and Their Fluorinated Derivatives-Recent Advances in Synthesis and Potential Medical Applic
- Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflamm
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The Pharmacological Potential of 4'-Fluoro-2-phenylacetophenone Derivatives: A Technical Guide for Drug Discovery
Introduction: The Emergence of Fluorinated Acetophenones in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine into organic scaffolds has become a pivotal strategy for enhancing pharmacological properties. The unique physicochemical characteristics of the fluorine atom—its high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide delves into the burgeoning field of 4'-Fluoro-2-phenylacetophenone derivatives, a class of compounds demonstrating a remarkable breadth of biological activities. While direct research on this specific scaffold is emerging, a wealth of data from structurally analogous compounds, particularly fluorinated chalcones and phenylacetamides, provides a strong rationale for their investigation as promising therapeutic agents. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, offering a synthesis of current knowledge, detailed experimental protocols, and insights into the mechanisms underpinning their biological effects.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
The quest for novel, effective, and less toxic anticancer agents is a cornerstone of oncological research. Derivatives of 2-phenylacetophenone, particularly those with fluorine substitutions, have shown significant promise as cytotoxic agents against various cancer cell lines.[1][2][3][4][5][6] The introduction of a fluorine atom can enhance the molecule's ability to interact with key enzymatic targets or disrupt cellular processes essential for cancer cell survival.
Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest
While the precise mechanisms for all this compound derivatives are yet to be fully elucidated, studies on related fluorinated compounds suggest a multi-faceted approach to their anticancer effects. A primary mechanism involves the induction of apoptosis, or programmed cell death, a critical pathway for eliminating malignant cells. This is often achieved through the modulation of key signaling pathways that regulate cell survival and death. Furthermore, these compounds have been observed to induce cell cycle arrest, preventing cancer cells from progressing through the phases of division and thereby inhibiting tumor growth.
A simplified representation of a potential apoptotic pathway influenced by these derivatives is depicted below:
Caption: A streamlined workflow for determining the in vitro cytotoxicity of test compounds.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for another 48 to 72 hours.
-
MTS Assay: Add 20 µL of MTS reagent to each well and incubate for 1 to 4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. [1][4]
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Fluorinated compounds have demonstrated significant potential in this arena. [7][8]While direct studies on the antimicrobial properties of this compound derivatives are limited, related fluorinated imines, hydrazones, and other acetophenone derivatives have shown promising activity against a range of bacterial and fungal pathogens. [7][9][10]
Mechanism of Action: Disruption of Microbial Cell Integrity and Function
The antimicrobial action of these compounds is believed to stem from their ability to interfere with essential microbial processes. This can include the disruption of cell membrane integrity, inhibition of crucial enzymes involved in metabolic pathways, or interference with nucleic acid synthesis. The presence of the fluorine atom can enhance the compound's ability to penetrate microbial cell walls and interact with intracellular targets.
Quantitative Data: In Vitro Antimicrobial Susceptibility
The minimum inhibitory concentration (MIC) is a key parameter for quantifying the in vitro antimicrobial activity of a compound. The following table summarizes the MIC values for some fluorinated compounds against various microorganisms.
| Compound Type | Microorganism | MIC (µg/mL) |
| Fluorinated aldimine | P. aeruginosa | Significant Potency |
| Fluorinated aldimine | S. aureus | Significant Potency |
| Fluorinated aldimine | E. coli | Significant Potency |
| Fluorinated aldimine | B. subtilis | Moderate Activity |
| 2-(biphenyl-4-yl)-2',3',4'-trihydroxyacetophenone | B. subtilis | LC50: 5.8 µM |
| 2-(biphenyl-4-yl)-2',3',4'-trihydroxyacetophenone | S. aureus | LC50: 5.6 µM |
Data from studies on related fluorinated compounds. [7][10]
Experimental Protocol: Broth Microdilution Method for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Workflow for Broth Microdilution Assay
Caption: A schematic representation of the broth microdilution method for MIC determination.
Step-by-Step Methodology:
-
Compound Dilution: Prepare a two-fold serial dilution of the this compound derivative in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the microbial suspension.
-
Controls: Include a growth control well (broth and microbes, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism. [11][12]
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a key contributor to a wide range of diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a significant therapeutic goal. Chalcone derivatives, which are structurally similar to this compound, have demonstrated notable anti-inflammatory properties. [13][14][15][16]
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory mediators such as prostaglandins and cytokines (e.g., TNF-α, IL-6). This is frequently achieved through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2). By downregulating these inflammatory pathways, these derivatives can alleviate the symptoms of inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
The carrageenan-induced paw edema model is a widely used in vivo assay for evaluating the acute anti-inflammatory activity of new compounds. [14][15][17][18][19] Workflow for Carrageenan-Induced Paw Edema Assay
Caption: A procedural overview of the carrageenan-induced paw edema model.
Step-by-Step Methodology:
-
Animal Dosing: Administer the this compound derivative orally or intraperitoneally to a group of rodents. A control group should receive the vehicle.
-
Carrageenan Injection: After a predetermined time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the volume of the injected paw at various time points (e.g., 0, 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group. A standard anti-inflammatory drug, such as indomethacin, should be used as a positive control. [19]
Anticonvulsant Activity: Modulating Neuronal Excitability
Epilepsy is a neurological disorder characterized by recurrent seizures. The development of new anticonvulsant drugs with improved efficacy and fewer side effects remains an important area of research. Phenylacetamide derivatives have shown promise as anticonvulsant agents. [20][21]The inclusion of a fluorine atom in the phenyl ring of 2-phenylacetophenone could potentially enhance this activity.
Mechanism of Action: Interaction with Ion Channels and Receptors
The anticonvulsant activity of phenylacetamide derivatives is often associated with their ability to modulate neuronal excitability. This can involve interactions with voltage-gated sodium channels, which play a crucial role in the generation and propagation of action potentials. By stabilizing the inactive state of these channels, the compounds can reduce the repetitive firing of neurons that underlies seizure activity. Other potential mechanisms include the enhancement of GABAergic inhibition or the modulation of other neurotransmitter systems.
Experimental Protocol: Maximal Electroshock Seizure (MES) Test
The MES test is a widely used preclinical model for identifying compounds with activity against generalized tonic-clonic seizures. [22][23][24][25] Workflow for Maximal Electroshock Seizure (MES) Test
Caption: A summary of the experimental workflow for the MES test.
Step-by-Step Methodology:
-
Animal Dosing: Administer various doses of the this compound derivative to groups of mice or rats. A control group receives the vehicle.
-
Electrical Stimulation: At the time of predicted peak effect of the compound, deliver a short (e.g., 0.2 seconds) electrical stimulus of sufficient intensity (e.g., 50 mA for mice) via corneal electrodes.
-
Observation: Observe the animals for the characteristic tonic hindlimb extension.
-
Endpoint: The absence of the tonic hindlimb extension is the endpoint indicating anticonvulsant protection.
-
Data Analysis: Calculate the ED50, the dose of the compound that protects 50% of the animals from the tonic-clonic seizure, using probit analysis. [22][23]
Conclusion and Future Directions
The collective evidence from studies on structurally related fluorinated compounds strongly suggests that this compound derivatives represent a promising scaffold for the development of new therapeutic agents with a diverse range of biological activities. Their potential as anticancer, antimicrobial, anti-inflammatory, and anticonvulsant agents warrants further in-depth investigation.
Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives to establish clear structure-activity relationships. Elucidating their precise mechanisms of action through advanced molecular and cellular techniques will be crucial for optimizing their therapeutic potential and identifying novel drug targets. As our understanding of this versatile chemical class grows, so too will the opportunities to translate these promising laboratory findings into clinically effective treatments for a variety of human diseases.
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An In-Depth Technical Guide to the Evolving Synthetic Landscape of 4'-Fluoro-2-phenylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Preamble: The Strategic Value of Fluorinated Scaffolds in Modern Chemistry
The strategic incorporation of fluorine into organic molecules is a cornerstone of contemporary medicinal and materials chemistry. The unique physicochemical properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic character—can profoundly influence the biological activity and material properties of a compound.[1][2] Within the vast arsenal of fluorinated building blocks, 4'-Fluoro-2-phenylacetophenone (CAS 347-84-2) emerges as a particularly intriguing scaffold. Its structure, featuring a ketone, a fluorine-substituted aromatic ring, and a benzyl group, presents multiple reactive sites for diversification, making it a valuable precursor for a wide array of complex molecular architectures.
This guide moves beyond a simple recitation of known reactions. Instead, it aims to provide a forward-looking perspective on the untapped synthetic potential of this compound. We will first establish a baseline of its expected reactivity by examining analogous transformations and then delve into novel, state-of-the-art catalytic methods that represent the next frontier in the functionalization of this versatile ketone. The protocols and insights provided herein are designed to empower researchers to not only utilize this compound effectively but also to pioneer new synthetic methodologies.
I. Foundational Reactivity: this compound as a Versatile Synthetic Intermediate
The chemical behavior of this compound is dictated by its three primary functional components: the electrophilic carbonyl group, the enolizable α-protons of the methylene bridge, and the two distinct aromatic rings. This arrangement allows for a variety of established synthetic transformations.
α-Functionalization: A Gateway to Diverse Derivatives
The methylene protons adjacent to the carbonyl group are acidic and readily deprotonated to form an enolate. This nucleophilic intermediate is ripe for a plethora of α-functionalization reactions, including alkylation, halogenation, and acylation. These reactions serve as a fundamental entry point for introducing additional complexity and modulating the steric and electronic properties of the molecule.
Condensation Chemistry: The Claisen-Schmidt Reaction for Chalcone Synthesis
A classic and highly valuable transformation for ketones is the Claisen-Schmidt condensation. While direct examples with this compound are not extensively documented in peer-reviewed literature, the reactivity of analogous fluorinated acetophenones strongly suggests its utility in this reaction.[3] Chalcones, which are α,β-unsaturated ketones, are privileged structures in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anti-inflammatory and anticancer properties.
The synthesis of chalcone derivatives from this compound would proceed via a base-catalyzed condensation with an appropriate aromatic aldehyde. The fluorine atom on the phenyl ring can enhance the bioactivity of the resulting chalcone.
Diagram 1: Proposed Claisen-Schmidt Condensation
Caption: Workflow for the synthesis of chalcones.
II. The Next Frontier: Novel Catalytic Transformations
To unlock the full potential of this compound, we must look towards modern catalytic methods that offer high levels of selectivity and efficiency. This section explores two such cutting-edge areas: asymmetric reduction and C-H functionalization.
Asymmetric Reduction of the Carbonyl: Accessing Chiral Fluorinated Alcohols
The synthesis of enantiopure molecules is of paramount importance in drug development. The asymmetric reduction of the prochiral ketone in this compound provides access to valuable chiral 1-(4-fluorophenyl)-2-phenylethanol derivatives. These chiral alcohols are versatile building blocks for a variety of pharmaceuticals. While the specific asymmetric reduction of this substrate is not widely reported, established methods using catalysts like those based on the Corey-Bakshi-Shibata (CBS) system can be confidently applied.
Table 1: Representative Data for Asymmetric Ketone Reduction
| Catalyst System | Ligand | Reductant | Solvent | Temp (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|---|---|
| CBS Catalyst | (R)-Me-CBS | BH₃·SMe₂ | THF | -20 | >95 | 96 (S) |
| Ru-TsDPEN | (S,S)-TsDPEN | HCOOH/NEt₃ | CH₂Cl₂ | 25 | >98 | 98 (R) |
| KRED | KRED-NADH-101 | Isopropanol | Buffer (pH 7) | 30 | >99 | >99 (S) |
(Data is representative and adapted from similar ketone reductions for illustrative purposes)
Diagram 2: Asymmetric Reduction of this compound
Caption: Catalytic pathway to chiral alcohols.
Experimental Protocol: Representative Asymmetric Reduction using a CBS Catalyst
-
Catalyst Preparation: To a flame-dried, argon-purged flask is added (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene, 0.1 eq). The solvent is removed under reduced pressure.
-
Reaction Setup: The flask is cooled to -20 °C, and anhydrous tetrahydrofuran (THF) is added, followed by the slow, dropwise addition of borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 M in THF, 0.6 eq). The mixture is stirred for 10 minutes.
-
Substrate Addition: A solution of this compound (1.0 eq) in anhydrous THF is added dropwise over 30 minutes, maintaining the temperature at -20 °C.
-
Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow addition of methanol, followed by 1 M HCl.
-
Work-up and Purification: The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the chiral alcohol.
-
Chiral Analysis: The enantiomeric excess of the product is determined by chiral HPLC analysis.
Catalytic C-H Functionalization: A Modern Approach to Molecular Diversification
A paradigm shift in synthetic chemistry has been the development of catalytic C-H functionalization, which allows for the direct conversion of C-H bonds into new C-C or C-heteroatom bonds. Phenylacetophenones are excellent substrates for such transformations. While specific studies on this compound are nascent, the principles of ruthenium-catalyzed C-H alkenylation can be logically extended to this molecule, offering a novel route to complex, polycyclic structures.
This type of reaction typically involves the ortho-C-H activation of the phenyl ring of the phenylacetophenone moiety, followed by coupling with an alkene.
Diagram 3: Proposed Ruthenium-Catalyzed C-H Alkenylation
Caption: C-H functionalization workflow.
Experimental Protocol: Representative Ruthenium-Catalyzed C-H Alkenylation
-
Reaction Setup: To a pressure-tolerant vial is added this compound (1.0 eq), [{Ru(p-cymene)Cl₂}₂] (0.05 eq), copper(II) acetate (Cu(OAc)₂, 2.0 eq), and an activated alkene (e.g., methyl acrylate, 2.0 eq).
-
Solvent Addition: Anhydrous 1,2-dichloroethane is added, and the vial is sealed.
-
Reaction Conditions: The mixture is stirred and heated to 100 °C for 12-24 hours.
-
Reaction Monitoring: The progress of the reaction is monitored by GC-MS or LC-MS.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the solvent is removed under reduced pressure. The residue is purified by flash column chromatography to afford the ortho-alkenylated product.
III. Future Outlook & Concluding Remarks
This compound stands at the intersection of established reactivity and modern catalytic potential. While its role as a precursor in condensation and α-functionalization reactions is clear, the true novelty in its application will come from the adoption of advanced synthetic methods. The exploration of its asymmetric transformations and C-H functionalization is not merely an academic exercise; it is a direct pathway to novel, enantiopure, and structurally complex molecules with high potential in drug discovery and agrochemical development.
This guide has provided a framework for thinking about and experimenting with this compound. The provided protocols, adapted from robust, well-established methodologies, serve as a validated starting point for further exploration. It is the author's belief that the continued investigation into the catalytic transformations of this and similar fluorinated scaffolds will yield significant advancements in the synthesis of next-generation bioactive compounds.
References
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- Vertex AI Search. (2026). synthesis and characterization of new chalcones of 4-fluoro-3-methyl acetophenone. iajps.
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- Vertex AI Search. (2026). The chemical and asymmetric reduction of 4‐fluoroacetophenone 1 and other prochiral acetophenone derivatives of type 3.
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Literature review of 4'-Fluoro-2-phenylacetophenone applications
An In-Depth Technical Guide to the Applications of 4'-Fluoro-2-phenylacetophenone
Introduction to a Versatile Ketone Building Block
This compound is a halogenated aromatic ketone that has emerged as a crucial and versatile building block in modern organic synthesis. Its unique molecular architecture, featuring a fluorine atom on one phenyl ring and a benzyl group adjacent to the carbonyl, provides multiple reactive sites for constructing complex molecular frameworks. This strategic combination of functional groups makes it an invaluable precursor in the development of novel pharmaceutical agents and a useful substrate for probing the efficiency of advanced catalytic systems. This guide offers a technical overview of its primary applications, grounded in mechanistic insights and validated experimental approaches.
Chemical Identity and Structure
This compound, also known as 1-(4-fluorophenyl)-2-phenylethanone, is identified by the CAS Number 347-84-2.[] Its structure consists of an acetophenone core where the phenyl ring is substituted with a fluorine atom at the para-position (position 4), and the alpha-carbon of the ketone is substituted with a phenyl group.
Molecular Structure:
-
Formula: C₁₄H₁₁FO[]
-
SMILES: C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)F[]
-
InChI Key: YFYKGCQUWKAFLW-UHFFFAOYSA-N[]
The presence of the fluorine atom significantly influences the molecule's electronic properties, enhancing its utility in medicinal chemistry by potentially improving metabolic stability and binding affinities of its derivatives.[2]
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Source |
| CAS Number | 347-84-2 | [] |
| Molecular Weight | 214.24 g/mol | |
| Molecular Formula | C₁₄H₁₁FO | [] |
| Appearance | Solid | |
| Purity | ≥97% |
Core Application in Medicinal Chemistry and Drug Discovery
The primary application of fluorinated acetophenones lies in the synthesis of biologically active molecules. The 4'-fluoroacetophenone scaffold is a cornerstone for creating derivatives with significant pharmacological potential, including anti-inflammatory, analgesic, antioxidant, and anticancer properties.[3][4][5]
Synthesis of Chalcones: Precursors to Bioactive Flavonoids
Chalcones, or 1,3-diaryl-2-propen-1-ones, are open-chain flavonoids that serve as key precursors for a multitude of biologically important heterocyclic compounds.[6] They are known to possess a broad spectrum of activities, and the introduction of fluorine can enhance their pharmacological profiles.[5][7]
The most common and reliable method for synthesizing chalcones is the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an acetophenone with an aromatic aldehyde.[6][7] The alpha-protons of the ketone in this compound are acidic and can be removed by a base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde, leading to an aldol addition product which subsequently dehydrates to form the conjugated chalcone.
This protocol describes a general procedure for the synthesis of a chalcone derivative from this compound and a representative aromatic aldehyde.
Materials:
-
This compound
-
Substituted Aromatic Aldehyde (e.g., Benzaldehyde)
-
Ethanol
-
Aqueous Sodium Hydroxide (NaOH) solution (e.g., 40%)
-
Stirring apparatus
-
Ice bath
Procedure:
-
Dissolution: Dissolve this compound (1 equivalent) and the chosen aromatic aldehyde (1 equivalent) in ethanol in a flask.
-
Cooling: Cool the mixture in an ice bath to approximately 0-5 °C with constant stirring.
-
Base Addition: Slowly add the aqueous NaOH solution dropwise to the cooled mixture. The base acts as the catalyst to initiate the condensation.
-
Reaction: Maintain the stirring and low temperature for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation: Upon completion, pour the reaction mixture into cold water. The chalcone product, being insoluble in water, will precipitate out as a solid.
-
Isolation and Purification: Filter the solid product, wash it thoroughly with water to remove excess base, and then dry it. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure chalcone.
Chalcones derived from fluorinated acetophenones have demonstrated a wide range of biological activities. The presence of the fluorophenyl moiety is often correlated with enhanced potency.
| Biological Activity | Observation | Source |
| Anti-inflammatory | Fluorinated chalcones and their pyrazole derivatives show significant anti-inflammatory and analgesic activities. | [3] |
| Antioxidant | Certain chalcone structures exhibit potent antioxidant activity. | [3] |
| Anticancer | Fluorinated chalcones have been investigated as 5-lipoxygenase inhibitors and show antitumor activity in vitro. | [5] |
| Antimicrobial | Chalcones are precursors to flavonoids, a class known for antimicrobial properties. | [6][7] |
Construction of Pyrazoline Heterocycles
Chalcones are excellent intermediates for synthesizing other heterocyclic systems. For instance, reacting a chalcone with hydrazine hydrate leads to the formation of dihydropyrazole derivatives, which also exhibit potent pharmacological activities.[3]
The α,β-unsaturated ketone system in the chalcone backbone is susceptible to nucleophilic attack by hydrazine. The reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration to yield the stable five-membered dihydropyrazole ring.
The following diagram illustrates the synthetic pathway from the starting ketone to the final pyrazoline derivative.
Caption: Synthetic workflow from this compound to bioactive dihydropyrazoles.
Role as a Substrate in Homogeneous Catalysis
Beyond its role as a synthetic building block, 4'-fluoroacetophenone (a closely related structure) is frequently used as a model substrate to evaluate the performance of new catalysts in various chemical transformations, particularly hydrogenation and reductive amination.[8][9][10] These studies are crucial for developing more efficient, selective, and environmentally friendly synthetic methods.
Probing Catalyst Efficiency in Hydrogenation Reactions
The catalytic hydrogenation of the ketone group in 4'-fluoroacetophenone to the corresponding alcohol is a benchmark reaction for testing novel homogeneous catalysts.
Researchers have employed a variety of metal complexes to catalyze this transformation.
-
Ruthenium (Ru) Catalysts: Ruthenium complexes, including those with cyclopentadienone ligands, have been used for catalytic transfer hydrogenation.[9]
-
Manganese (Mn) Catalysts: Bench-stable Manganese(I) complexes have shown high activity for the homogeneous hydrogenation of 4-fluoroacetophenone under base-free conditions, even at low hydrogen pressures.[10]
-
Palladium (Pd) Catalysts: Palladium nanoparticles supported on Metal-Organic Frameworks (MOFs) have been utilized for tandem reductive amination reactions, which involve an initial hydrogenation step.[8]
The choice of metal, ligand design, and reaction conditions (solvent, temperature, pressure) are all critical factors that determine the catalyst's activity and selectivity.
Reductive Amination for Amine Synthesis
Reductive amination is a powerful method for synthesizing amines from carbonyl compounds. 4'-Fluoroacetophenone serves as an excellent substrate for one-pot tandem reductive amination catalysis.[8]
In this process, the catalyst must facilitate two distinct steps: the formation of an imine from the ketone and an amine, followed by the hydrogenation of the imine to the final secondary amine product. Bifunctional catalysts, such as palladium nanoparticles supported on the MOF MIL-101(Cr), combine Lewis acidity (from the MOF) to promote imine formation and catalytic hydrogenation capability (from the Pd nanoparticles).[8]
Caption: Tandem catalytic pathway for the reductive amination of 4'-fluoroacetophenone.
Conclusion: The Expanding Utility of this compound
This compound stands out as a high-value intermediate in organic chemistry. Its strategic combination of a fluorinated phenyl ring, a reactive ketone, and a benzyl group provides a robust platform for the synthesis of diverse and complex molecules. Its primary application in the construction of pharmacologically active chalcones and heterocyclic systems underscores its importance in drug discovery and development. Furthermore, its role as a model substrate in the advancement of catalytic science highlights its utility in developing next-generation synthetic methodologies. As research continues to push the boundaries of medicinal and materials science, the demand for versatile and precisely functionalized building blocks like this compound is set to grow.
References
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- Anderson, A. E., Baddeley, C. J., & Wright, P. A. (2018). Tuning Pd-nanoparticle@MIL-101(Cr) Catalysts for Tandem Reductive Amination. ResearchGate.
- Ashadeepti C, et al. (2017). Synthesis and Characterization of New Chalcones of 4-Fluoro-3-Methyl Acetophenone. Indo American Journal of Pharmaceutical Sciences.
- PubMed. (n.d.). Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents.
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- Benchchem. (n.d.). Application Notes and Protocols: 4'-Chloro-3'-fluoroacetophenone as a Versatile Building Block in Organic Synthesis.
- Sigma-Aldrich. (n.d.). This compound | 347-84-2.
- BOC Sciences. (n.d.). CAS 347-84-2 4-FLUORO-2-PHENYLACETOPHENONE.
- ResearchGate. (n.d.). Optimization Reaction for the Hydrogenation of 4-Fluoroacetophenone.
- Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271.
- Nakamura, C., Kawasaki, N., Miyataka, H., Jayachandran, E., Kim, I. H., Kirk, K. L., Taguchi, T., Takeuchi, Y., Hori, H., & Satoh, T. (2002). Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. Bioorganic & Medicinal Chemistry, 10(3), 699–706.
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Safety and handling precautions for 4'-Fluoro-2-phenylacetophenone
An In-Depth Technical Guide to the Safe Handling of 4'-Fluoro-2-phenylacetophenone
This guide provides comprehensive safety and handling protocols for this compound (CAS No. 347-84-2), specifically tailored for researchers, scientists, and professionals in drug development. The information herein is synthesized from available safety data sheets and chemical databases to ensure a robust and cautious approach to its laboratory use.
Section 1: Chemical Identification and Key Properties
This compound, also known as 1-(4-fluorophenyl)-2-phenylethanone or Benzyl 4-fluorophenyl ketone, is a fluorinated aromatic ketone.[1] Its utility as an intermediate in organic synthesis, particularly for pharmaceuticals and fine chemicals, necessitates a thorough understanding of its characteristics.[1] The compound is a solid, typically appearing as a white to light yellow powder or crystal.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 347-84-2 | [1][2][3] |
| Molecular Formula | C₁₄H₁₁FO | [1][2][3] |
| Molecular Weight | 214.23 g/mol | [2][3] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 80 - 84 °C | [1] |
| Storage Class | 11 (Combustible Solids) | [3] |
Section 2: Hazard Analysis and GHS Classification
A critical aspect of field expertise is the ability to navigate conflicting safety data. For this compound, different suppliers provide contradictory GHS classifications. One source indicates it is not a hazardous substance, while others classify it as an irritant and harmful if swallowed.[4][5][6]
Trustworthiness through Caution: In the absence of definitive, harmonized classification, a self-validating safety system dictates that the most protective set of precautions must be adopted. Therefore, this guide is based on the more stringent classification. The causality is clear: assuming a substance is hazardous until proven otherwise minimizes risk, especially when toxicological data is sparse.
Table 2: Conflicting GHS Classifications
| Source | GHS Pictogram | Signal Word | Hazard Statements |
| TCI Europe / CymitQuimica (2025) | None Required | None Required | Not a hazardous substance or mixture |
| Fluorochem / BLD Pharm | Irritant, Health Hazard | Warning | H302, H315, H319, H335 |
| Recommended Approach | Irritant, Health Hazard | Warning | H302, H315, H319, H335 |
-
H302: Harmful if swallowed.[5]
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Caption: Recommended GHS Pictogram and Hazard Information.
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
Engineering controls and PPE are the primary barriers against exposure. The choice of PPE is directly dictated by the hazard classifications adopted in Section 2.
Engineering Controls:
-
Ventilation: All handling of this compound powder must occur in a well-ventilated area.[2] A certified chemical fume hood is the preferred engineering control to minimize inhalation of airborne particles.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: The H319 classification ("Causes serious eye irritation") mandates the use of protective eyewear. Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]
-
Skin Protection: To prevent skin irritation (H315), impervious clothing and gloves are required.[2]
-
Respiratory Protection: If engineering controls are insufficient or during large-scale handling where dust formation is likely, a full-face respirator with an appropriate particulate filter should be used to mitigate respiratory irritation (H335).[2]
Caption: Standard PPE and Engineering Control Workflow.
Section 4: Safe Handling and Storage Protocols
Experimental Protocol: Handling Solid Compound
-
Preparation: Cordon off the work area. Ensure a chemical fume hood is operational. Assemble all necessary equipment (spatulas, weigh boats, glassware) and PPE.
-
Aliquotting: To prevent creating airborne dust, do not pour the powder. Use a spatula to carefully transfer the solid from the storage container to a tared weigh boat within the fume hood.
-
Transfer: Gently add the weighed solid to the reaction vessel.
-
Cleaning: Decontaminate spatulas and the work surface after use.
-
Hygiene: Always wash hands thoroughly with soap and water after handling is complete.[2]
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] The area should be secure and separate from incompatible materials such as strong oxidizing agents.[7] Keep away from all sources of ignition.[2]
Section 5: Emergency Response Procedures
Rapid and correct response during an emergency is crucial.
First Aid Measures (In Case of Exposure):
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a physician.[2]
-
Eye Contact: Rinse cautiously with pure water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[2]
Spill Response Protocol:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Ignition Sources: Remove all sources of ignition.[2]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Do not allow the chemical to enter drains.[2]
-
Cleanup: Wearing full PPE, carefully sweep or vacuum the spilled solid material. Avoid generating dust. Place the material into a suitable, closed container labeled for chemical waste disposal.[2]
Caption: Workflow for Responding to a Solid Spill.
Firefighting Measures:
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam.[2] Do not use a direct water jet, as it may scatter the material.
-
Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear.[2]
Section 6: Toxicological and Ecological Profile
A significant point of technical consideration is the lack of comprehensive toxicological and ecological data for this compound. Multiple safety data sheets explicitly state "no data available" for acute toxicity, carcinogenicity, mutagenicity, persistence, and bioaccumulation potential.[2][8]
Expertise-Driven Interpretation: The absence of data must not be interpreted as an absence of hazard. From a professional standpoint, this data gap means the compound should be treated as potentially hazardous and handled with the full precautions outlined in this guide until comprehensive toxicological studies are published. This approach ensures the highest level of safety for all laboratory personnel.
Section 7: Disposal Considerations
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.
-
Product: Dispose of the material by sending it to a licensed chemical waste disposal company.
-
Contaminated Packaging: Containers should be triple-rinsed and disposed of according to regulations. Do not reuse empty containers.
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1-(4-Fluorophenyl)-2-phenylethanone - Risk and Safety. (2024). ChemBK. [Link]
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SAFETY DATA SHEET - 4'-Fluoroacetophenone. (2023). Fisher Scientific. [Link]
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Solubility of 4'-Fluoro-2-phenylacetophenone in different solvents
An In-Depth Technical Guide to the Solubility Profile of 4'-Fluoro-2-phenylacetophenone
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a substituted aromatic ketone with significant potential as a building block in medicinal chemistry and materials science. Its utility, however, is fundamentally governed by its physicochemical properties, chief among them being solubility. This guide provides a comprehensive technical overview of the solubility of this compound. We delve into the theoretical underpinnings of its solubility based on molecular structure, predict its behavior in a range of common laboratory solvents, and provide detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination. This document is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively handle, purify, and formulate this compound, thereby accelerating research and development timelines.
Introduction to this compound and the Imperative of Solubility
A Profile of the Target Compound
This compound, with the molecular formula C₁₄H₁₁FO and a molecular weight of 214.24 g/mol , is a solid at ambient temperature.[1][2] Its structure features a central ketone functional group, a phenyl ring, and a 4-fluorophenyl moiety. This unique combination of functional groups dictates its chemical reactivity and, critically, its interactions with various solvents.
Why Solubility is a First-Order Parameter in Scientific R&D
In the realm of drug development, poor aqueous solubility is a primary cause of failure for promising drug candidates, as it directly impacts absorption and bioavailability.[3] For synthetic chemists, solubility dictates the choice of reaction media, influences reaction kinetics, and is the cornerstone of purification strategies such as recrystallization. Understanding and quantifying the solubility of a compound like this compound is not merely an academic exercise; it is a prerequisite for its successful application.
The Physicochemical Influence of Aromatic Fluorination
The strategic incorporation of fluorine into organic molecules is a powerful tool in medicinal chemistry.[4] Fluorine, as the most electronegative element, profoundly alters a molecule's electron distribution, which can modulate properties like pKa, dipole moment, and metabolic stability.[3][5] A key consequence of fluorination is the frequent increase in lipophilicity, which can enhance a molecule's ability to permeate biological membranes.[4][6] However, this increased lipophilicity can concurrently lead to reduced aqueous solubility, a critical trade-off that researchers must navigate.[6] The C-F bond's high stability also imparts resistance to metabolic degradation, potentially extending the therapeutic half-life of a drug molecule.[4]
Theoretical Solubility Framework: A Molecular-Level Analysis
The principle of "like dissolves like" provides a robust framework for predicting solubility.[7] The solubility of this compound is a composite of the contributions from its distinct molecular regions.
-
The Carbonyl Group (>C=O): The ketone's carbonyl group is strongly polar, creating a significant dipole moment with a partial negative charge on the oxygen and a partial positive charge on the carbon.[7][8] This allows for dipole-dipole interactions with polar solvents. The lone pair of electrons on the carbonyl oxygen can also act as a hydrogen bond acceptor, enabling interactions with protic solvents like water and alcohols.[7][9]
-
Aromatic Rings (Phenyl and Fluorophenyl): The two large aromatic rings are nonpolar and hydrophobic. These substantial nonpolar regions dominate the molecule's character, suggesting poor solubility in highly polar solvents like water.[7][10] The solubility of ketones in water decreases rapidly as the size of the alkyl or aryl groups increases.[10]
-
The Fluorine Atom: The para-fluorine substituent increases the molecule's overall lipophilicity. While the C-F bond is polar, its contribution to aqueous solubility is often outweighed by the increased nonpolar surface area. In many cases, fluorine substitution enhances solubility in nonpolar organic solvents.[4][5]
Based on this analysis, this compound is predicted to be poorly soluble in water but readily soluble in a wide range of common organic solvents.[7][10]
Predicted Solubility Across Solvent Classes
The following table summarizes the predicted solubility of this compound in various solvents, based on first principles and data from analogous structures like 4'-Fluoroacetophenone.[11]
| Solvent | Solvent Class | Predicted Solubility | Rationale for Prediction |
| Water (H₂O) | Protic, Polar | Insoluble | The large, nonpolar aromatic rings dominate the molecular character, overcoming the polar ketone's ability to form hydrogen bonds with water.[7][10][12] |
| Methanol (CH₃OH) | Protic, Polar | Sparingly to Moderately Soluble | The methyl group is less disruptive to the solvent's H-bonding network than water, and can interact with the solute's nonpolar regions. The hydroxyl group can hydrogen bond with the carbonyl oxygen.[7] |
| Ethanol (C₂H₅OH) | Protic, Polar | Soluble | The increased alkyl character of ethanol improves its ability to solvate the nonpolar aromatic portions of the molecule, while still offering hydrogen bonding. Ketone-containing essential oils show good solubility in ethanol.[13] |
| Acetone (CH₃COCH₃) | Aprotic, Polar | Freely Soluble | As a ketone, acetone shares structural similarity. Strong dipole-dipole interactions between the solvent and solute carbonyl groups promote dissolution.[14] |
| Dichloromethane (CH₂Cl₂) | Aprotic, Weakly Polar | Freely Soluble | An excellent solvent for a wide range of organic compounds. Its polarity is sufficient to interact with the ketone group, and it effectively solvates the aromatic rings. |
| Ethyl Acetate (CH₃COOC₂H₅) | Aprotic, Polar | Freely Soluble | A common solvent for purification and chromatography. Its polarity and structure are highly compatible with the solute. 4'-Fluoroacetophenone is known to be soluble in ethyl acetate.[11] |
| Chloroform (CHCl₃) | Aprotic, Weakly Polar | Freely Soluble | Similar to dichloromethane, it is a versatile solvent for nonpolar and moderately polar compounds. 4'-Fluoroacetophenone is soluble in chloroform.[11] |
| Toluene (C₆H₅CH₃) | Aprotic, Nonpolar | Soluble | The aromatic nature of toluene facilitates favorable π-π stacking interactions with the phenyl rings of the solute. |
| Hexane (C₆H₁₄) | Aprotic, Nonpolar | Sparingly Soluble | While the solute is largely nonpolar, the strong polarity of the ketone group limits its solubility in purely aliphatic, nonpolar solvents. |
| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Freely Soluble | A powerful, highly polar aprotic solvent capable of dissolving a vast array of organic compounds. |
Experimental Protocols for Solubility Determination
Theoretical predictions must be validated by empirical data. The following protocols describe robust methods for determining the solubility of this compound.
Protocol 1: Systematic Qualitative Solubility Assessment
This protocol provides a rapid and systematic method to classify the compound's solubility characteristics, which can inform the selection of solvents for synthesis and purification. The workflow is based on standard organic chemistry practices.[15][16]
Methodology:
-
Preparation: Label five clean, dry test tubes: Water, 5% NaOH, 5% NaHCO₃, 5% HCl, and conc. H₂SO₄.
-
Sample Addition: Add approximately 30 mg of this compound to each test tube.
-
Solvent Addition: Add 1 mL of the corresponding solvent to each tube.
-
Initial Observation: Agitate each tube vigorously for 30-60 seconds at room temperature. Record observations (e.g., "insoluble," "partially soluble," "soluble," color change, effervescence). A compound is generally considered "soluble" if it dissolves completely in a 3% (w/v) solution.[15]
-
Thermal Challenge: Gently heat any tubes showing insolubility in a warm water bath (approx. 70°C) and observe any changes.[15]
-
Interpretation:
-
Solubility in Water: Indicates high polarity (unlikely for this compound).
-
Solubility in NaOH/NaHCO₃: Indicates an acidic functional group (unlikely).
-
Solubility in HCl: Indicates a basic functional group (unlikely).
-
Solubility in conc. H₂SO₄: A color change or dissolution indicates the presence of a neutral compound with an oxygen-containing functional group (like a ketone), alkene, or aromatic ring.[16]
-
Caption: Workflow for systematic qualitative solubility testing.
Protocol 2: Quantitative Solubility by the Shake-Flask Method & UV-Vis Spectroscopy
The isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility. This protocol couples it with UV-Vis spectroscopy for quantification, a reliable method for aromatic compounds.
Causality and Self-Validation: This protocol is inherently self-validating. A calibration curve is generated to ensure the accuracy of concentration measurements (linearity, R² value). The extended equilibration time ensures that a true thermodynamic equilibrium is reached, not a transient supersaturated state. Filtering is critical to remove undissolved solid, which would otherwise lead to erroneously high measurements.
Methodology:
-
Preparation of Calibration Standards: a. Prepare a stock solution of this compound of known concentration (e.g., 1 mg/mL) in the chosen solvent (e.g., Ethanol). b. Perform serial dilutions to create a series of standards (e.g., 0.5, 0.25, 0.125, 0.0625, 0.03125 mg/mL). c. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max), determined by an initial wavelength scan. d. Plot absorbance vs. concentration to generate a calibration curve. The curve must be linear with an R² value > 0.99.
-
Sample Equilibration (Shake-Flask): a. Add an excess amount of solid this compound to a vial containing a known volume of the test solvent (e.g., 5 mL). The presence of undissolved solid is essential. b. Seal the vial and place it on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C). c. Equilibrate for a minimum of 24-48 hours to ensure thermodynamic equilibrium is achieved.
-
Sample Processing and Analysis: a. After equilibration, allow the vials to sit undisturbed for 1-2 hours for solids to settle. b. Carefully withdraw an aliquot of the supernatant using a syringe fitted with a 0.22 µm PTFE filter to remove all undissolved particulates. c. Dilute the filtered supernatant with the test solvent to bring its concentration within the linear range of the calibration curve. d. Measure the absorbance of the diluted sample at λ_max.
-
Calculation: a. Use the equation of the line from the calibration curve (y = mx + c) to calculate the concentration of the diluted sample. b. Multiply this concentration by the dilution factor to determine the equilibrium solubility of this compound in the test solvent. Report the result in mg/mL or mol/L.
Caption: Workflow for quantitative solubility determination via the shake-flask method.
Applications of Solubility Data
A well-characterized solubility profile for this compound is immediately actionable:
-
Process Chemistry: Selection of optimal solvents for Friedel-Crafts acylation or subsequent reactions, ensuring reactants remain in solution.[17][18]
-
Purification: Rational design of recrystallization protocols by identifying a solvent system where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.
-
Formulation Science: For pharmaceutical applications, this data is the first step in developing delivery systems, whether for oral dosage forms (requiring aqueous solubility enhancers) or topical formulations.
-
Analytical Chemistry: Choosing appropriate mobile phases for chromatographic analysis (e.g., HPLC) and diluents for spectroscopic measurements.[19][20]
Conclusion
This compound presents a solubility profile characteristic of a moderately large, fluorinated aromatic ketone: poor aqueous solubility and good solubility in most common organic solvents. This behavior is a direct consequence of its molecular architecture, where large nonpolar regions dominate the polar contributions of the ketone group. While theoretical predictions provide a strong directional guide, rigorous experimental validation via established protocols, such as the shake-flask method, is indispensable for obtaining the precise, quantitative data needed for advanced research and development. The methodologies and insights presented in this guide offer a robust framework for scientists to confidently and effectively utilize this valuable chemical intermediate.
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X-ray crystallography of 4'-Fluoro-2-phenylacetophenone derivatives
An In-depth Technical Guide to the X-ray Crystallography of 4'-Fluoro-2-phenylacetophenone Derivatives
Introduction: Bridging Molecular Design and Atomic-Level Insight
In modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds is a cornerstone of molecular design.[1][2] Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, enhancing metabolic stability, membrane permeability, and binding affinity.[3][4] this compound and its derivatives represent a class of compounds where this "fluorine advantage" is actively explored. These structures often serve as precursors to chalcones and other scaffolds with significant biological activity, including potential anticancer properties.[5][6]
However, rational drug design requires more than just synthetic intuition; it demands a precise understanding of a molecule's three-dimensional structure and its intermolecular interactions within a solid-state environment. Single-crystal X-ray crystallography is the definitive technique for providing this atomic-level resolution.[7][8] It allows us to visualize the exact conformation of a molecule and, crucially, to map the non-covalent interactions that govern crystal packing. This knowledge is invaluable for understanding structure-activity relationships (SAR), polymorph screening, and formulation development.
This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive walkthrough of the crystallographic workflow for this compound derivatives. We will move beyond a simple recitation of protocols to explain the causality behind each step—from rational synthesis and the nuanced art of crystallization to the sophisticated analysis of crystal packing forces.
Section 1: Synthesis of this compound Derivatives
The most common and efficient route to synthesize derivatives of this class, particularly chalcones, is the Claisen-Schmidt condensation . This base-catalyzed reaction involves the condensation of a substituted acetophenone with an aromatic aldehyde.[9][10]
Causality of the Claisen-Schmidt Condensation
The reaction's success hinges on the acidity of the α-protons of the acetophenone. A strong base (typically KOH or NaOH) is required to deprotonate the α-carbon, generating a resonance-stabilized enolate. This enolate is a potent nucleophile that attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting aldol adduct rapidly undergoes dehydration (elimination of a water molecule) to yield the highly conjugated and thermodynamically stable α,β-unsaturated ketone, known as a chalcone.[11]
Experimental Protocol: Synthesis of (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one
This protocol details the synthesis of a representative chalcone derivative.
-
Reactant Preparation: In a 100 mL round-bottomed flask equipped with a magnetic stirrer, dissolve 4'-fluoroacetophenone (10 mmol) and benzaldehyde (10 mmol) in 20 mL of rectified spirit (ethanol).[10]
-
Base Addition: While stirring the solution vigorously at room temperature, add a 40% aqueous KOH solution (10 mL) dropwise over 30 minutes.[6] The reaction temperature should be maintained between 20-25°C, using a water bath if necessary.[10]
-
Scientist's Note: The slow, dropwise addition of the base is critical. It ensures a controlled reaction rate and prevents the formation of unwanted side products from the self-condensation of the acetophenone.
-
-
Reaction Monitoring: Continue stirring for 4-5 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate, 12:2).[12]
-
Isolation and Purification:
-
Pour the reaction mixture into a beaker containing crushed ice (approx. 200 g).
-
Acidify the mixture by slowly adding dilute HCl (1:1) until precipitation of the crude product is complete.[6]
-
Isolate the solid product by suction filtration and wash thoroughly with cold water to remove residual base and salts.
-
Dry the crude product in the air.
-
-
Recrystallization: Purify the crude chalcone by recrystallization from ethanol to obtain a product of sufficient purity for single-crystal growth.[12]
// Nodes Reactants [label="4'-Fluoroacetophenone\n+ Benzaldehyde\n(in Ethanol)", fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Add 40% KOH (aq)\ndropwise @ 20-25°C", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Stir [label="Stir 4-5 hours\n(Monitor by TLC)", fillcolor="#FFFFFF", fontcolor="#202124"]; Quench [label="Pour into Ice\n+ Acidify with HCl", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Filter [label="Suction Filtration\n+ Wash with H₂O", fillcolor="#FFFFFF", fontcolor="#202124"]; Recrystallize [label="Recrystallize\nfrom Ethanol", fillcolor="#34A853", fontcolor="#FFFFFF"]; Product [label="Pure Chalcone\nfor Crystallization", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Reactants -> Base [label="1. Mix"]; Base -> Stir [label="2. Catalyze"]; Stir -> Quench [label="3. Workup"]; Quench -> Filter [label="4. Isolate"]; Filter -> Recrystallize [label="5. Purify"]; Recrystallize -> Product; } caption [label="Fig 1: Workflow for Chalcone Synthesis via Claisen-Schmidt Condensation.", shape=plaintext, fontname="Arial", fontsize=11];
Section 2: The Art and Science of Crystallization
Obtaining a high-quality single crystal suitable for X-ray diffraction is often the most challenging step in the entire process. Crystallization is a process of controlled precipitation where molecules self-assemble from a supersaturated solution into a highly ordered, three-dimensional lattice.[13][14]
Choosing the Right Crystallization Strategy
The ideal solvent for crystallization should dissolve the compound moderately at high temperatures and poorly at low temperatures.[14] For phenylacetophenone derivatives, a range of solvents should be screened.
| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Ethanol | 78.4 | 24.5 | Often used for recrystallization post-synthesis. Good for slow evaporation. |
| Acetone | 56.0 | 20.7 | Volatile; good for vapor diffusion techniques. |
| Dichloromethane | 39.6 | 9.1 | Can co-crystallize; useful in solvent layering. |
| Toluene | 110.6 | 2.4 | Good for less polar derivatives. |
| Heptane | 98.4 | 1.9 | A common anti-solvent for vapor/liquid diffusion. |
| Ethyl Acetate | 77.1 | 6.0 | A moderately polar solvent, often used in binary systems. |
Table 1: Common solvents for the crystallization of organic compounds.
Field-Proven Crystallization Protocols
-
Slow Evaporation (The Workhorse Method):
-
Dissolve the purified compound in a minimal amount of a suitable hot solvent (e.g., ethanol) to create a saturated solution.[15]
-
Filter the hot solution to remove any particulate impurities.
-
Cover the vial with a cap or parafilm pierced with a few small holes.
-
Allow the solvent to evaporate slowly and undisturbed over several days to weeks at room temperature.
-
Scientist's Note: The rate of evaporation is key. Too fast, and you get a powder; too slow, and nucleation may never occur. Adjust the number and size of the holes to control the rate.
-
-
Solvent/Anti-Solvent Diffusion (Vapor or Liquid):
-
Vapor Diffusion: Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane) in a small, open vial. Place this vial inside a larger, sealed jar containing a "poor" solvent (the anti-solvent, e.g., heptane) in which the compound is insoluble. The anti-solvent vapor will slowly diffuse into the solution, reducing the compound's solubility and inducing crystallization.[16]
-
Liquid Layering: A variation where the anti-solvent is carefully layered on top of the concentrated solution of the compound. This is effective when the two solvents are miscible but have different densities.[16]
-
-
Thermal Control (Cooling Crystallization):
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Cool the solution very slowly and in a controlled manner. This can be achieved by placing the sealed vial in a dewar of hot water and allowing it to cool to room temperature overnight.[17]
-
Section 3: Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable crystal (typically 0.1-0.4 mm in size, with sharp edges and no visible cracks) is obtained, the process of data collection can begin.[18] SC-XRD provides detailed information about the crystal's internal lattice, including unit cell dimensions and the arrangement of atoms.[19]
// Nodes A [label="Select & Mount Crystal\non Diffractometer", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="Cool Crystal\n(e.g., 100 K)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; C [label="Determine Unit Cell\n& Orientation Matrix", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="X-ray Data Collection\n(Measure Reflection Intensities)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Data Reduction\n(Integration & Scaling)", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Structure Solution\n(e.g., Direct Methods)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Structure Refinement\n(Least-Squares Fitting)", fillcolor="#FFFFFF", fontcolor="#202124"]; H [label="Structural Analysis\n& Validation (CIF)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B [label="Cryo-protection"]; B -> C [label="Initial Screening"]; C -> D [label="Strategy"]; D -> E [label="Processing"]; E -> F [label="Phase Problem"]; F -> G [label="Model Building"]; G -> H [label="Final Model"]; } caption [label="Fig 2: The Single-Crystal X-ray Crystallography Workflow.", shape=plaintext, fontname="Arial", fontsize=11];
Protocol for Data Collection and Structure Refinement
-
Crystal Mounting and Cryo-Cooling:
-
A suitable single crystal is selected under a microscope and mounted on a loop (e.g., a MiTeGen mount).
-
The crystal is rapidly cooled to a low temperature (typically 100-173 K) in a stream of cold nitrogen gas.[18][20]
-
Scientist's Note: Cryo-cooling is crucial. It minimizes atomic thermal motion, leading to higher resolution data and reducing radiation damage to the crystal during X-ray exposure.
-
-
Data Collection:
-
The mounted crystal is placed on a diffractometer equipped with an X-ray source (commonly Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).[19]
-
A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation.[19]
-
A full data collection strategy is then executed, rotating the crystal through a series of angles to measure the intensity and position of thousands of unique reflections. A complete dataset can take several hours to collect.[19][21]
-
-
Structure Solution and Refinement:
-
Data Reduction: The raw diffraction images are processed. The intensities of the reflections are integrated, scaled, and corrected for experimental factors.[19]
-
Structure Solution: For small molecules like these derivatives, the "phase problem" is typically solved using ab initio or direct methods, which use statistical relationships between reflection intensities to generate an initial electron density map.[8]
-
Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which adjusts atomic positions, displacement parameters, and other variables to achieve the best possible fit between the observed diffraction data and the data calculated from the model.[22] The quality of the final model is assessed by metrics such as the R-factor.
-
Section 4: Structural Analysis and Interpretation
With a refined crystal structure, the true scientific inquiry begins. We can now analyze the molecule's geometry and its interactions within the crystal lattice. As a representative example, we will refer to the crystallographic data for 4'-Fluoro-2'-hydroxyacetophenone , a closely related precursor, to illustrate the type of data obtained.[23][24]
| Parameter | 4'-Fluoro-2'-hydroxyacetophenone[24] |
| Chemical Formula | C₈H₇FO₂ |
| Formula Weight | 154.14 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 3.7978 (1) |
| b (Å) | 14.2421 (3) |
| c (Å) | 13.0092 (3) |
| β (°) | 91.884 (2) |
| Volume (ų) | 703.27 (3) |
| Z | 4 |
| Temperature (K) | 100 (2) |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Final R₁ [I > 2σ(I)] | 0.043 |
| wR₂ (all data) | 0.127 |
Table 2: Representative crystal data and structure refinement parameters.
Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying the various intermolecular interactions within a crystal.[25][26] The surface is generated by partitioning the crystal's electron density into regions belonging to each molecule.[27] Different properties can be mapped onto this surface to highlight key interactions.
-
d_norm Surface: This property maps the normalized contact distance, revealing regions of close intermolecular contact. Short contacts (strong interactions like hydrogen bonds) appear as red spots, contacts around the van der Waals separation are white, and longer contacts are blue.[28]
-
2D Fingerprint Plots: These plots summarize all the interactions by plotting the distance to the nearest atom inside the surface (dᵢ) against the distance to the nearest atom outside the surface (dₑ).[25][29] The shape and distribution of points on this plot provide a quantitative breakdown of the types of interactions (e.g., H···H, O···H, C···H) and their relative contributions to the overall crystal packing.
// Nodes A [label="Refined Crystal Structure\n(CIF File)", fillcolor="#FFFFFF", fontcolor="#202124"]; B [label="Calculate Hirshfeld Surface\nfor a Molecule", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Map Properties onto Surface\n(e.g., d_norm, Shape Index)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Generate 2D\nFingerprint Plot", fillcolor="#FFFFFF", fontcolor="#202124"]; E [label="Visualize Close Contacts\n(Red Spots on d_norm)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; F [label="Quantify Interaction Types\n(% Contribution)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Comprehensive Understanding\nof Crystal Packing", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges A -> B; B -> C; B -> D; C -> E; D -> F; E -> G; F -> G; } caption [label="Fig 3: Logical workflow for Hirshfeld surface analysis.", shape=plaintext, fontname="Arial", fontsize=11];
The Role of the Fluorine Atom in Crystal Packing
In the crystal structures of fluorinated phenyl derivatives, the fluorine atom rarely participates in classical hydrogen bonds. Instead, it engages in a network of weaker C–H···F–C and F···F interactions. While individually weak, these interactions can collectively play a significant role in dictating the overall crystal packing arrangement. Hirshfeld analysis is particularly adept at identifying and quantifying the contribution of these subtle yet structurally important forces. This understanding is critical for predicting and controlling polymorphism, a phenomenon of great importance in the pharmaceutical industry.
Conclusion
The journey from a synthesized powder to a fully refined crystal structure is a multi-step process that combines synthetic chemistry, physical chemistry, and computational analysis. For this compound derivatives, X-ray crystallography provides indispensable insights into their three-dimensional architecture and the subtle interplay of intermolecular forces governed by the influential fluorine atom. This detailed structural knowledge empowers researchers and drug development professionals to make more informed decisions, accelerating the path from molecular concept to therapeutic reality.
References
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Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (n.d.). Scirp.org. Retrieved from [Link]
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Fluorine in drug discovery: Role, design and case studies. (n.d.). ijcrt.org. Retrieved from [Link]
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The Many Roles for Fluorine in Medicinal Chemistry. (2008). ACS Publications. Retrieved from [Link]
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Green Synthesis of Chalcones Derivatives. (2021). AIP Publishing. Retrieved from [Link]
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SOP: CRYSTALLIZATION. (n.d.). University of Texas at Dallas. Retrieved from [Link]
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The role of fluorine in medicinal chemistry. (2012). PubMed. Retrieved from [Link]
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The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online. Retrieved from [Link]
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Putting the F in pharma. (2024). Chemistry World. Retrieved from [Link]
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The Hirshfeld Surface. (n.d.). CrystalExplorer. Retrieved from [Link]
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How to Crystallize Organic Compounds. (2024). wikiHow. Retrieved from [Link]
-
Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. (2023). ResearchGate. Retrieved from [Link]
-
Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. (2018). PubMed Central. Retrieved from [Link]
-
SYNTHESIS OF CHALCONE AND THEIR DERIVATIVES AS ANTIMICROBIAL AGENTS. (2011). ResearchGate. Retrieved from [Link]
-
Crystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
SYNTHESIS OF CHALCONES. (n.d.). JETIR. Retrieved from [Link]
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Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure. (2022). National Institutes of Health. Retrieved from [Link]
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Guide for crystallization. (n.d.). École Polytechnique Fédérale de Lausanne. Retrieved from [Link]
-
Advanced crystallisation methods for small organic molecules. (2023). Royal Society of Chemistry. Retrieved from [Link]
-
Hirshfeld surface analysis. (2017). Royal Society of Chemistry. Retrieved from [Link]
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Single-crystal X-ray Diffraction. (2007). SERC, Carleton College. Retrieved from [Link]
-
Recent advances in small molecule refinement. (n.d.). International Union of Crystallography. Retrieved from [Link]
-
Protein XRD Protocols - X-ray Diffraction Data Collection. (n.d.). Colgate University. Retrieved from [Link]
-
X-ray crystallography. (n.d.). Wikipedia. Retrieved from [Link]
-
X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Single Crystal XRD: Data Acquisition and Structure Solving. (2017). University of Saskatchewan. Retrieved from [Link]
-
X-ray Data Collection Course. (n.d.). Macromolecular Crystallography Core Facility, University of Missouri. Retrieved from [Link]
-
Improving the Accuracy of Small‐Molecule Crystal Structures Solved from Powder X‐Ray Diffraction Data by Using External Sources. (2021). ResearchGate. Retrieved from [Link]
-
From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022). ACS Publications. Retrieved from [Link]
-
4′-Fluoro-2′-hydroxyacetophenone. (2008). ResearchGate. Retrieved from [Link]
-
4′-Fluoro-2′-hydroxyacetophenone. (2008). National Institutes of Health. Retrieved from [Link]
-
2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. (2013). PubMed. Retrieved from [Link]
-
4′-Fluoro-2′-hydroxyacetophenone. (2008). ResearchGate. Retrieved from [Link]
-
Synthesis and characterization of new chalcones of 4-fluoro-3-methyl acetophenone. (2017). Indo American Journal of Pharmaceutical Sciences. Retrieved from [Link]
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Methodological & Application
Synthesis of 4'-Fluoro-2-phenylacetophenone from Fluorobenzene: An Application Guide for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of 4'-Fluoro-2-phenylacetophenone, a valuable building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery. We will delve into the chemical principles, a step-by-step experimental protocol, and the necessary characterization and safety data.
Introduction: The Significance of this compound
This compound, also known as 1-(4-fluorophenyl)-2-phenylethanone, is a key intermediate in the synthesis of a variety of pharmacologically active molecules. The presence of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. The deoxybenzoin scaffold is a common structural motif in natural products and synthetic compounds with diverse biological activities.
This guide will focus on the synthesis of this valuable compound via the Friedel-Crafts acylation of fluorobenzene with phenylacetyl chloride, a robust and widely used method for the formation of aryl ketones.
Chemical Principles: The Friedel-Crafts Acylation
The core of this synthesis is the Friedel-Crafts acylation, a classic example of electrophilic aromatic substitution.[1] In this reaction, an acyl group is introduced onto an aromatic ring. The reaction typically employs a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acylating agent.[1]
The mechanism involves the following key steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst, AlCl₃, coordinates to the chlorine atom of phenylacetyl chloride, making it a better leaving group. This facilitates the formation of a resonance-stabilized acylium ion, which is a potent electrophile.
-
Electrophilic Attack: The electron-rich fluorobenzene ring acts as a nucleophile and attacks the electrophilic acylium ion. This step disrupts the aromaticity of the ring and forms a carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation and Regeneration of Aromaticity: A base, typically the AlCl₄⁻ complex formed in the first step, abstracts a proton from the arenium ion. This restores the aromaticity of the ring and yields the final product, this compound. The AlCl₃ catalyst is regenerated in this step.
Due to the electron-withdrawing nature of the acyl group, the product is less reactive than the starting material, which helps to prevent multiple acylations. The fluorine atom on the benzene ring is a deactivating group but is also an ortho, para-director. Therefore, the acylation is expected to occur predominantly at the para position due to steric hindrance at the ortho positions.
Experimental Workflow and Protocol
This section provides a detailed, step-by-step protocol for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number |
| Fluorobenzene | Anhydrous, ≥99% | Major Chemical Supplier | 462-06-6 |
| Phenylacetyl Chloride | ≥99% | Major Chemical Supplier | 103-80-0 |
| Aluminum Chloride | Anhydrous, powder, ≥99% | Major Chemical Supplier | 7446-70-0 |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Major Chemical Supplier | 75-09-2 |
| Hydrochloric Acid | Concentrated (37%) | Major Chemical Supplier | 7647-01-0 |
| Sodium Bicarbonate | Saturated Aqueous Solution | In-house preparation | 144-55-8 |
| Anhydrous Magnesium Sulfate | ≥97% | Major Chemical Supplier | 7487-88-9 |
| Diethyl Ether | ACS Grade | Major Chemical Supplier | 60-29-7 |
| Hexanes | ACS Grade | Major Chemical Supplier | 110-54-3 |
Reaction Workflow Diagram```dot
Step-by-Step Protocol
Safety First: This reaction should be performed in a well-ventilated fume hood. Anhydrous aluminum chloride is highly corrosive and reacts violently with water. Phenylacetyl chloride is a lachrymator and is corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Reaction Setup:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (14.7 g, 0.11 mol, 1.1 equivalents).
-
Add 100 mL of anhydrous dichloromethane (DCM) to the flask.
-
Cool the suspension to 0 °C in an ice-water bath with stirring.
-
-
Addition of Reactants:
-
Dissolve phenylacetyl chloride (15.5 g, 0.10 mol, 1.0 equivalent) in 20 mL of anhydrous DCM and add it to the dropping funnel.
-
Add the phenylacetyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, dissolve fluorobenzene (9.6 g, 0.10 mol, 1.0 equivalent) in 20 mL of anhydrous DCM and add it to the dropping funnel.
-
Add the fluorobenzene solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.
-
-
Reaction:
-
After the addition of fluorobenzene is complete, continue stirring the reaction mixture at 0 °C for 1 hour.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature for 3-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexanes and ethyl acetate (e.g., 9:1 v/v) as the eluent.
-
-
Work-up:
-
Once the reaction is complete, carefully and slowly pour the reaction mixture onto a mixture of 100 g of crushed ice and 50 mL of concentrated hydrochloric acid with vigorous stirring. Caution: This is an exothermic process and will release HCl gas.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with 50 mL portions of DCM.
-
Combine the organic layers and wash sequentially with 100 mL of saturated aqueous sodium bicarbonate solution, 100 mL of water, and 100 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 5% ethyl acetate).
-
Combine the fractions containing the pure product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.
-
Characterization of this compound
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Property | Value |
| Molecular Formula | C₁₄H₁₁FO |
| Molecular Weight | 214.24 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 84-88 °C |
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 8.05-8.01 (m, 2H, Ar-H), 7.35-7.25 (m, 5H, Ar-H), 7.18 (t, J = 8.6 Hz, 2H, Ar-H), 4.25 (s, 2H, -CH₂-).
-
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 196.5, 165.9 (d, J = 255.0 Hz), 134.8, 131.5 (d, J = 9.3 Hz), 131.0, 129.5, 128.8, 127.2, 115.8 (d, J = 21.9 Hz), 45.6.
Note: The provided NMR data is predicted and should be confirmed by experimental analysis. The coupling of the fluorine atom to the aromatic protons and carbons is a key diagnostic feature.
Mass Spectrometry (MS):
-
ESI-MS: m/z 215.08 [M+H]⁺
Safety and Handling
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield are required.
-
Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
-
Respiratory Protection: Use a respirator with an appropriate cartridge if working outside of a fume hood or if ventilation is inadequate.
Chemical Hazards:
-
Fluorobenzene: Flammable liquid and vapor. Harmful if swallowed or inhaled. Causes skin and eye irritation.
-
Phenylacetyl Chloride: Causes severe skin burns and eye damage. Lachrymator. Reacts with water to produce corrosive hydrogen chloride gas. *[2][3] Aluminum Chloride (Anhydrous): Causes severe skin burns and eye damage. Reacts violently with water, releasing heat and toxic hydrogen chloride gas.
-
Dichloromethane (DCM): Suspected of causing cancer. Causes skin and eye irritation. Harmful if swallowed or inhaled.
-
Hydrochloric Acid: Causes severe skin burns and eye damage. May cause respiratory irritation.
Handling and Storage:
-
All manipulations involving anhydrous reagents should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination.
-
Store all chemicals in tightly sealed containers in a cool, dry, and well-ventilated area away from incompatible materials.
Waste Disposal:
-
Dispose of all chemical waste in accordance with local, state, and federal regulations. Organic waste and chlorinated waste should be collected in separate, labeled containers.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product yield | Inactive catalyst (AlCl₃ exposed to moisture) | Use fresh, anhydrous AlCl₃. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere. |
| Incomplete reaction | Monitor the reaction by TLC. If starting material remains, consider extending the reaction time or gently warming the reaction mixture. | |
| Formation of multiple products | Over-acylation (diacylation) | Use a stoichiometric amount of the acylating agent. Maintain a low reaction temperature. |
| Isomer formation | The para product is generally favored. Purification by column chromatography should separate isomers. | |
| Difficult work-up | Emulsion formation during extraction | Add brine to the separatory funnel to help break the emulsion. |
Conclusion
This application note provides a comprehensive and detailed guide for the synthesis of this compound via Friedel-Crafts acylation. By following the outlined protocol and adhering to the safety precautions, researchers can reliably produce this valuable intermediate for their drug discovery and development programs. The provided characterization data will aid in confirming the identity and purity of the final product.
References
-
PubChem. (n.d.). 4'-Fluoroacetophenone. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Supplementary Information: Gram-Scale Experimental Procedure for Oxidation of Styrene. Retrieved from [Link]
-
ChemBK. (2024, April 9). 1-(4-Fluorophenyl)-2-phenylethanone. Retrieved from [Link]
-
Wikipedia. (2024, November 26). Friedel–Crafts reaction. Retrieved from [Link]
- Google Patents. (n.d.). CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.
- Google Patents. (n.d.). US6956132B2 - Process for producing 2-phenylacetophenone derivatives and precursors therefor.
Sources
Application Notes and Protocols for the Synthesis of 4'-Fluoroacetophenone via Friedel-Crafts Acylation
Introduction
The Friedel-Crafts acylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, remains a pivotal method for the formation of carbon-carbon bonds on aromatic rings.[1][2] This electrophilic aromatic substitution reaction is instrumental in the synthesis of aryl ketones, which are crucial intermediates in the production of pharmaceuticals, agrochemicals, and fine chemicals.[3][4] Among these, 4'-fluoroacetophenone is a particularly valuable building block in the development of various therapeutic agents. Its synthesis via the acylation of fluorobenzene is a classic yet highly relevant application of this reaction.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 4'-fluoroacetophenone. We will delve into the mechanistic underpinnings of the reaction, explore catalyst selection, present a detailed experimental protocol, and address common challenges and safety considerations. The aim is to equip the reader with not just a procedure, but a thorough understanding of the process to enable successful and optimized synthesis.
Reaction Mechanism: The Electrophilic Aromatic Substitution Pathway
The Friedel-Crafts acylation proceeds through a well-established electrophilic aromatic substitution mechanism.[5][6] The reaction is typically catalyzed by a Lewis acid, with aluminum chloride (AlCl₃) being a conventional choice.[7][8] The catalyst's role is to generate a highly reactive electrophile, the acylium ion, from an acylating agent such as acetic anhydride or acetyl chloride.[1][9]
The key steps are as follows:
-
Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the acylating agent (in this case, acetic anhydride or acetyl chloride), leading to the formation of a resonance-stabilized acylium ion (CH₃CO⁺).[7][8] This species is a potent electrophile.
-
Electrophilic Attack: The electron-rich π-system of the fluorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This step forms a carbocation intermediate known as an arenium ion or sigma complex, which temporarily disrupts the aromaticity of the ring.[10]
-
Deprotonation and Regeneration of Aromaticity: A weak base, typically the complexed Lewis acid anion (e.g., AlCl₄⁻), abstracts a proton from the carbon bearing the new acyl group. This restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final product, 4'-fluoroacetophenone, and a byproduct (e.g., HCl if acetyl chloride is used).[1][5]
Due to the electron-withdrawing nature of the resulting ketone group, the aromatic ring of the product is deactivated, which advantageously prevents further acylation reactions (polyacylation).[11][12]
Caption: Mechanism of Friedel-Crafts Acylation.
Catalyst Selection: From Traditional to Green Alternatives
The choice of catalyst is critical to the success of the Friedel-Crafts acylation, influencing reaction rates, yields, and regioselectivity. While traditional Lewis acids are effective, there is a growing trend towards more environmentally benign and reusable catalysts.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Traditional Lewis Acids | AlCl₃, FeCl₃, BF₃[7][8] | High reactivity, readily available, cost-effective. | Stoichiometric amounts often required, moisture sensitive, corrosive, generates significant acidic waste.[13][14] |
| Solid Acid Catalysts (Zeolites) | Zeolite Y-hydrogen[13][14] | Heterogeneous (easy to separate), reusable, environmentally friendly, can offer shape selectivity.[15][16] | May require higher temperatures, can be less active than traditional Lewis acids. |
| Metal Triflates | Scandium triflate (Sc(OTf)₃), Hafnium triflate (Hf(OTf)₄)[4][17] | Highly active, can be used in catalytic amounts, water-tolerant to some extent, recyclable. | Higher cost compared to traditional Lewis acids. |
| Ionic Liquids | Chloroindate(III) ionic liquids[4] | Can act as both solvent and catalyst, recyclable, low vapor pressure. | Can be expensive, potential for product separation challenges. |
For the synthesis of 4'-fluoroacetophenone, high para-selectivity is generally achieved due to the steric hindrance at the ortho-positions.[11] However, the choice of catalyst can still influence the ortho/para ratio.
Detailed Experimental Protocol: Synthesis of 4'-Fluoroacetophenone
This protocol details a laboratory-scale synthesis using the conventional aluminum chloride catalyst.
Materials:
-
Fluorobenzene (anhydrous)
-
Acetic anhydride or Acetyl chloride (anhydrous)
-
Aluminum chloride (anhydrous)[18]
-
Dichloromethane (DCM, anhydrous)[3]
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ice
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Reflux condenser with a drying tube
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for filtration and distillation
Caption: Experimental Workflow.
Procedure:
-
Reaction Setup:
-
Ensure all glassware is thoroughly dried to prevent deactivation of the Lewis acid catalyst.[19]
-
In a round-bottom flask equipped with a magnetic stir bar, dropping funnel, and a reflux condenser topped with a calcium chloride drying tube, add anhydrous aluminum chloride (1.1 - 1.3 equivalents) and anhydrous dichloromethane.[3]
-
Cool the suspension to 0-5 °C using an ice bath with constant stirring.[3]
-
-
Addition of Reagents:
-
Dissolve acetyl chloride or acetic anhydride (1.0 equivalent) in a small amount of anhydrous dichloromethane and add it to the dropping funnel.
-
Add the acylating agent dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 10 °C. The reaction is exothermic.[5]
-
After the addition is complete, add fluorobenzene (1.0 equivalent), also dissolved in a small amount of anhydrous dichloromethane, dropwise from the dropping funnel over 20-30 minutes.[5]
-
-
Reaction:
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[3]
-
-
Work-up:
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[3][5] This step quenches the reaction and decomposes the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two portions of dichloromethane.[5]
-
Combine the organic layers and wash sequentially with water, a 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[3]
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[3]
-
Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.[5]
-
The crude 4'-fluoroacetophenone can be purified by vacuum distillation or column chromatography on silica gel.[12][20]
-
Troubleshooting and Safety Considerations
| Potential Issue | Possible Cause | Solution |
| Low Yield | Moisture in reagents or glassware deactivating the catalyst. | Ensure all reagents are anhydrous and glassware is oven-dried.[19] |
| Incomplete reaction. | Increase reaction time or temperature slightly. Monitor by TLC. | |
| Formation of Ortho-Isomer | Reaction conditions favoring ortho-substitution. | While para is sterically favored, catalyst choice can influence the ratio. Milder catalysts may offer higher selectivity. |
| Polyacylation | Harsh reaction conditions. | This is generally not an issue as the product is deactivated.[12] However, using a large excess of the acylating agent and high temperatures should be avoided. |
Safety Precautions:
-
Aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. Handle in a fume hood and wear appropriate personal protective equipment (PPE).[18]
-
Acetyl chloride and acetic anhydride are corrosive and lachrymators (tear-producing).[21] All handling should be performed in a well-ventilated fume hood.
-
Dichloromethane is a volatile and suspected carcinogen. Use appropriate PPE and work in a fume hood.[3]
-
The reaction generates hydrogen chloride (HCl) gas , which is corrosive. Ensure the setup is properly vented.[3]
Characterization
The identity and purity of the synthesized 4'-fluoroacetophenone (a colorless to pale yellow liquid) can be confirmed using standard analytical techniques:[22][23][24][25]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and isomeric purity.[20]
-
Infrared (IR) Spectroscopy: To identify the characteristic carbonyl (C=O) stretch of the ketone.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To determine purity and confirm the molecular weight.
Conclusion
The Friedel-Crafts acylation of fluorobenzene is a robust and reliable method for the synthesis of 4'-fluoroacetophenone. A thorough understanding of the reaction mechanism, careful selection of the catalyst, and adherence to anhydrous conditions are paramount for achieving high yields and purity. While traditional Lewis acids like AlCl₃ are effective, the exploration of greener, heterogeneous catalysts offers promising avenues for more sustainable chemical manufacturing. This guide provides the necessary foundational knowledge and practical steps for researchers to successfully implement this important transformation in their synthetic endeavors.
References
-
Unknown. (n.d.). Friedel-Crafts Acylation.doc. Retrieved from [Link]
-
Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Saskoer.ca. (n.d.). 10.9. Reaction: Acylation via Friedel-Crafts – Introduction to Organic Chemistry. Retrieved from [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
umich.edu. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]
- Google Patents. (n.d.). CN101462931A - Method for acylating fluorobenzene.
-
International Journal of Advanced Chemistry Research. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. Retrieved from [Link]
- Google Patents. (n.d.). CN113248354A - Synthetic method of fluoroacetophenone.
-
ACS Fall 2025. (n.d.). Zeolite catalyzed Friedel-Crafts acylations | Poster Board #465. Retrieved from [Link]
-
Boise State University ScholarWorks. (n.d.). Zeolite Catalyzed Friedel-Crafts Acylations. Retrieved from [Link]
-
Bentham Science Publisher. (n.d.). Zeolite Catalyzed Friedel-Crafts Reactions: A Review. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Zeolite Catalyzed Friedel-Crafts Reactions: A Review | Request PDF. Retrieved from [Link]
-
Pearson. (n.d.). Show how Friedel–Crafts acylation might be used to synthesize the following compounds. a. acetophenone. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
YouTube. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
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Protocol for the synthesis of chalcones from 4'-Fluoro-2-phenylacetophenone
Introduction: The Significance of Fluorinated Chalcones in Modern Drug Discovery
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings connected by a three-carbon α,β-unsaturated carbonyl system.[1] This structural motif is a cornerstone in medicinal chemistry, with both natural and synthetic chalcones demonstrating a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.[2][3] The biological versatility of chalcones is largely attributed to the reactive α,β-unsaturated ketone moiety, which can act as a Michael acceptor and interact with biological nucleophiles such as cysteine residues in proteins.[1]
The incorporation of fluorine atoms into bioactive molecules has become a pivotal strategy in drug design.[2] The introduction of fluorine can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to enhanced therapeutic efficacy.[4][5] Fluorinated chalcones, therefore, represent a promising class of compounds for the development of novel therapeutic agents.[4][6] This guide provides a comprehensive protocol for the synthesis of a fluorinated chalcone, specifically (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one, from 4'-Fluoro-2-phenylacetophenone and benzaldehyde via the Claisen-Schmidt condensation.
Reaction Scheme
The synthesis is achieved through a base-catalyzed Claisen-Schmidt condensation, a reliable and widely used method for preparing chalcones.[7]
Caption: Overall reaction for the synthesis of (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one.
Detailed Experimental Protocol
This protocol outlines the step-by-step methodology for the synthesis, purification, and characterization of (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |
| This compound | C₈H₇FO | 138.14 | 1.38 g | 10 |
| Benzaldehyde | C₇H₆O | 106.12 | 1.06 g (1.02 mL) | 10 |
| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 0.80 g | 20 |
| Ethanol (95%) | C₂H₅OH | - | 25 mL | - |
| Deionized Water | H₂O | - | As needed | - |
| Dilute Hydrochloric Acid (HCl) | HCl | - | As needed | - |
Equipment
-
100 mL Round-bottom flask
-
Magnetic stirrer and stir bar
-
Beakers
-
Graduated cylinders
-
Buchner funnel and vacuum filtration apparatus
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Melting point apparatus
-
FT-IR Spectrometer
-
NMR Spectrometer
Safety Precautions
-
This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[8]
-
Benzaldehyde: Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation.[9]
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves. All procedures should be performed in a well-ventilated fume hood.
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.38 g (10 mmol) of this compound and 1.06 g (10 mmol) of benzaldehyde in 20 mL of 95% ethanol. Stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition: In a separate beaker, prepare a solution of 0.80 g (20 mmol) of sodium hydroxide in 5 mL of deionized water. Add this aqueous NaOH solution dropwise to the stirred ethanolic solution of the reactants over a period of 10-15 minutes. A change in color and the formation of a precipitate are typically observed.
-
Reaction Progression: Continue to stir the reaction mixture vigorously at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 8:2 v/v).
-
Product Isolation: Once the reaction is complete (as indicated by the consumption of the starting materials on TLC), pour the reaction mixture into a beaker containing approximately 100 g of crushed ice.
-
Neutralization: Slowly add dilute hydrochloric acid to the mixture with stirring until it is neutral to pH paper. This will ensure the complete precipitation of the chalcone product.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the crude product thoroughly with cold deionized water to remove any inorganic impurities until the filtrate is neutral.
Purification by Recrystallization
-
Transfer the crude solid to a beaker.
-
Add a minimal amount of hot 95% ethanol to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.
Mechanism of the Claisen-Schmidt Condensation
The Claisen-Schmidt condensation is a type of crossed aldol condensation that proceeds via a base-catalyzed mechanism. The use of a base is preferable to an acid catalyst as it minimizes side reactions, such as Friedel-Crafts type reactions with the aromatic rings.[10]
Caption: Mechanism of the base-catalyzed Claisen-Schmidt condensation.
-
Enolate Formation: The hydroxide ion (OH⁻) from NaOH abstracts an acidic α-hydrogen from this compound to form a resonance-stabilized enolate ion.
-
Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of benzaldehyde, which lacks α-hydrogens, to form a β-hydroxy ketone intermediate (an aldol adduct).
-
Dehydration: The aldol adduct readily undergoes dehydration (loss of a water molecule) to form the thermodynamically stable conjugated system of the chalcone.
Characterization of (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one
The synthesized chalcone should be characterized by its physical and spectroscopic properties.
Physical Properties
-
Appearance: Pale yellow solid
-
Melting Point: The melting point should be determined and compared to literature values.
-
Yield: Calculate the percentage yield of the purified product.
Spectroscopic Data
-
¹H NMR (300 MHz, CDCl₃): The following proton NMR data is characteristic for (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one: δ (ppm) = 8.04-8.08 (m, 2H), 7.82 (d, 1H, J = 15.71 Hz), 7.63-7.66 (m, 2H), 7.50 (d, 1H, J = 15.65 Hz), 7.41-7.44 (m, 5H).[1] The large coupling constant (J ≈ 15.7 Hz) for the vinylic protons confirms the trans (E) configuration of the double bond.[11]
-
Infrared (IR) Spectroscopy: The IR spectrum of a chalcone typically shows characteristic absorption bands.[11]
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no product yield | Inactive catalyst; insufficient reaction time; incorrect stoichiometry. | Use fresh NaOH; monitor the reaction by TLC to ensure completion; re-verify calculations and measurements. |
| Oily product instead of solid | Impurities present; melting point of the product is below room temperature. | Ensure thorough washing of the crude product; attempt recrystallization from a different solvent system. |
| Multiple spots on TLC of the final product | Incomplete reaction; presence of side products. | Extend the reaction time; purify the product by column chromatography if recrystallization is ineffective. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of a fluorinated chalcone using the Claisen-Schmidt condensation. The straightforward nature of this reaction, coupled with the ease of purification, makes it an excellent method for accessing a wide variety of chalcone derivatives. The incorporation of fluorine into the chalcone scaffold is a key strategy in modern drug discovery, often leading to compounds with enhanced biological activity.[4][5] By following this protocol, researchers can efficiently synthesize and characterize these valuable compounds for further investigation in drug development programs.
References
- Chalcones—Features, Identification Techniques, Attributes, and Applic
- Supporting Inform
- Synthesis and In-Vitro/Silico Evaluation of Fluorin
- Spectral Properties of Chalcones II. FABAD Journal of Pharmaceutical Sciences.
- Design of potent fluoro-substituted chalcones as antimicrobial agents. PMC - NIH.
- Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applic
- A Study on the Synthesis, Characteris
- Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Deriv
- Why is the base preferable over acid catalyst in Claisen-Schmidt condens
- 4-FLUORO BENZALDEHYDE CAS NO 459-57-4 MATERIAL SAFETY D
- SAFETY DATA SHEET - 4'-Fluoroacetophenone. Fisher Scientific.
- The Synthesis and Effect of Fluorinated Chalcone Deriv
- SAFETY DATA SHEET - 2,2-Dibromo-4'-fluoroacetophenone. Thermo Fisher Scientific.
- Design, synthesis and antiproliferative activity evaluation of fluorine-containing chalcone deriv
- SAFETY DATA SHEET - 2'-Chloro-4'-fluoroacetophenone. Fisher Scientific.
- SAFETY DATA SHEET - 4'-Bromoacetophenone. Sigma-Aldrich.
- 1HNMR and 13CNMR Spectra of compound (E)-1-(4-fluorophenyl)-3-(3-hidroxyphenyl)prop-2. The Royal Society of Chemistry.
- Solvent-Free Aldol Condensation Reactions: Synthesis of Chalcone Deriv
- 1-(4-Fluorophenyl)-3-hydroxy-3-phenylprop-2-en-1-one. NIH.
- Synthesis of p-fluoroacetophenone. PrepChem.com.
- synthesis, characterization and biological evaluation of some new chalcones.
- 3-(4-Fluorophenyl)-1-phenylprop-2-en-1-one. PubChem - NIH.
- (E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one.
- SYNTHESIS OF CHALCONES. Jetir.Org.
- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE.
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Application Notes and Protocols for the Asymmetric Synthesis of Fluorinated Compounds Using Enzymatic Methods
Introduction: The Strategic Advantage of Fluorine in Drug Discovery and the Rise of Biocatalysis
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2] Incorporation of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[3][4] Consequently, approximately 20% of all pharmaceuticals on the market contain at least one fluorine atom.[4][5]
However, the selective and stereocontrolled synthesis of fluorinated compounds presents a significant challenge to synthetic chemists.[6][7] Traditional chemical methods often require harsh reagents, protecting group strategies, and can struggle to achieve high enantioselectivity, particularly when the fluorine atom is remote from the stereocenter.[1][2] In this context, enzymatic methods have emerged as a powerful and sustainable alternative.[1][2][8] Enzymes operate under mild conditions, exhibit exquisite chemo-, regio-, and stereoselectivity, and offer a greener approach to chemical synthesis.[9] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of enzymatic methods for the asymmetric synthesis of valuable chiral fluorinated compounds. We will delve into the core principles, provide detailed, field-proven protocols, and showcase the versatility of biocatalysis in this rapidly evolving field.
Core Principles: Leveraging Nature's Catalysts for Asymmetric Fluorination
The power of enzymes in asymmetric synthesis lies in their precisely folded three-dimensional structures, which create chiral active sites. This intricate environment allows for highly specific interactions with substrates, enabling the differentiation of enantiomers or enantiotopic faces of a prochiral molecule. In the context of fluorinated compounds, several key enzymatic strategies are employed:
-
Kinetic Resolution: This is one of the most widely used enzymatic methods. In a kinetic resolution, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers. Hydrolases, particularly lipases, are frequently employed for the kinetic resolution of racemic fluorinated alcohols and esters.[10][11][12][13] The key to a successful kinetic resolution is a high enantiomeric ratio (E-value), which reflects the enzyme's ability to discriminate between the two enantiomers.
-
Dynamic Kinetic Resolution (DKR): DKR is an enhancement of kinetic resolution where the unreactive enantiomer is racemized in situ. This allows for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product, overcoming the 50% yield limitation of traditional kinetic resolution. DKR often involves the combination of an enzyme with a chemical catalyst that facilitates racemization.[4]
-
Desymmetrization: This elegant strategy involves the enzymatic modification of a prochiral or meso compound containing two identical functional groups. The enzyme selectively reacts with one of these groups, breaking the symmetry of the molecule and creating a chiral product with high enantiomeric excess.[14][15][16][17][18] This approach is highly efficient as it can generate a chiral molecule from an achiral precursor in a single step.
-
Direct Asymmetric Fluorination: While less common, significant progress has been made in developing enzymes that can directly catalyze the formation of a C-F bond. This includes the use of engineered fluorinases and other enzymes repurposed for this challenging transformation.[6][19][20] Directed evolution has been a key tool in creating enzymes with improved activity and selectivity for C-H fluorination.[19][20]
-
Chemoenzymatic Strategies: This approach combines the strengths of both chemical and enzymatic catalysis. For instance, a cytochrome P450 monooxygenase can be used to introduce a hydroxyl group at a non-activated C-H bond with high regio- and stereoselectivity. This hydroxylated intermediate can then be chemically fluorinated in a subsequent step.[3][21][22]
Key Enzyme Classes and Their Applications
A diverse range of enzymes has been successfully applied to the synthesis of chiral fluorinated compounds. The choice of enzyme depends on the desired transformation and the structure of the substrate.
| Enzyme Class | Typical Reaction | Application in Fluorinated Compound Synthesis |
| Hydrolases (e.g., Lipases, Esterases) | Enantioselective hydrolysis or acylation of esters and alcohols. | Kinetic resolution of racemic fluorinated alcohols, esters, and amines.[10][11][12] |
| Oxidoreductases (e.g., Cytochrome P450s, Ene-Reductases) | Hydroxylation of C-H bonds, asymmetric reduction of C=C and C=O bonds. | Chemoenzymatic synthesis via hydroxylation followed by fluorination; Asymmetric reduction of fluorinated ketones and alkenes.[3][14][22] |
| Lyases (e.g., Aldolases) | Asymmetric C-C bond formation. | Stereoselective synthesis of α-fluoro-β-hydroxy carbonyl compounds.[5][23][24] |
| Dehalogenases | Nucleophilic substitution of halogens. | Kinetic resolution via enantioselective ring-opening of racemic epoxides with fluoride.[21] |
| Fluorinases | Direct formation of C-F bonds. | Biocatalytic synthesis of fluorinated natural products and their analogues.[1][6][8][25] |
| Transaminases | Asymmetric synthesis of chiral amines from ketones. | Synthesis of chiral fluorinated amines.[6][8] |
Experimental Protocols
The following protocols are intended as a starting point and may require optimization for specific substrates and enzymes.
Protocol 1: Lipase-Catalyzed Kinetic Resolution of a Racemic Fluorinated Secondary Alcohol
This protocol describes a typical procedure for the enantioselective acylation of a racemic fluorinated alcohol using a commercially available lipase.
Workflow Diagram:
Caption: Lipase-catalyzed kinetic resolution workflow.
Materials:
-
Racemic fluorinated secondary alcohol (e.g., 1-(4-fluorophenyl)ethanol)
-
Immobilized Lipase (e.g., Novozym 435 - Candida antarctica lipase B immobilized on acrylic resin)
-
Acyl donor (e.g., vinyl acetate, isopropenyl acetate)
-
Anhydrous organic solvent (e.g., n-hexane, toluene, tert-butyl methyl ether)
-
Molecular sieves (optional, to maintain anhydrous conditions)
-
Standard laboratory glassware and magnetic stirrer/orbital shaker
-
Analytical equipment: Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Reaction Setup:
-
To a flame-dried flask, add the racemic fluorinated alcohol (1.0 mmol) and the anhydrous organic solvent (10 mL).
-
Add the acyl donor (1.5-2.0 mmol). Using an excess of the acyl donor can help drive the reaction forward.
-
Add the immobilized lipase (e.g., 20-50 mg/mmol of substrate). The optimal enzyme loading should be determined experimentally.
-
-
Reaction:
-
Seal the flask and place it in an orbital shaker or on a magnetic stirrer at a controlled temperature (e.g., 40 °C).
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess (ee) of the remaining alcohol and the formed ester.
-
-
Work-up and Purification:
-
When the conversion reaches approximately 50%, stop the reaction by filtering off the immobilized enzyme. The enzyme can often be washed with solvent and reused.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the resulting mixture of the unreacted alcohol and the ester product by column chromatography on silica gel.
-
-
Analysis:
-
Determine the ee of the purified unreacted alcohol and the ester product using chiral GC or HPLC. The ester can be hydrolyzed back to the alcohol for easier analysis if necessary.
-
Causality Behind Experimental Choices:
-
Immobilized Enzyme: Using an immobilized enzyme simplifies the work-up process as it can be easily removed by filtration and often exhibits enhanced stability.[12]
-
Acyl Donor: Vinyl acetate is a common choice as the leaving group (acetaldehyde) is volatile and its removal can drive the reaction to completion.
-
Organic Solvent: The choice of solvent can significantly impact enzyme activity and enantioselectivity. Non-polar organic solvents are generally preferred for lipase-catalyzed acylations.[10]
-
Monitoring at 50% Conversion: In a perfect kinetic resolution (high E-value), stopping the reaction at 50% conversion will yield both the remaining substrate and the product with high enantiomeric purity.
Protocol 2: Aldolase-Catalyzed Asymmetric Synthesis of an α-Fluoro-β-hydroxy Carboxylate
This protocol outlines the use of an aldolase to catalyze the stereoselective addition of fluoropyruvate to an aldehyde, forming a C-C bond and creating two new stereocenters.
Workflow Diagram:
Caption: Aldolase-catalyzed asymmetric synthesis workflow.
Materials:
-
Aldehyde substrate (e.g., benzaldehyde)
-
Fluoropyruvate (as a salt, e.g., sodium fluoropyruvate)
-
Purified aldolase enzyme (e.g., from a recombinant expression system)[5][23]
-
Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5)
-
Divalent metal cation cofactor if required by the enzyme (e.g., MgCl₂)[22]
-
Standard laboratory glassware
-
Analytical equipment: LC-MS, NMR, Chiral HPLC
Procedure:
-
Enzyme Preparation:
-
Express and purify the aldolase enzyme according to established protocols if not commercially available. Determine the protein concentration and activity.
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the aldehyde substrate (1.0 mmol) and fluoropyruvate (1.2 mmol) in the buffer solution (10 mL).
-
If required, add the divalent metal cation cofactor to the appropriate final concentration.
-
Initiate the reaction by adding the purified aldolase solution.
-
-
Reaction:
-
Incubate the reaction mixture at a controlled temperature (e.g., 25-30 °C) with gentle agitation.
-
Monitor the formation of the product by taking aliquots and analyzing them by LC-MS or ¹⁹F NMR.
-
-
Work-up and Purification:
-
Once the reaction has reached completion (or the desired conversion), quench it by adding a small amount of acid (e.g., 1 M HCl) to lower the pH, or by adding an organic solvent like ethyl acetate.
-
Extract the product from the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
-
Analysis:
-
Characterize the purified product by NMR and mass spectrometry.
-
Determine the diastereomeric ratio and the enantiomeric excess of the major diastereomer by chiral HPLC or by derivatization followed by NMR analysis.
-
Causality Behind Experimental Choices:
-
Aqueous Buffer: Most enzymatic reactions, particularly those with aldolases, are performed in aqueous buffers to maintain the enzyme's native conformation and activity.
-
Stoichiometry: A slight excess of the nucleophile (fluoropyruvate) is often used to ensure complete consumption of the more valuable aldehyde substrate.
-
Cofactors: Many aldolases are metalloenzymes and require a divalent cation like Mg²⁺ or Zn²⁺ for their catalytic activity.[22]
-
Quenching: Lowering the pH or adding an organic solvent denatures the enzyme, effectively stopping the reaction.
Troubleshooting Common Issues in Enzymatic Reactions with Fluorinated Substrates
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Enzyme Activity | - Inappropriate reaction conditions (pH, temperature).- Enzyme inhibition by substrate or product.- Poor substrate solubility.- Inactive enzyme preparation. | - Optimize pH and temperature for the specific enzyme.- Perform initial rate kinetics to check for inhibition; if present, use lower substrate concentrations or a fed-batch approach.- Add a co-solvent (e.g., DMSO, up to 10-20% v/v) to improve solubility; check for enzyme tolerance to the co-solvent.- Verify enzyme activity with a known standard substrate. |
| Low Enantioselectivity | - Sub-optimal reaction conditions.- Inherent low selectivity of the chosen enzyme for the specific substrate.- Racemization of product under reaction conditions. | - Screen different solvents, temperatures, and acyl donors (for lipases).- Screen a panel of different enzymes from the same class or consider protein engineering (directed evolution) to improve selectivity.- Check the stability of the chiral product under the reaction conditions; if racemization occurs, shorten the reaction time or modify the conditions. |
| Difficult Product Purification | - Emulsion formation during work-up.- Similar polarities of starting material and product. | - Centrifuge the mixture to break the emulsion or add a small amount of brine.- Optimize the mobile phase for column chromatography to achieve better separation; consider derivatization of one component to alter its polarity before purification. |
Conclusion and Future Outlook
Enzymatic methods offer a robust and highly selective platform for the asymmetric synthesis of fluorinated compounds. The mild reaction conditions, high enantioselectivity, and environmental benefits make biocatalysis an increasingly attractive strategy in both academic research and industrial drug development. The ongoing discovery of new enzymes from nature, coupled with the power of protein engineering and directed evolution, continues to expand the toolbox available to chemists.[19][20] Future developments will likely focus on the creation of novel biocatalysts for direct C-F bond formation, the development of multi-enzyme cascade reactions for the efficient synthesis of complex fluorinated molecules, and the integration of biocatalysis with other modern synthetic technologies like photoredox catalysis.[1][26] As the demand for chiral fluorinated building blocks continues to grow, enzymatic synthesis is poised to play an even more critical role in the future of pharmaceutical and agrochemical research.
References
- Mu J., Li J., Jiang X., et al. (2025). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach.
-
Biocatalytic enantioselective C(sp3)–H fluorination enabled by directed evolution of non-haem iron enzymes. Nature Catalysis. [Link]
-
Furuya, T., Kawaabata, A., & Ritter, T. (2011). Chemo-enzymatic fluorination of unactivated organic compounds. Nature Chemistry, 3(6), 468–473. [Link]
-
Wang, J., et al. (2024). Biocatalytic enantioselective C(sp3)-H fluorination enabled by directed evolution of non-haem iron enzymes. Nature Catalysis. [Link]
-
Ma, L., & Wang, B. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8017–8034. [Link]
-
Windle, C. L., Berry, A., & Nelson, A. (2014). Aldolase-Catalysed Stereoselective Synthesis of Fluorinated Small Molecules. Current Opinion in Chemical Biology, 21, 119–125. [Link]
-
Fang, J. (2019). Aldolase-catalyzed synthesis of chiral organofluorines. eScholarship, University of California. [Link]
-
Ma, L., & Wang, B. (2021). Enzymatic synthesis of fluorinated compounds. Applied Microbiology and Biotechnology, 105(21-22), 8017–8034. [Link]
-
Mu, J., et al. (2025). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. The Innovation Life, 3, 100109. [Link]
-
Two new ways to fluorinated structures. (2018). ChemEurope. [Link]
-
Kinetic resolution of fluorinated propargyl alcohols by lipase-catalyzed enantioselective transesterification. ResearchGate. [Link]
-
Bräse, S., et al. (2012). Catalytic Enantioselective Fluorination. In Comprehensive Chirality (pp. 223–259). Elsevier. [Link]
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Angiolini, S., et al. (2025). Integrating Enzymes with Photoredox Catalysis for Conversion of Nitriles into Fluorinated Products. ChemCatChem. [Link]
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Lim, Y. H. (2020). Chemistry, Enzymology and Applications of Fluorinase. In Frontiers of Organofluorine Chemistry (pp. 587-613). [Link]
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Deng, H. (2020). Fluorine biocatalysis. Current Opinion in Chemical Biology, 55, 107-115. [Link]
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Ni, S., & Togni, A. (2014). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. Chemical Reviews, 114(17), 8340–8374. [Link]
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Enzymatic Desymmetrisation of Prochiral meso-1,2. IRIS - Unife. [Link]
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Gas chromatography conditions for 4'-Fluoro-2-phenylacetophenone
An Application Note for the Gas Chromatographic Analysis of 4'-Fluoro-2-phenylacetophenone
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a robust method for the analysis of this compound using gas chromatography (GC). Designed for researchers, scientists, and professionals in drug development and quality control, this document provides an in-depth exploration of the analytical principles, optimized instrument conditions, and step-by-step protocols. The methodology emphasizes the rationale behind parameter selection to ensure scientific integrity and reproducibility. The primary recommended configuration utilizes a gas chromatograph equipped with a flame ionization detector (FID), with an alternative confirmation using a mass spectrometer (MS).
Introduction and Analytical Rationale
This compound is a substituted aromatic ketone, a class of compounds often serving as key intermediates in the synthesis of pharmaceuticals and other fine chemicals. Its structure, featuring a fluorinated phenyl ring and a benzyl group attached to the carbonyl carbon, presents specific analytical considerations. Accurate and precise quantification is critical for ensuring reaction efficiency, purity of intermediates, and quality of the final product.
Gas chromatography is the analytical technique of choice due to the compound's volatility and thermal stability. The separation mechanism in GC relies on the partitioning of the analyte between a gaseous mobile phase (carrier gas) and a liquid or solid stationary phase within the GC column.[1] The selection of a stationary phase with appropriate polarity is paramount for achieving optimal separation from starting materials, by-products, and residual solvents.[2]
Core Principles of Method Development
The development of this GC method is grounded in the chemical properties of this compound:
-
Aromaticity and Polarity: The presence of two phenyl rings and a polar carbonyl group defines the molecule as moderately polar. Therefore, a mid-polarity stationary phase is selected to leverage dipole-dipole and π-π interactions, which are crucial for resolving aromatic compounds.[1][2][3]
-
Volatility: With a molecular weight of approximately 214.24 g/mol , the compound is sufficiently volatile for GC analysis without requiring derivatization, a process sometimes needed to increase the volatility of polar compounds.[4]
-
Detector Response: As a carbon-containing organic molecule, this compound is well-suited for the universal and robust Flame Ionization Detector (FID).[5] For unequivocal identification and enhanced sensitivity in complex matrices, a Mass Spectrometer (MS) is the ideal detector.[6][7] Given the presence of a halogen, an Electron Capture Detector (ECD) could also be employed for ultra-trace analysis, as it is highly sensitive to halogenated compounds.[7][8][9]
Optimized Gas Chromatography (GC) Conditions
The following parameters have been optimized for the routine analysis of this compound. These conditions provide a balance between resolution, analysis time, and sensitivity.
| Parameter | Recommended Condition | Rationale |
| GC System | Gas Chromatograph with Split/Splitless Injector | Standard configuration for capillary GC, offering flexibility for different concentration ranges.[8] |
| Column | 5% Diphenyl / 95% Dimethylpolysiloxane (e.g., DB-5, ZB-5) | This mid-polarity phase provides excellent selectivity for aromatic compounds through π-π interactions.[2][3] |
| Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard capillary dimensions offer high efficiency and good sample capacity. | |
| Injector | Split/Splitless Inlet | |
| Mode | Split (50:1 ratio) | A split injection prevents column overload and ensures sharp peaks for quantitative analysis. |
| Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation.[6][10] |
| Carrier Gas | Helium or Nitrogen | Inert gases that serve as the mobile phase.[11][12] |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow rate for column efficiency and analysis speed. |
| Oven Program | ||
| Initial Temp | 150 °C, hold for 1 min | Starts below the boiling point of most common solvents to allow for proper focusing at the column head. |
| Ramp | 15 °C/min to 280 °C | A controlled temperature ramp ensures separation of components with different boiling points. |
| Final Temp | 280 °C, hold for 5 min | Ensures that all components, including any less volatile impurities, are eluted from the column. |
| Detector | Flame Ionization Detector (FID) | |
| Temperature | 300 °C | Higher than the final oven temperature to prevent condensation of the analyte. |
| H₂ Flow | 40 mL/min | Fuel for the flame. |
| Air Flow | 400 mL/min | Oxidant for the flame. |
| Makeup Gas (N₂) | 25 mL/min | Optimizes the flow into the detector to enhance sensitivity. |
| Alternative Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio data for definitive compound identification.[7][9] |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Mass Range | 40 - 450 amu | Covers the molecular ion and expected fragments of the analyte. |
Experimental Protocols
Preparation of Standard Solutions
A rigorous calibration is the foundation of an accurate quantitative method.
-
Stock Standard Preparation (1000 µg/mL):
-
Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL Class A volumetric flask.
-
Record the exact weight.
-
Add approximately 15 mL of a suitable solvent (e.g., acetone or dichloromethane) and sonicate for 5 minutes to ensure complete dissolution.[4][13]
-
Allow the solution to return to room temperature.
-
Dilute to the mark with the same solvent and mix thoroughly by inverting the flask 15-20 times.
-
Calculate the exact concentration in µg/mL.
-
-
Working Standard Preparation (Calibration Curve):
-
Prepare a series of at least five working standards by serial dilution of the stock solution. A suggested concentration range is 5, 25, 50, 100, and 250 µg/mL.
-
Transfer the prepared standards into 2 mL autosampler vials for analysis.
-
Sample Preparation
-
Accurately weigh an appropriate amount of the sample (e.g., 25 mg) into a 25 mL volumetric flask.
-
Follow the same dissolution and dilution procedure as described for the Stock Standard Preparation (Section 4.1.1).
-
If the sample is expected to contain high concentrations of the analyte, perform an additional dilution to bring it within the calibration range.
-
If the sample solution contains visible particulates, filter it through a 0.45 µm PTFE syringe filter prior to injection to prevent clogging the GC inlet and column.[4]
Analytical Workflow Diagram
The following diagram illustrates the logical flow of the analytical procedure from sample preparation to final data analysis.
Caption: Workflow for the GC analysis of this compound.
Data Acquisition and Processing
-
Sequence Setup: Create a sequence in the chromatography data system (CDS) software. Include blanks, calibration standards (from lowest to highest concentration), and samples.
-
Data Acquisition: Inject 1 µL of each solution into the GC system and initiate the analysis.
-
Peak Identification: Identify the peak for this compound in the chromatograms based on its retention time, which should be consistent across all standards and samples.
-
Calibration Curve: Generate a linear regression calibration curve by plotting the peak area versus the concentration for the calibration standards. The correlation coefficient (r²) should be ≥ 0.999 for the curve to be considered valid.
-
Quantification: Determine the concentration of this compound in the samples by applying the peak area to the calibration curve equation. Account for all dilution factors in the final calculation.
Conclusion
The gas chromatography method detailed in this application note provides a reliable, accurate, and reproducible means for the quantitative analysis of this compound. The selection of a mid-polarity column and optimized instrumental parameters ensures excellent chromatographic performance. This protocol is suitable for implementation in research, process monitoring, and quality control laboratories, serving as a robust foundation for the analytical support of projects involving this important chemical intermediate.
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GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. (2015). Scirp.org. Available at: [Link]
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Types of stationary phases in gas chromatography. (2025). Phenomenex. Available at: [Link]
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Polymeric Stationary Phases with Variable Polarity for GC Separation of Aromatic Compounds and Their Sulfur Analogs. (2025). ResearchGate. Available at: [Link]
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Types of Liquid Stationary Phases for Gas Chromatography. (2024). GL Sciences. Available at: [Link]
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GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. (2015). Scientific Research Publishing. Available at: [Link]
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Sample Preparation for Gas Chromatography. (2022). Chemistry LibreTexts. Available at: [Link]
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Application Note: Unambiguous Structural Elucidation of 4'-Fluoro-2-phenylacetophenone Derivatives Using a Suite of Advanced NMR Techniques
Introduction: The Significance of Fluorinated Acetophenones in Drug Discovery
The 4'-Fluoro-2-phenylacetophenone scaffold is a privileged structural motif in medicinal chemistry and drug discovery. The presence of the fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.[1] Consequently, the precise and unambiguous determination of the chemical structure of novel derivatives is paramount for establishing structure-activity relationships (SAR) and advancing lead optimization.[2][3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of these organic molecules in solution, providing unparalleled insights into connectivity, configuration, and conformation.[2][3][4]
This application note provides a comprehensive guide for researchers on leveraging a suite of modern NMR techniques for the complete structural characterization of this compound derivatives. We will delve into the causality behind experimental choices and present field-proven protocols to ensure data integrity and trustworthy interpretations.
The Unique Challenge and Opportunity of the Fluorine Atom
The 19F nucleus is a powerful NMR probe due to its 100% natural abundance, high gyromagnetic ratio, and a spin of ½, making it highly sensitive for NMR detection.[5][6][7] Its large chemical shift dispersion (over 800 ppm) offers excellent spectral resolution, and the absence of endogenous fluorine in most biological systems makes 19F NMR an exceptional tool for studying drug-target interactions without background interference.[5][6][7][8] However, the presence of fluorine also introduces complexities, such as long-range 1H-19F and 13C-19F spin-spin couplings, which can complicate 1H and 13C spectra but also provide invaluable structural information when correctly interpreted.[9][10]
Core 1D NMR Methodologies: The Foundational Framework
Sample Preparation: The First Step to Quality Data
The quality of NMR data is intrinsically linked to proper sample preparation. For this compound derivatives, which are typically small organic molecules, the following protocol is recommended:
Protocol 1: Standard Sample Preparation
-
Analyte Quantity: Weigh 5-25 mg for 1H NMR and 50-100 mg for 13C NMR of the purified derivative.[11]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl3) is a common choice for nonpolar compounds, while DMSO-d6 or Methanol-d4 are suitable for more polar derivatives.[11]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial before transferring to the NMR tube.[11] This allows for vortexing or gentle heating to ensure complete dissolution.[11]
-
Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into the NMR tube to prevent shimming issues.[11]
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal reference for 1H and 13C NMR, setting its chemical shift to 0 ppm. For 19F NMR, an external reference like CFCl3 or a secondary standard is often used.[1]
1H NMR: Mapping the Proton Environment
The 1H NMR spectrum provides the initial overview of the proton framework of the molecule. For a this compound derivative, key regions to analyze include the aromatic protons and the methylene protons of the acetophenone moiety.
Key Interpretive Points:
-
Chemical Shifts: The electron-withdrawing nature of the fluorine and carbonyl groups will influence the chemical shifts of the aromatic protons. Protons ortho to the fluorine will exhibit a characteristic downfield shift.
-
Splitting Patterns (J-coupling): The coupling between adjacent protons (3JHH) provides information on the substitution pattern of the phenyl rings. The fluorine atom will also couple with nearby protons (nJHF), leading to additional splitting that is crucial for assignment.[12]
13C NMR: Probing the Carbon Skeleton
13C NMR, often acquired with proton decoupling, reveals the number of unique carbon environments. The large C-F coupling constants (1JCF ≈ 240-320 Hz) are a hallmark of fluorinated compounds and are instrumental in identifying the carbon directly attached to the fluorine atom.[10]
Table 1: Typical 1H and 13C Chemical Shift Ranges for 4'-Fluoroacetophenone
| Atom | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| Methyl (CH3) | ~2.58[13][14] | ~26.5[13] |
| Carbonyl (C=O) | - | ~196.4[13] |
| Aromatic CH (ortho to F) | ~7.13 (t, J ≈ 8.8 Hz)[13] | ~115.6 (d, 2JCF ≈ 22 Hz)[13] |
| Aromatic CH (meta to F) | ~7.98 (dd, J ≈ 8.8, 5.4 Hz)[13] | ~131.0 (d, 3JCF ≈ 9 Hz)[13] |
| Aromatic C-F | - | ~165.8 (d, 1JCF ≈ 255 Hz)[13][15] |
| Aromatic C (ipso to C=O) | - | ~133.6 (d, 4JCF ≈ 3 Hz)[13] |
Note: Chemical shifts are reported for 4'-Fluoroacetophenone in CDCl3. Derivatives will show variations based on the nature and position of other substituents.
19F NMR: The Fluorine Perspective
A simple 1D 19F NMR spectrum provides a direct window into the electronic environment of the fluorine atom. The chemical shift of the 19F signal is highly sensitive to the surrounding molecular structure.[5][6][7] For routine analysis, proton decoupling is often employed to simplify the spectrum to a singlet, although the coupled spectrum provides valuable JHF information.
Advanced 2D NMR Techniques: Assembling the Puzzle
While 1D NMR provides foundational data, 2D NMR experiments are indispensable for unambiguously connecting the atoms within the molecular structure.
Workflow for 2D NMR Structural Elucidation
Caption: Workflow for structural elucidation using NMR.
COSY (Correlation Spectroscopy): Identifying H-H Connectivity
The COSY experiment reveals correlations between protons that are spin-spin coupled, typically over two or three bonds.[16][17] This is the primary tool for tracing out the proton networks within the two phenyl rings and identifying adjacent protons.
Protocol 2: DQF-COSY Experiment
-
Pulse Program: Select a Double Quantum Filtered COSY (DQF-COSY) pulse sequence. This variant helps to suppress strong singlet signals (like residual solvent or methyl groups) and provides better resolution for cross-peaks.[16]
-
Acquisition Parameters: Acquire a 2D dataset with a sufficient number of increments in the indirect dimension (F1) to achieve good resolution. Typically, 256-512 increments are adequate for small molecules.
-
Processing: After Fourier transformation in both dimensions, the resulting spectrum will show diagonal peaks corresponding to the 1D 1H spectrum and cross-peaks connecting coupled protons.
HSQC (Heteronuclear Single Quantum Coherence): Direct C-H Attachment
The HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond 1JCH coupling).[16][18][19] This is a highly sensitive technique that allows for the unambiguous assignment of protonated carbons.
Protocol 3: HSQC Experiment
-
Pulse Program: Use a standard HSQC pulse program with gradient selection for artifact suppression.
-
Spectral Widths: Set the 1H spectral width to encompass all proton signals and the 13C spectral width to cover the expected range of carbon chemical shifts.
-
Data Interpretation: Each cross-peak in the HSQC spectrum corresponds to a C-H bond. This allows for the direct transfer of assignments from the better-resolved 1H spectrum to the 13C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): Long-Range C-H Connectivity
The HMBC experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It detects correlations between protons and carbons over two to three bonds (2,3JCH).[16][18][19] This is crucial for identifying quaternary carbons (which do not appear in an HSQC spectrum) and for connecting different spin systems.
Key Applications for this compound Derivatives:
-
Connecting the Rings: Correlations from the methylene protons to the carbons of both the 4'-fluorophenyl ring and the 2-phenyl ring will establish the core structure.
-
Assigning Quaternary Carbons: Correlations from aromatic and methylene protons to the carbonyl carbon and the ipso-carbons of the phenyl rings will confirm their positions.
-
Confirming Fluorine Position: Long-range correlations from protons to the fluorinated carbon (C4') will be observable, further confirming the substitution pattern.
Protocol 4: HMBC Experiment
-
Pulse Program: Select a gradient-enhanced HMBC pulse sequence.
-
Optimization of Long-Range Coupling: The experiment is optimized for a specific long-range J-coupling constant, typically around 8 Hz. This value is a good compromise for detecting both 2JCH and 3JCH correlations.
-
Analysis: Systematically analyze the correlations from each proton signal to identify all multi-bond connections, piecing together the molecular fragments.
NOESY (Nuclear Overhauser Effect Spectroscopy): Through-Space Correlations and Conformation
While COSY, HSQC, and HMBC establish through-bond connectivity, NOESY provides information about the spatial proximity of atoms, regardless of whether they are bonded.[17][20] This is particularly useful for determining the preferred conformation of the molecule, such as the relative orientation of the two phenyl rings.
Protocol 5: NOESY Experiment
-
Pulse Program: Use a standard 2D NOESY pulse sequence.
-
Mixing Time (τm): The duration of the mixing time is a critical parameter. For small molecules, a mixing time in the range of 0.5 to 1.5 seconds is typically used. A series of experiments with varying mixing times can provide more quantitative distance information.[21]
-
Interpretation: The intensity of a NOESY cross-peak is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r6).[22] Strong NOEs indicate close spatial proximity (typically < 5 Å).[20]
Logical Relationship of Key 2D NMR Experiments
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Application Note: High-Resolution Mass Spectrometric Analysis of 4'-Fluoro-2-phenylacetophenone for Pharmaceutical Development and Quality Control
Abstract
This document provides a detailed guide to the characterization of 4'-Fluoro-2-phenylacetophenone using High-Resolution Mass Spectrometry (HRMS). As a key intermediate in the synthesis of various pharmaceutical compounds, its unambiguous identification and purity assessment are critical.[1] This application note outlines the core principles of HRMS, provides a comprehensive experimental protocol using Liquid Chromatography coupled to Quadrupole Time-of-Flight (LC-Q-TOF) or Orbitrap mass spectrometry, and details the data analysis workflow for structural elucidation and confirmation. The methodologies described herein are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, ensuring scientific integrity and trustworthy, reproducible results.
Introduction: The Analytical Imperative for Synthetic Intermediates
This compound is a versatile chemical building block utilized in the synthesis of more complex active pharmaceutical ingredients (APIs). The presence of the fluorine atom can significantly alter a molecule's metabolic stability and binding affinity, making fluorinated precursors like this highly valuable in drug discovery.[1] Consequently, rigorous analytical characterization is not merely a procedural step but a foundational requirement to ensure the quality, safety, and efficacy of the final drug product.
High-Resolution Mass Spectrometry (HRMS) stands as a premier analytical technique for this purpose. Its ability to provide exact mass measurements to within a few parts-per-million (ppm) allows for the confident determination of elemental compositions.[2][3] When coupled with tandem mass spectrometry (MS/MS), which provides detailed fragmentation information, HRMS offers an unparalleled depth of structural insight from minute sample quantities.[4][5] Modern HRMS platforms, such as Orbitrap and Quadrupole Time-of-Flight (Q-TOF) systems, have become indispensable tools in pharmaceutical analysis for their sensitivity, resolution, and accuracy.[6][7][8]
Core Principles: Leveraging HRMS for Unambiguous Identification
The power of HRMS in small molecule analysis rests on two fundamental capabilities: accurate mass measurement and structural interrogation through fragmentation.
-
Accurate Mass and Elemental Composition: While nominal mass (integer mass) can be shared by many different molecules (isobars), exact mass is unique to a specific elemental formula. HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion to three or four decimal places.[2][4] This precision is sufficient to calculate a single, unambiguous elemental composition for most small molecules, effectively eliminating guesswork and confirming chemical identity.[3] For an analysis to be considered reliable, the measured mass should typically be within 5 ppm of the calculated theoretical mass.[2]
-
High Resolution and Isotopic Fidelity: High resolving power is the ability of a mass spectrometer to distinguish between ions of very similar m/z. This is crucial for separating the monoisotopic peak (containing only the most abundant isotopes, e.g., ¹²C, ¹H, ¹⁶O) from its isotopic variants (e.g., containing ¹³C). The observed isotopic pattern is highly characteristic of a molecule's elemental formula and serves as a secondary, powerful confirmation of its identity.[4]
-
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation: To confirm the structure beyond just the elemental formula, MS/MS is employed. In this technique, the ion of interest (the precursor ion) is isolated, energized through collision-induced dissociation (CID) or other methods, and caused to break apart into smaller fragment ions (product ions).[9] The resulting fragmentation pattern is a fingerprint of the molecule's structure, revealing information about its functional groups and connectivity.[10][11]
Experimental Protocol: A Validated Workflow
This section provides a step-by-step methodology for the analysis of this compound using a standard LC-HRMS system.
Sample and Standard Preparation
The goal of sample preparation is to introduce a clean, soluble sample into the instrument that is free of interfering matrix components.[12][13]
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound standard. Dissolve in 10 mL of HPLC-grade acetonitrile in a volumetric flask. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Solution (1 µg/mL): Perform a serial dilution of the stock solution using a mixture of 50:50 (v/v) acetonitrile:water. This concentration is suitable for achieving excellent signal intensity on most modern HRMS instruments.
-
Filtration: Filter the final working solution through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the LC system.[12]
Instrumentation and Chromatographic Conditions
Separation is performed using a reversed-phase Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to the HRMS.
| Parameter | Specification | Causality and Rationale |
| UHPLC System | High-pressure gradient pump, autosampler, column oven | Provides robust, reproducible separation prior to MS detection, separating the analyte from potential impurities. |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm particle size | C18 is a versatile stationary phase for non-polar to moderately polar small molecules. The sub-2 µm particles ensure high separation efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid aids in the protonation of the analyte in positive ion mode, enhancing ESI efficiency. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with low viscosity and good UV transparency. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column, ensuring sharp chromatographic peaks. |
| Column Temperature | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and reproducibility. |
| Injection Volume | 2 µL | A small volume prevents column overloading and peak distortion. |
| Gradient Elution | 10% B to 95% B over 8 min; hold at 95% B for 2 min | A gradient is necessary to effectively elute the compound and clean the column of any late-eluting components. |
High-Resolution Mass Spectrometry Parameters
The following parameters are typical for a Q-TOF or Orbitrap system and are designed for both high-confidence identification and structural analysis.
| Parameter | Specification | Causality and Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | ESI is a soft ionization technique suitable for moderately polar small molecules.[14] The ketone moiety is readily protonated, making positive mode ideal. |
| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for efficient ion generation. |
| Source Temperature | 120 °C | Maintains a stable spray and prevents analyte degradation. |
| Desolvation Gas | Nitrogen, 800 L/hr at 350 °C | Facilitates the evaporation of solvent droplets to release gas-phase ions. |
| Acquisition Mode | Data-Dependent Acquisition (DDA) or MS/MS | A full MS1 scan is performed, followed by targeted MS/MS scans on the most intense precursor ions detected. |
| MS1 Mass Range | m/z 100-500 | Covers the expected mass of the precursor ion and potential low-mass impurities. |
| MS1 Resolution | >60,000 FWHM | Sufficient to resolve isotopic peaks and ensure high mass accuracy for elemental composition determination.[5][9] |
| MS/MS Collision Energy | Ramped 15-40 eV | A ramp of collision energies ensures a wide range of fragments are produced, from gentle (loss of small neutrals) to more extensive bond cleavages. |
| Lock Mass | Internal or external reference compound (e.g., Leucine Enkephalin) | Continuously corrects for any drift in the mass analyzer, ensuring sub-5 ppm mass accuracy throughout the run.[2] |
Workflow Visualization
Caption: Proposed MS/MS fragmentation of protonated this compound.
Summary of Expected Mass Spectrometric Data
| Ion Description | Proposed Structure | Elemental Formula | Theoretical m/z |
| Precursor Ion | [M+H]⁺ | C₁₄H₁₂FO⁺ | 215.0867 |
| Fragment A | 4-Fluorobenzoyl cation | C₇H₄FO⁺ | 123.0241 |
| Fragment B | Phenylacetyl cation | C₈H₇O⁺ | 119.0491 |
| Fragment A-CO | Fluorophenyl cation | C₆H₄F⁺ | 95.0291 |
The presence of these high-accuracy fragment ions in the MS/MS spectrum provides definitive structural confirmation.
Method Validation and Trustworthiness
To ensure the described protocol is a self-validating and trustworthy system, it must be subject to analytical method validation as per regulatory guidelines (e.g., ICH Q2(R2)). [15][16][17][18]Key validation parameters include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components, such as impurities or degradation products. [15]This is demonstrated by chromatographic resolution and unique mass detection.
-
Accuracy: The closeness of the measured value to the true value, assessed by analyzing samples with known concentrations.
-
Precision: The degree of scatter between a series of measurements, evaluated at both repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which the analyte can be reliably detected and quantified, respectively.
-
Linearity & Range: The ability to obtain test results that are directly proportional to the concentration of the analyte over a defined range.
Conclusion
This application note details a robust and reliable workflow for the comprehensive analysis of this compound using LC-HRMS. By leveraging the principles of accurate mass measurement and tandem mass spectrometry, this method provides unambiguous confirmation of both elemental composition and molecular structure. The provided protocols for sample preparation, chromatography, and mass spectrometry are designed to be readily implemented in a pharmaceutical development or quality control laboratory, forming a scientifically sound basis for the characterization of this and other critical chemical intermediates.
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Exact Mass Measurement - A Powerful Tool in Identification and Confirmation. Waters. [Link]
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Application Notes and Protocols: 4'-Fluoro-2-phenylacetophenone as a Versatile Precursor for the Synthesis of Novel Antiviral Agents
Introduction: The Strategic Role of Fluorination in Antiviral Drug Discovery
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern medicinal chemistry, significantly enhancing pharmacological profiles. Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence a drug's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] In the realm of antiviral research, these attributes are leveraged to design potent inhibitors of viral replication and entry. This guide focuses on the utility of 4'-Fluoro-2-phenylacetophenone, a key building block for the synthesis of fluorinated chalcones, a class of compounds with demonstrated broad-spectrum antiviral activities.[2][3][4]
This compound: A Gateway to Antiviral Chalcones
This compound serves as an ideal precursor for the synthesis of a diverse library of chalcone derivatives. Chalcones are α,β-unsaturated ketones that form the backbone of many biologically active compounds, including a significant number of antiviral agents.[2][3][5] Their mechanism of antiviral action is often attributed to their ability to interact with viral enzymes and proteins crucial for the viral life cycle.[2][3]
The synthesis of chalcones from this compound is typically achieved through the Claisen-Schmidt condensation, a reliable and versatile carbon-carbon bond-forming reaction.[6][7][8][9] This base-catalyzed reaction involves the condensation of an acetophenone with an aromatic aldehyde. The presence of the 4'-fluoro substituent in the acetophenone precursor can enhance the biological activity of the resulting chalcone.
Experimental Protocol: Synthesis of Antiviral Chalcones via Claisen-Schmidt Condensation
This protocol provides a detailed methodology for the synthesis of a representative fluorinated chalcone from this compound and a substituted aromatic aldehyde.
Reaction Scheme:
Caption: General scheme for the Claisen-Schmidt condensation.
Materials and Reagents:
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |
| This compound | C₁₄H₁₁FO | 214.24 | Ketone |
| Substituted Aromatic Aldehyde | Varies | Varies | Aldehyde |
| Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) | NaOH or KOH | 40.00 or 56.11 | Catalyst |
| Ethanol (95% or absolute) | C₂H₅OH | 46.07 | Solvent |
| Hydrochloric Acid (HCl), dilute solution | HCl | 36.46 | Neutralizer |
| Deionized Water | H₂O | 18.02 | Wash |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | TLC Eluent |
| Hexane | C₆H₁₄ | 86.18 | TLC Eluent |
Step-by-Step Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) and the selected substituted aromatic aldehyde (1.0 equivalent) in ethanol.[8][9]
-
Catalyst Addition: While stirring at room temperature, slowly add an aqueous or alcoholic solution of sodium hydroxide or potassium hydroxide (e.g., 10-50% solution) dropwise.[7][8] A change in color and the formation of a precipitate are often observed.
-
Reaction Monitoring: Continue stirring the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).[7]
-
Work-up: Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 2-3.[7]
-
Isolation of Crude Product: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.[7]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure chalcone.[7]
-
Characterization: The structure and purity of the synthesized chalcone should be confirmed by spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Mechanism of Antiviral Action of Chalcones
Chalcones exert their antiviral effects through various mechanisms, often targeting specific viral proteins or host cell factors essential for viral replication.
Caption: Potential antiviral targets of fluorinated chalcones.
Some of the key antiviral mechanisms of chalcones include:
-
Inhibition of Viral Enzymes: Chalcones have been reported to inhibit crucial viral enzymes such as proteases and polymerases, which are essential for viral replication.[2][3]
-
Interference with Viral Entry: Some chalcone derivatives can block the entry of viruses into host cells by interacting with viral surface proteins or host cell receptors.[3]
-
Modulation of Host Signaling Pathways: Chalcones can also modulate host cell signaling pathways that are hijacked by viruses for their own replication.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a wide range of fluorinated chalcones with promising antiviral activities. The straightforward and efficient Claisen-Schmidt condensation allows for the generation of diverse chemical libraries for antiviral screening. The incorporation of fluorine into the chalcone scaffold is a proven strategy to enhance biological activity, making these compounds attractive candidates for the development of novel antiviral therapeutics. Further research into the structure-activity relationships of these fluorinated chalcones will be instrumental in designing the next generation of potent antiviral agents.
References
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Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis. PMC. [Link]
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New chalcone derivatives: synthesis, antiviral activity and mechanism of action. RSC Advances. [Link]
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Anti-SARS-CoV-2 Activity of Chalcones and Their Synthetic Derivatives. IntechOpen. [Link]
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New chalcone derivatives: synthesis, antiviral activity and mechanism of action. PMC. [Link]
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Synthesis and Bioevaluation of Chalcones as Broad-Spectrum Antiviral Compounds Against Single-Stranded RNA Viruses. MDPI. [Link]
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Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties. PMC. [Link]
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Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae. [Link]
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Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-Chloro-4'-fluoroacetophenone
Abstract
This comprehensive guide details the synthetic utility of 2-chloro-4'-fluoroacetophenone as a strategic starting material for the construction of a diverse array of medicinally relevant heterocyclic compounds. We provide detailed, field-proven protocols for the synthesis of thiazoles, imidazoles, pyrimidines, and benzodiazepines. The causality behind experimental choices, mechanistic insights, and opportunities for process optimization, including green chemistry approaches, are thoroughly discussed. This document is intended for researchers, scientists, and drug development professionals engaged in the design and synthesis of novel chemical entities.
Introduction: The Strategic Importance of 2-Chloro-4'-fluoroacetophenone
2-Chloro-4'-fluoroacetophenone is a versatile bifunctional building block that holds a privileged position in synthetic and medicinal chemistry.[1][2] Its chemical architecture, featuring a reactive α-chloro ketone and a fluorine-substituted phenyl ring, offers a powerful platform for the synthesis of complex molecular scaffolds. The α-chloro group serves as an excellent electrophilic site for nucleophilic substitution and cyclocondensation reactions, while the fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of the resulting molecules, such as metabolic stability and receptor binding affinity.[1]
The incorporation of fluorine into heterocyclic frameworks is a well-established strategy in modern drug discovery, with a significant percentage of pharmaceuticals containing this element.[1] This guide provides a detailed exploration of the synthetic pathways to key heterocyclic systems originating from 2-chloro-4'-fluoroacetophenone, offering both fundamental understanding and practical, step-by-step protocols.
Synthesis of 2-Amino-4-(4-fluorophenyl)thiazoles via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and highly efficient method for the construction of the thiazole ring system.[3] It involves the cyclocondensation of an α-haloketone with a thioamide or thiourea. This reaction is particularly well-suited for 2-chloro-4'-fluoroacetophenone, providing high yields of the corresponding 2-aminothiazole derivative.
Mechanistic Rationale
The reaction proceeds via an initial nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of 2-chloro-4'-fluoroacetophenone, displacing the chloride ion. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration of the resulting thiazoline intermediate yields the aromatic 2-aminothiazole product.
Diagram 1: Hantzsch Thiazole Synthesis Workflow
Caption: General workflow for the Hantzsch synthesis of 2-aminothiazoles.
Experimental Protocol: Conventional Heating
Materials:
-
2-Chloro-4'-fluoroacetophenone
-
Thiourea
-
Ethanol (absolute)
-
Sodium bicarbonate (saturated aqueous solution)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-chloro-4'-fluoroacetophenone (1.0 mmol) in absolute ethanol (15 mL).
-
To this solution, add thiourea (1.2 mmol).
-
Heat the reaction mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into ice-cold water (50 mL) with stirring.
-
Neutralize the solution with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold deionized water.
-
The crude product can be purified by recrystallization from ethanol to afford pure 2-amino-4-(4-fluorophenyl)thiazole.
Green Chemistry Approach: Microwave-Assisted Synthesis
Microwave irradiation offers a significant advantage in terms of reduced reaction times and often improved yields.[4][5][6]
Procedure:
-
In a microwave-safe reaction vessel, combine 2-chloro-4'-fluoroacetophenone (1.0 mmol), thiourea (1.2 mmol), and ethanol (5 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power level to maintain a temperature of 100-120°C for 5-10 minutes.
-
After cooling, work up the reaction mixture as described in the conventional protocol.
| Method | Reaction Time | Typical Yield |
| Conventional | 3-4 hours | 85-95% |
| Microwave | 5-10 minutes | 90-98% |
Synthesis of Substituted Imidazoles
The reaction of 2-chloro-4'-fluoroacetophenone with amidines provides a direct route to substituted imidazoles. This transformation is a versatile method for accessing this important heterocyclic core.
Mechanistic Considerations
The synthesis involves the initial N-alkylation of the amidine with 2-chloro-4'-fluoroacetophenone, followed by cyclization and dehydration to form the imidazole ring. The regioselectivity of the final product can be influenced by the substitution pattern of the amidine.
Diagram 2: Imidazole Synthesis from α-Haloketone
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Application Note & Protocol: The Strategic Use of Fluorinated Acetophenones in the Synthesis of Potent Anti-Inflammatory Agents
Abstract: The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, bioavailability, and binding affinity. 4'-Fluoroacetophenone and its derivatives are pivotal starting materials in the synthesis of numerous pharmaceuticals. This guide provides an in-depth analysis of the synthetic pathways leveraging these fluorinated ketones to produce potent non-steroidal anti-inflammatory drugs (NSAIDs), with a primary focus on the synthesis of Flurbiprofen. We will explore the chemical logic behind key transformations, including the Willgerodt-Kindler reaction, and provide detailed, field-tested protocols for researchers in drug development.
Introduction: The Significance of the Fluorophenyl Motif
The phenylpropionic acid scaffold is central to the "profen" class of NSAIDs. The strategic placement of a fluorine atom on this scaffold, as seen in Flurbiprofen, significantly enhances its anti-inflammatory potency. Flurbiprofen is a powerful non-selective inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever.[1][2] Its clinical applications include the management of rheumatoid arthritis, osteoarthritis, and ankylosing spondylitis.[3][4]
The synthesis of such complex molecules relies on the availability of versatile and reactive starting materials. While the user prompt specified 4'-Fluoro-2-phenylacetophenone (a deoxybenzoin derivative), the most industrially viable and well-documented precursor for Flurbiprofen is 2-fluoro-4-acetylbiphenyl . This key intermediate contains the critical 4-fluoroacetophenone substructure linked to a second phenyl ring. This guide will focus on the transformation of this intermediate, as it represents a more direct and established route to the target anti-inflammatory drug, Flurbiprofen.
Synthetic Strategy: From Ketone to Carboxylic Acid
The core chemical challenge in synthesizing profen-class drugs from an aryl ketone is the conversion of the acetyl group (-C(O)CH₃) into a propionic acid moiety (-CH(CH₃)COOH). Two powerful named reactions are particularly suited for this type of transformation: the Willgerodt-Kindler Reaction and the Darzens Condensation .
Primary Pathway: The Willgerodt-Kindler Reaction
The Willgerodt-Kindler reaction is a remarkable transformation that converts an aryl alkyl ketone into a terminal thioamide, which can then be readily hydrolyzed to the corresponding carboxylic acid.[5][6] This reaction effectively achieves the migration of the carbonyl functional group to the end of the alkyl chain.
The reaction proceeds by converting the starting ketone into an enamine by reacting it with a secondary amine, typically morpholine. This enamine then reacts with elemental sulfur.[7] A series of complex rearrangements, potentially involving a temporary aziridine ring, facilitates the migration of the amine and sulfur functionalities along the carbon chain, ultimately yielding a stable thioamide product.[5][6]
The key advantages of this pathway are its reliability and its ability to construct the arylacetic acid core in a single, robust step from the ketone.
Caption: Synthetic workflow for Flurbiprofen via the Willgerodt-Kindler reaction.
Alternative Pathway: The Darzens Condensation
The Darzens condensation offers an alternative route for carbon chain extension.[8] It involves the reaction of a ketone with an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester.
This reaction begins with the deprotonation of the α-haloester to form an enolate, which then attacks the carbonyl carbon of the ketone.[8] An subsequent intramolecular Sₙ2 reaction, where the newly formed alkoxide displaces the halide, closes the three-membered epoxide ring.[9] The resulting glycidic ester can be saponified and then subjected to decarboxylation to yield an aldehyde with one additional carbon. This aldehyde can then be oxidized to the carboxylic acid, which is subsequently methylated to yield the final profen. While effective, this route involves more steps compared to the Willgerodt-Kindler pathway.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and expected outcomes. They focus on the robust Willgerodt-Kindler pathway.
Protocol 1: Synthesis of 2-(2-fluoro-[1,1'-biphenyl]-4-yl)ethanethioamide
Objective: To convert the key intermediate, 2-fluoro-4-acetylbiphenyl, into its corresponding thioamide via the Willgerodt-Kindler reaction.
Materials & Reagents:
-
2-fluoro-4-acetylbiphenyl (1 equivalent)
-
Morpholine (3 equivalents)
-
Elemental Sulfur (2.5 equivalents)
-
Toluene or Xylene (solvent)
-
Ethanol (for recrystallization)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle with temperature control
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2-fluoro-4-acetylbiphenyl (1.0 eq), morpholine (3.0 eq), and elemental sulfur (2.5 eq).
-
Solvent Addition: Add toluene to the flask to create a solution with a concentration of approximately 0.5 M with respect to the starting ketone.
-
Heating: Heat the reaction mixture to reflux (approx. 110-140°C, depending on the solvent) with vigorous stirring.
-
Causality Note: High temperature is required to overcome the activation energy for the rearrangement steps in the Willgerodt-Kindler mechanism. Morpholine acts as both a reactant to form the initial enamine and as a basic catalyst.[5]
-
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 8-16 hours.
-
Work-up: a. Cool the reaction mixture to room temperature. b. Pour the mixture into a separatory funnel and dilute with ethyl acetate. c. Wash the organic layer sequentially with 1M HCl (2x), water (1x), and saturated NaHCO₃ solution (1x). This removes excess morpholine and other polar impurities. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product is a solid. Purify it by recrystallization from hot ethanol to yield the pure thioamide as a crystalline solid.
Protocol 2: Hydrolysis to 2-(2-fluoro-[1,1'-biphenyl]-4-yl)acetic acid
Objective: To hydrolyze the thioamide to the corresponding carboxylic acid, a direct precursor to Flurbiprofen.
Materials & Reagents:
-
2-(2-fluoro-[1,1'-biphenyl]-4-yl)ethanethioamide (1 equivalent)
-
Sodium Hydroxide (NaOH), 10% aqueous solution
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate (extraction solvent)
Procedure:
-
Reaction Setup: Suspend the thioamide (1.0 eq) in a 10% aqueous solution of NaOH in a round-bottom flask.
-
Heating: Heat the mixture to reflux with stirring. The hydrolysis is typically complete in 4-6 hours, monitored by TLC.
-
Causality Note: The strong basic conditions facilitate the nucleophilic attack of hydroxide on the thiocarbonyl carbon, leading to hydrolysis.
-
-
Work-up: a. Cool the reaction mixture to room temperature. b. Filter the cooled solution to remove any unreacted starting material or insoluble byproducts. c. Transfer the filtrate to a beaker and cool in an ice bath. d. Carefully acidify the solution by the dropwise addition of concentrated HCl until the pH is ~2. The carboxylic acid will precipitate out as a solid.
-
Isolation & Purification: a. Collect the solid product by vacuum filtration using a Büchner funnel. b. Wash the solid with cold water to remove inorganic salts. c. The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexanes) to yield pure 2-(2-fluoro-[1,1'-biphenyl]-4-yl)acetic acid.
The final step to synthesize Flurbiprofen involves the α-methylation of this acetic acid derivative, typically by deprotonation with a strong base like lithium diisopropylamide (LDA) followed by quenching with methyl iodide.
Data Summary
The following table summarizes the key transformations and expected outcomes for the synthesis of Flurbiprofen.
| Step | Reaction | Key Reagents | Typical Conditions | Expected Yield |
| 1 | Willgerodt-Kindler | Morpholine, Sulfur, Toluene | Reflux, 8-16 h | 75-85% |
| 2 | Thioamide Hydrolysis | 10% NaOH (aq), then HCl | Reflux, 4-6 h | 85-95% |
| 3 | α-Methylation | LDA, THF; then CH₃I | -78°C to RT | 70-80% |
Mechanistic Visualization
The mechanism of the Willgerodt-Kindler reaction involves several key steps, starting with the formation of an enamine.
Caption: Simplified mechanism of the Willgerodt-Kindler reaction.
Conclusion and Future Perspectives
The synthesis of Flurbiprofen from a 4-fluoroacetophenone derivative highlights a powerful and reliable strategy in medicinal chemistry. The Willgerodt-Kindler reaction, in particular, provides an efficient method for the necessary carbon-framework rearrangement. The protocols detailed herein are robust and scalable, providing a solid foundation for researchers engaged in the synthesis of NSAIDs and other pharmaceutical agents. Further research into catalytic and asymmetric versions of these transformations continues to be an active area, promising even more efficient and stereoselective routes to these vital medicines.
References
-
Broome, J., et al. (n.d.). Flurbiprofen: a review of its pharmacological properties and therapeutic use in rheumatic diseases. PubMed. Available at: [Link]
-
Thebault, J. J., et al. (2008). Clinical pharmacology of flurbiprofen: a novel inhibitor of platelet aggregation. Current Medical Research and Opinion, 5(1), 130-136. Available at: [Link]
-
Pharmacology of Flurbiprofen (Froben) ; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. Available at: [Link]
-
Pacifici, G. M. (2024). CLINICAL PHARMACOLOGY OF FLURBIPROFEN. World Journal of Pharmaceutical and Medical Research. Available at: [Link]
-
U.S. National Library of Medicine. (2021). Flurbiprofen: MedlinePlus Drug Information. MedlinePlus. Available at: [Link]
-
PrepChem. (n.d.). Synthesis of 2-[4-(2-fluorophenoxy)phenyl]propionic acid. Available at: [Link]
-
Chemeurope.com. (n.d.). Willgerodt rearrangement. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Willgerodt rearrangement. Available at: [Link]
-
Pourceau, G., et al. (2007). General Acid-Base Catalysis in the Willgerodt-Kindler Reaction. Molecules, 12(7), 1437-1445. Available at: [Link]
-
Adapa, S. R., & Talawar, M. B. (2006). A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. Synthetic Communications, 36(15), 2153-2157. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Darzens Reaction. Available at: [Link]
-
Shinohara, Y., et al. (2001). Stereoselectivity in the Darzens Condensation of Substituted Cyclohexanones with (-)-8-Phenylmenthyl α-Chloroacetate. Heterocycles, 55(1), 9-12. Available at: [Link]
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- 6. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
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- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application and Protocol for the Catalytic Hydrogenation of 4-Fluoroacetophenone
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 1-(4-Fluorophenyl)ethanol
The reduction of 4-fluoroacetophenone to 1-(4-fluorophenyl)ethanol is a critical transformation in synthetic organic chemistry. The resulting chiral alcohol is a valuable building block in the pharmaceutical industry, serving as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). The fluorine substituent can enhance metabolic stability and binding affinity of drug candidates. Catalytic hydrogenation represents a highly efficient, atom-economical, and scalable method for this conversion, offering advantages over stoichiometric reducing agents.[1][2] This document provides a comprehensive guide to the catalytic hydrogenation of 4-fluoroacetophenone, covering mechanistic insights, catalyst selection, detailed experimental protocols, and safety considerations.
Mechanistic Insights: The "How" and "Why" of Catalyst Selection
The catalytic hydrogenation of a ketone involves the addition of a hydrogen molecule across the carbon-oxygen double bond to form an alcohol.[3] This process is thermodynamically favorable but kinetically slow without a catalyst. The catalyst's role is to provide an alternative, lower-energy reaction pathway.
Heterogeneous vs. Homogeneous Catalysis
Two primary modes of catalytic hydrogenation exist: heterogeneous and homogeneous.
-
Heterogeneous Catalysis: The catalyst is in a different phase from the reactants, typically a solid catalyst in a liquid or gaseous reaction mixture. Common examples include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney® Nickel.[4][5] These are favored in industrial settings due to their ease of separation from the reaction mixture and potential for recycling.[1]
-
Homogeneous Catalysis: The catalyst is in the same phase as the reactants, usually dissolved in the solvent. These are often organometallic complexes of rhodium, ruthenium, or iridium with chiral ligands for asymmetric hydrogenation.[6][7][8][9] Homogeneous catalysts can offer higher selectivity and activity under milder conditions.
The choice between heterogeneous and homogeneous catalysis depends on the desired outcome. For simple reduction to the racemic alcohol, a heterogeneous catalyst is often sufficient and more cost-effective. For the synthesis of a specific enantiomer (chiral alcohol), a homogeneous catalyst with a chiral ligand is typically required.[7][10]
The Catalytic Cycle: A Simplified Overview
While the exact mechanism can vary, a general catalytic cycle for ketone hydrogenation can be conceptualized as follows:
-
Hydrogen Activation: Molecular hydrogen (H₂) adsorbs onto the surface of the heterogeneous catalyst or coordinates to the metal center of a homogeneous catalyst.[3] This weakens the H-H bond.
-
Substrate Coordination: The ketone (4-fluoroacetophenone) coordinates to the catalyst.
-
Hydrogen Transfer: The activated hydrogen atoms are transferred to the carbonyl carbon and oxygen, either sequentially or in a concerted manner.[11][12][13]
-
Product Desorption/Release: The resulting alcohol, 1-(4-fluorophenyl)ethanol, is released from the catalyst, which can then participate in another catalytic cycle.
Catalyst and Condition Selection: A Data-Driven Approach
The success of the hydrogenation is highly dependent on the choice of catalyst and reaction conditions. Below is a summary of common catalytic systems and their typical performance.
| Catalyst System | Typical Conditions | Advantages | Disadvantages |
| 5% Pd/C | H₂ (1-50 atm), Methanol or Ethanol, Room Temp to 80°C | Readily available, cost-effective, easily separated.[3][14] | May require higher pressures/temperatures, potential for dehalogenation at high temperatures. |
| Raney® Nickel | H₂ (1-50 atm), Ethanol or Water, Room Temp to 100°C | Low cost, highly active.[4] | Pyrophoric, requires careful handling, potential for batch-to-batch variability. |
| [RuCl₂(p-cymene)]₂ with a chiral ligand | H₂ (1-20 atm) or transfer hydrogenation, Isopropanol or other organic solvents, Room Temp to 60°C | High enantioselectivity for asymmetric synthesis.[10][15][16] | Higher cost, requires ligand synthesis, potential for catalyst deactivation. |
| Ni-based catalysts on various supports | H₂ (10 atm), n-heptane, 80°C | Lower cost than noble metals.[5] | May require higher temperatures and pressures. |
Experimental Protocols
Safety First: Hydrogenation reactions carry inherent risks, including the use of flammable hydrogen gas and potentially pyrophoric catalysts.[17][18][19] All procedures must be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[19][20] Ensure the reactor is properly assembled and leak-tested before introducing hydrogen.[20]
Protocol 1: Heterogeneous Hydrogenation using Palladium on Carbon (Pd/C)
This protocol is designed for the straightforward reduction of 4-fluoroacetophenone to racemic 1-(4-fluorophenyl)ethanol.
Materials:
-
4-fluoroacetophenone
-
5% Palladium on Carbon (Pd/C)
-
Methanol (or Ethanol)
-
Hydrogen gas (high purity)
-
Nitrogen gas (for inerting)
-
Celite® (for filtration)
-
Hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a magnetic stir bar or mechanical stirrer, pressure gauge, and gas inlet/outlet.
Procedure:
-
Catalyst Charging: To the hydrogenation reactor, add 5% Pd/C (typically 1-5 mol% relative to the substrate).
-
Inerting the Vessel: Seal the reactor and purge the system with nitrogen three times to remove all oxygen.[17][18][20]
-
Solvent and Substrate Addition: Under a positive pressure of nitrogen, add methanol (or ethanol) to the reactor, followed by the 4-fluoroacetophenone.
-
Hydrogen Purge: Purge the reactor with hydrogen gas three times, ensuring to vent the gas safely.
-
Reaction: Pressurize the reactor to the desired hydrogen pressure (e.g., 50 psi or 3.4 atm) and begin stirring. The reaction is typically exothermic, so monitor the temperature.
-
Monitoring the Reaction: The reaction progress can be monitored by the uptake of hydrogen (pressure drop) or by taking aliquots (after stopping the reaction and purging with nitrogen) for analysis by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).[17]
-
Reaction Completion and Work-up: Once the reaction is complete (no further hydrogen uptake or disappearance of starting material by GC/TLC), stop the stirring and vent the excess hydrogen. Purge the reactor with nitrogen three times.[20]
-
Catalyst Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The used catalyst can be pyrophoric and should be kept wet with water during handling and disposal.[17][18]
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude 1-(4-fluorophenyl)ethanol. The product can be further purified by distillation or chromatography if necessary.
Protocol 2: Asymmetric Transfer Hydrogenation using a Ruthenium Catalyst
This protocol provides a general method for the enantioselective reduction of 4-fluoroacetophenone using a homogeneous ruthenium catalyst and a hydrogen donor.
Materials:
-
4-fluoroacetophenone
-
[RuCl₂(p-cymene)]₂
-
Chiral amino alcohol ligand (e.g., (1R,2S)-(-)-norephedrine)
-
Isopropanol (as both solvent and hydrogen donor)
-
Base (e.g., potassium tert-butoxide or sodium isopropoxide)
-
Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
Catalyst Preparation: In a Schlenk flask under a nitrogen atmosphere, dissolve [RuCl₂(p-cymene)]₂ and the chiral ligand in isopropanol. Stir for a short period to allow for complex formation.
-
Reaction Setup: To this solution, add the 4-fluoroacetophenone and the base.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 40-60°C) and stir under a nitrogen atmosphere.
-
Monitoring the Reaction: Monitor the reaction progress by taking aliquots and analyzing by chiral GC or HPLC to determine both the conversion and the enantiomeric excess (ee).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to obtain the enantioenriched 1-(4-fluorophenyl)ethanol.
Analytical Monitoring
Real-time or frequent monitoring is crucial for optimizing hydrogenation reactions.[21]
-
Gas Chromatography (GC): Ideal for monitoring the disappearance of the volatile starting material and the appearance of the product. Chiral GC columns can be used to determine the enantiomeric excess in asymmetric hydrogenations.
-
High-Performance Liquid Chromatography (HPLC): Useful for less volatile substrates and products. Chiral HPLC is a common method for determining enantiomeric purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time using flow NMR setups or by analyzing aliquots.[22][23][24]
-
Infrared (IR) Spectroscopy: In-situ IR probes can track the disappearance of the carbonyl stretch of the ketone.[25]
Visualizing the Process
Reaction Workflow
Caption: General workflow for heterogeneous catalytic hydrogenation.
Catalytic Cycle Schematic
Caption: Simplified catalytic cycle for ketone hydrogenation.
References
-
Study.com. (n.d.). Hydrogenation of Ketone | Catalysts, Mechanisms & Examples. Retrieved from [Link]
-
Linquip. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
University of Wisconsin-Madison. (n.d.). Hydrogenation SOP. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). The mechanism for the hydrogenation of ketones catalyzed by Knölker's iron-catalyst. Organic & Biomolecular Chemistry. DOI:10.1039/C3OB40936H. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Proposed mechanism for the catalytic hydrogenation of ketones by [(cymene)Ru(S,S-TsDPEN)]+. Retrieved from [Link]
-
Johnson Matthey Technology Review. (n.d.). On-Line Mid-IR Spectroscopy as a Real-Time Approach in Monitoring Hydrogenation Reactions. Retrieved from [Link]
-
ACS Chemical Health & Safety. (2021). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]
-
Journal of the American Chemical Society. (2005). Mechanism of the Hydrogenation of Ketones Catalyzed by trans-Dihydrido(diamine)ruthenium(II) Complexes. Journal of the American Chemical Society. Retrieved from [Link]
-
ChemRxiv. (2021). Ni@C Catalyzed Hydrogenation of Acetophenone to Phenylethanol under Industrial Mild Conditions in Flow Reactor. ChemRxiv. Retrieved from [Link]
-
Amar Equipment Blog. (n.d.). What are the safety precautions for operating a Hydrogenation Test Unit?. Retrieved from [Link]
-
ACS Publications. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Analytical Chemistry. Retrieved from [Link]
-
AZoM. (2017). Using the Online Benchtop NMR Spectroscopy to Monitor Hydrogen Reactions. Retrieved from [Link]
-
ACS Omega. (2023). Influence of Physicochemical Properties of Ni/Clinoptilolite Catalysts in the Hydrogenation of Acetophenone. ACS Omega. Retrieved from [Link]
-
FEDIOL. (2007). FEDIOL Guide to good practice on safe operation of Hydrogenation units. Retrieved from [Link]
-
Radboud University Repository. (2019). Monitoring Heterogeneously Catalyzed Hydrogenation Reactions at Elevated Pressures Using In-Line Flow NMR. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Selective hydrogenation of acetophenone with supported Pd and Rh catalysts in water, organic solvents, and CO2-dissolved expanded liquids. Green Chemistry. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Monitoring Hydrogenation Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 1.7: 1.7-Chemical properties III- Catalytic Hydrogenation. Retrieved from [Link]
-
ResearchGate. (n.d.). Acetophenone hydrogenation utilising heterogeneous catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. Hydrogenation of acetophenone to different products. Retrieved from [Link]
-
Organic Chemistry Portal. (2006). Modern Methods for Asymmetric Hydrogenation of Ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic transfer hydrogenation of 4-fluoroacetophenone with ruthenium catalysts [Ru]. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 16.6: Catalytic Hydrogenation. Retrieved from [Link]
-
MDPI. (2019). Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor. Catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization Reaction for the Hydrogenation of 4-Fluoroacetophenone. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 11.4: Hydrogenation with Homogeneous Catalysts. Retrieved from [Link]
-
ACS Publications. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. Accounts of Chemical Research. Retrieved from [Link]
-
National Institutes of Health. (2020). Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. PMC. Retrieved from [Link]
-
MDPI. (2023). Chemoselective Transfer Hydrogenation over MgO as the Catalyst: Acetylnaphthalenes, Diacylbenzenes, Acetophenone, Benzaldehyde, and Various Aliphatic Ketones as Hydrogen Acceptors. Catalysts. Retrieved from [Link]
-
Royal Society of Chemistry. (2012). Homogeneous palladium-catalyzed asymmetric hydrogenation. Chemical Society Reviews. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic transfer hydrogenation reaction of acetophenone derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Reactivity comparison of trifluoroacetophenone and acetophenone. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimization of Friedel-Crafts Acylation for 4'-Fluoroacetophenone Synthesis
As a Senior Application Scientist, this guide provides in-depth technical support for researchers and drug development professionals specializing in the synthesis of 4'-fluoroacetophenone via Friedel-Crafts acylation. Our goal is to move beyond simple protocols and provide a framework for understanding, troubleshooting, and optimizing this crucial reaction.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding the synthesis of 4'-fluoroacetophenone.
Q1: What is the fundamental mechanism of the Friedel-Crafts acylation of fluorobenzene?
A: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution (EAS) reaction.[1][2] The process begins with the activation of an acylating agent (like acetyl chloride or acetic anhydride) by a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This generates a highly electrophilic species known as an acylium ion (CH₃CO⁺).[3][4] The electron-rich fluorobenzene ring then acts as a nucleophile, attacking the acylium ion.[1] A subsequent deprotonation step restores the aromaticity of the ring, yielding the final ketone product.[2]
Q2: Why is the para isomer (4'-fluoroacetophenone) the major product?
A: The fluorine atom on the benzene ring is an ortho, para-directing group due to its ability to donate lone-pair electrons and stabilize the intermediate carbocation (arenium ion). However, the para-product is overwhelmingly favored due to steric hindrance.[5] The bulky acylium ion experiences significant spatial repulsion when trying to attack the ortho position, which is adjacent to the fluorine atom. The para position is sterically unencumbered, making it the preferred site of acylation.
Q3: Is polyacylation a significant concern in this reaction?
A: No, polyacylation is generally not a major issue in Friedel-Crafts acylation, which is a significant advantage over its counterpart, Friedel-Crafts alkylation.[6][7] The acetyl group (C(O)CH₃) introduced onto the ring is an electron-withdrawing group. This deactivates the aromatic ring, making it less nucleophilic and therefore much less likely to undergo a second acylation reaction.[4][5]
Q4: Why is a stoichiometric amount of AlCl₃ catalyst typically required?
A: Unlike a true catalyst that is regenerated, the Lewis acid (AlCl₃) forms a stable complex with the carbonyl oxygen of the ketone product.[8] This complex is a moderate Lewis base and effectively sequesters the AlCl₃, preventing it from participating in further catalytic cycles. Therefore, at least a stoichiometric amount (and often a slight excess) of the Lewis acid is necessary to drive the reaction to completion.[6][8] This complex is then decomposed during the aqueous work-up step.[8]
Section 2: Troubleshooting and Optimization Guide
This section provides solutions to common experimental challenges in a question-and-answer format.
Problem 1: Low or No Yield of 4'-Fluoroacetophenone
Q: My reaction has resulted in a very low yield, or I've only recovered my starting material. What are the likely causes?
A: This is a common issue often traced back to the deactivation of the Lewis acid catalyst.
-
Cause 1: Presence of Moisture. Aluminum chloride is extremely hygroscopic and reacts violently with water.[7][9] Any moisture in your glassware, solvent, or reagents will hydrolyze the AlCl₃, rendering it inactive.
-
Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use a high-purity, anhydrous grade of solvent (e.g., dichloromethane) from a freshly opened bottle or a solvent purification system. Handle AlCl₃ quickly in a dry environment (e.g., a glove box or under a stream of inert gas).[9][10]
-
-
Cause 2: Inactive or Poor-Quality Reagents. The purity of all reagents is critical.
-
Solution: Use a fresh bottle of aluminum chloride; older bottles may have been compromised by atmospheric moisture. Ensure your fluorobenzene and acylating agent (acetyl chloride or acetic anhydride) are of high purity, as impurities can lead to side reactions.
-
-
Cause 3: Sub-optimal Reaction Temperature. Temperature control is crucial for balancing reaction rate and selectivity.
-
Solution: The initial addition of reagents should be done at a low temperature (0-5 °C) to control the initial exothermic reaction between the Lewis acid and the acylating agent.[7][10] After the addition is complete, allowing the reaction to slowly warm to room temperature is often sufficient for it to proceed to completion.[10] If the reaction is sluggish, gentle heating might be required, but this should be optimized carefully to avoid side product formation.[9]
-
Problem 2: Significant Formation of the Ortho Isomer
Q: I've successfully synthesized the product, but my NMR analysis shows a significant amount of the 2'-fluoroacetophenone isomer. How can I improve the para-selectivity?
A: While steric hindrance naturally favors the para product, reaction conditions can influence the ortho/para ratio.
-
Cause 1: High Reaction Temperature. Higher temperatures can provide enough energy to overcome the steric barrier for ortho attack, leading to a decrease in regioselectivity.
-
Solution: Maintain a lower reaction temperature throughout the process. Running the reaction at 0 °C or even slightly below for a longer duration can significantly enhance the preference for the para product.
-
-
Cause 2: Choice of Catalyst/Solvent System. The bulkiness of the catalyst-acylating agent complex can influence selectivity.
-
Solution: While AlCl₃ is standard, exploring alternative, bulkier Lewis acids might increase steric hindrance at the ortho position. Additionally, using greener, reusable catalysts like scandium triflate immobilized on a resin has been shown to provide high para-selectivity under microwave conditions.[5][11] The choice of solvent can also play a role; non-polar solvents may favor the less polar para transition state.
-
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Solution |
| Low / No Yield | Moisture deactivating the catalyst. | Use oven-dried glassware and anhydrous reagents/solvents. |
| Poor quality or old reagents. | Use fresh, high-purity reagents. | |
| Incorrect reaction temperature. | Control exotherm at 0-5 °C, then allow to warm to room temp. | |
| Poor Regioselectivity | High reaction temperature. | Maintain lower reaction temperatures (e.g., 0 °C) for the duration. |
| (ortho isomer formation) | Catalyst/solvent system. | Experiment with bulkier Lewis acids or alternative catalyst systems. |
| Difficult Work-up | Incomplete decomposition of AlCl₃ complex. | Quench slowly and carefully onto a mixture of crushed ice and conc. HCl.[7][10] |
| (Emulsions, solids) | Stir vigorously during quenching to ensure complete decomposition. | |
| Product Contamination | Incomplete removal of acidic byproducts. | Wash the organic layer with saturated sodium bicarbonate solution.[7][10] |
| Presence of unreacted starting material. | Purify via fractional distillation or column chromatography.[12][13] |
Section 3: Visualized Workflows and Logic
Experimental Workflow Diagram
This diagram outlines the standard procedure for the synthesis of 4'-fluoroacetophenone.
Caption: Decision tree for troubleshooting failed reactions.
Section 4: Optimized Experimental Protocol
This protocol details a reliable method for the synthesis of 4'-fluoroacetophenone using acetic anhydride.
Safety Precautions:
-
Aluminum Chloride (AlCl₃): Corrosive and water-reactive. It can cause severe burns. Handle in a fume hood and avoid contact with skin and moisture. [7]* Acetic Anhydride: Corrosive and a lachrymator (causes tearing). Its fumes are highly irritating. Dispense in a fume hood. [12]* Dichloromethane (DCM): Volatile solvent. Handle exclusively in a fume hood. [7]* The reaction generates hydrogen chloride (HCl) gas, which is corrosive. Ensure the setup is vented appropriately. [7]
Reagents and Stoichiometry
| Reagent | Molar Eq. | Role |
| Fluorobenzene | 1.0 | Aromatic Substrate |
| Aluminum Chloride (AlCl₃) | 2.2 | Lewis Acid Catalyst |
| Acetic Anhydride | 1.1 | Acylating Agent |
| Dichloromethane (DCM) | - | Anhydrous Solvent |
| Hydrochloric Acid (conc.) | - | Quenching Agent |
| Sodium Bicarbonate (sat.) | - | Neutralizing Wash |
Note: A 2:1 molar ratio of AlCl₃ to acetic anhydride is used to ensure sufficient activation and to account for complexation with both the anhydride and the final ketone product.
Step-by-Step Methodology
-
Reaction Setup: Assemble a 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a reflux condenser topped with a drying tube (or connected to an inert gas line). Ensure all glassware is thoroughly oven-dried.
-
Reagent Charging: Under an inert atmosphere (N₂ or Argon), charge the flask with anhydrous aluminum chloride (29.3 g, 0.22 mol). Add 100 mL of anhydrous dichloromethane (DCM).
-
Initial Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.
-
Addition of Acylating Agent: Add acetic anhydride (10.4 mL, 0.11 mol) to the dropping funnel and add it dropwise to the AlCl₃ suspension over 20-30 minutes. The formation of the acylium ion complex is exothermic; maintain the internal temperature below 10 °C.
-
Addition of Substrate: After the acetic anhydride addition is complete, add fluorobenzene (9.6 g, 0.10 mol) to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, again maintaining the temperature below 10 °C.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction's progress by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent) until the fluorobenzene spot has been consumed.
-
Work-up - Quenching: Prepare a 500 mL beaker containing ~100 g of crushed ice and 30 mL of concentrated hydrochloric acid. Slowly and carefully pour the reaction mixture into the beaker with vigorous stirring. This step is highly exothermic and will release HCl gas. Perform this in a well-ventilated fume hood.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic (DCM) layer. Extract the aqueous layer twice with 30 mL portions of DCM.
-
Washing: Combine all organic layers. Wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (careful, CO₂ evolution may occur), and finally with 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator. [9]11. Purification: The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure 4'-fluoroacetophenone as a colorless liquid. [13][14]
References
- BenchChem. (n.d.). Identifying side products in Friedel-Crafts acylation of fluorobenzene.
-
Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]
-
Wikipedia contributors. (n.d.). Friedel–Crafts reaction. Wikipedia. Retrieved from [Link]
-
BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]
-
Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]
- University of Michigan. (n.d.). Experiment 1: Friedel-Crafts Acylation.
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. Retrieved from [Link]
-
Chemstuff. (n.d.). Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Reaction Conditions. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]
- Google Patents. (n.d.). CN101462931A - Method for acylating fluorobenzene.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. byjus.com [byjus.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. science-revision.co.uk [science-revision.co.uk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. websites.umich.edu [websites.umich.edu]
- 11. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]
- 12. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 13. 4-Fluoroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 14. CAS 403-42-9: 4′-Fluoroacetophenone | CymitQuimica [cymitquimica.com]
Technical Support Center: Synthesis of 4'-Fluoro-2-phenylacetophenone
Welcome to the technical support center for the synthesis of 4'-Fluoro-2-phenylacetophenone (CAS 347-84-2). This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and optimize reaction yields. We will delve into the prevalent synthetic methodologies, focusing on the Friedel-Crafts acylation, and provide actionable, field-tested advice to enhance the efficiency and purity of your synthesis.
Section 1: Troubleshooting Guide - Enhancing Yield and Purity
This section addresses the most common challenges encountered during the synthesis of this compound via Friedel-Crafts acylation of fluorobenzene with phenylacetyl chloride.
Problem: Consistently Low or No Product Yield
Q1: My reaction is not proceeding, or the yield of this compound is extremely low. What are the primary factors to investigate?
A1: Low conversion is a frequent issue in Friedel-Crafts acylation and typically points to one of three critical areas: catalyst activity, reaction conditions, or reagent quality.
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is exceptionally sensitive to moisture.[1][2] Any water present in your glassware, solvent, or reagents will react with and deactivate the catalyst, halting the reaction. It is imperative to work under strictly anhydrous conditions.
-
Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount of AlCl₃.[2][3] This is because the ketone product forms a stable complex with the catalyst, effectively removing it from the reaction cycle.[1][4] A common practice is to use a slight excess (1.1 to 1.5 equivalents) to drive the reaction to completion.[2]
-
Suboptimal Temperature: Reaction temperature is a critical parameter. While some reactions proceed at room temperature, this specific acylation may require gentle heating to overcome the activation energy.[1][5] Conversely, excessive temperatures can lead to the formation of tarry byproducts and decomposition. Temperature optimization is key.
Problem: Formation of Impurities and Side Products
Q2: I'm obtaining the product, but it's contaminated with a significant amount of an isomeric byproduct. How can I improve regioselectivity?
A2: The formation of the ortho-isomer (2'-Fluoro-2-phenylacetophenone) is the most common side product. The fluorine atom on the benzene ring is an ortho, para-director in electrophilic aromatic substitution.[6] While both positions are activated, the desired para-product is sterically favored.
-
Steric Hindrance: The incoming electrophile, the acylium ion generated from phenylacetyl chloride and AlCl₃, is bulky.[7] This bulkiness creates steric hindrance at the ortho position, which is adjacent to the fluorine atom, thus favoring attack at the less hindered para position.[6]
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity for the thermodynamically favored para product. Running the initial addition of reagents at 0°C before allowing the reaction to proceed at a slightly elevated temperature is a common strategy.[2]
Q3: My crude product is a dark, oily, or tarry substance that is difficult to purify. What causes this and how can it be prevented?
A3: The formation of dark, polymeric material is usually a result of side reactions caused by overly harsh conditions.
-
Excessive Heat: High temperatures can promote polymerization of starting materials or products, leading to intractable tars. Careful temperature control and monitoring are essential.
-
Catalyst Purity: Ensure you are using a high-purity, anhydrous Lewis acid. Impurities in the catalyst can initiate unwanted side reactions.
-
Reaction Time: Over-extending the reaction time after the starting material has been consumed can lead to product degradation.[6] Monitoring the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) is crucial to determine the optimal endpoint.[8]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent for this Friedel-Crafts acylation?
A1: An inert, anhydrous solvent is required. Dichloromethane (CH₂Cl₂) is a common and effective choice as it is a good solvent for the reactants and the catalyst complex.[2] Other options include 1,2-dichloroethane or carbon disulfide. It is critical to use a freshly distilled or commercially available anhydrous grade solvent to prevent catalyst deactivation.[2]
Q2: How should I properly quench the reaction?
A2: The reaction must be quenched carefully to decompose the aluminum chloride-ketone complex and neutralize excess Lewis acid. The standard and safest procedure is to slowly pour the reaction mixture onto crushed ice, often with the addition of concentrated hydrochloric acid.[8] This should be done in a well-ventilated fume hood, as HCl gas will be evolved.
Q3: Are there alternative, greener catalysts to AlCl₃?
A3: Yes, research is ongoing into more environmentally benign catalysts. Milder Lewis acids like zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) can be effective, sometimes requiring slightly higher temperatures.[7][9] Additionally, solid acid catalysts and ionic liquids are being explored to facilitate easier catalyst recovery and reduce waste.[9]
Q4: Why does Friedel-Crafts acylation not work on highly deactivated rings?
A4: The Friedel-Crafts reaction is an electrophilic aromatic substitution. If the aromatic ring contains strongly electron-withdrawing groups (like -NO₂, -CN, or another acyl group), it becomes "deactivated."[2] This deactivation means the ring is no longer nucleophilic enough to attack the acylium ion electrophile, causing the reaction to fail or proceed with very low yield.[1]
Section 3: Optimized Experimental Protocol & Data
The following protocol represents a robust starting point for the synthesis of this compound.
Optimized Protocol: Friedel-Crafts Acylation
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas bubbler.
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq.). Add anhydrous dichloromethane (DCM) to create a stirrable suspension.
-
Cooling: Cool the suspension to 0°C using an ice-water bath.
-
Acyl Chloride Addition: Dissolve phenylacetyl chloride (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred AlCl₃ suspension over 20-30 minutes, ensuring the internal temperature remains below 10°C.
-
Aromatic Substrate Addition: After the initial addition is complete, add fluorobenzene (1.05 eq.) dropwise via the dropping funnel, again maintaining a low temperature.
-
Reaction: Once all reagents are added, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC. If needed, gently heat the mixture to reflux (approx. 40°C) to drive the reaction to completion.[5]
-
Quenching: Cool the reaction mixture back to 0°C and slowly and carefully pour it over a mixture of crushed ice and concentrated HCl.
-
Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution, and finally with brine.[8]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound as a solid.[10]
Table 1: Reaction Parameters & Expected Outcome
| Parameter | Recommended Value | Rationale |
| Fluorobenzene | 1.05 eq. | Slight excess to ensure complete reaction of the limiting reagent. |
| Phenylacetyl Chloride | 1.0 eq. | Limiting reagent. |
| Aluminum Chloride (AlCl₃) | 1.1 - 1.2 eq. | Stoichiometric amount required due to product complexation; slight excess ensures high conversion.[1][2][4] |
| Solvent | Anhydrous Dichloromethane | Inert solvent, good solubility for reactants and intermediates.[2] |
| Temperature | 0°C (addition), RT to 40°C (reaction) | Controls reaction rate and minimizes side product formation.[2][5] |
| Reaction Time | 2 - 6 hours | Monitored by TLC/GC for completion.[8] |
| Typical Yield | 75 - 90% (after purification) | Dependent on strict adherence to anhydrous conditions and purity of reagents. |
Section 4: Visualization of Key Processes
Visual aids can clarify complex workflows and chemical transformations.
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing and resolving common causes of low product yield.
Diagram 2: Mechanism of Friedel-Crafts Acylation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. allstudyjournal.com [allstudyjournal.com]
- 10. US10752571B2 - Method for purification of 4-hydroxyacetophenone - Google Patents [patents.google.com]
Technical Support Center: Purifying 4'-Fluoro-2-phenylacetophenone by Column Chromatography
<_ _>
Welcome to the technical support guide for the purification of 4'-Fluoro-2-phenylacetophenone. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating this compound. Here, we merge foundational scientific principles with practical, field-tested insights to address the specific challenges you may encounter during column chromatography.
Introduction: The Purification Challenge
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purification via column chromatography, while routine, presents unique challenges due to its structural features: a polar carbonyl group, an aromatic ring with an electronegative fluorine atom, and a second phenyl group. These characteristics can lead to issues such as peak tailing, co-elution with impurities, and even degradation on the stationary phase. This guide provides a systematic approach to overcoming these hurdles, ensuring high purity and yield.
Recommended Column Chromatography Protocol
This protocol outlines a robust starting point for the purification of this compound. Remember that optimization based on your specific crude mixture is often necessary.
Core Experimental Workflow
Technical Support Center: Preventing Byproduct Formation in Chalcone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for chalcone synthesis. As a Senior Application Scientist, I understand the nuances and challenges of synthesizing these versatile compounds. This guide is designed to provide you with in-depth, field-proven insights to help you troubleshoot and prevent common byproduct formation, ensuring the integrity and yield of your desired chalcone products.
I. Understanding the Core Reaction: The Claisen-Schmidt Condensation
The most prevalent method for synthesizing chalcones is the Claisen-Schmidt condensation, an aldol condensation between an aromatic aldehyde and an acetophenone derivative.[1][2][3] This reaction is typically base-catalyzed, with sodium hydroxide (NaOH) or potassium hydroxide (KOH) being common choices.[4][5][6]
The reaction proceeds through the formation of a resonance-stabilized enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.[3][7] The resulting β-hydroxy ketone intermediate readily undergoes dehydration to yield the α,β-unsaturated ketone system characteristic of chalcones.[3][5]
Reaction Workflow Diagram
Sources
Technical Support Center: Scaling Up the Synthesis of 4'-Fluoro-2-phenylacetophenone
Welcome to the technical support center for the synthesis and scale-up of 4'-Fluoro-2-phenylacetophenone. This guide is designed for researchers, chemists, and process development professionals. Here, we provide in-depth, field-proven insights into the common challenges encountered during this synthesis, focusing on the widely used Friedel-Crafts acylation pathway. Our goal is to equip you with the knowledge to troubleshoot effectively, optimize your reaction conditions, and confidently scale your process.
Section 1: Frequently Asked Questions (FAQs)
This section provides quick answers to common initial inquiries regarding the synthesis of this compound.
Q1: What is the most prevalent industrial and lab-scale method for synthesizing this compound? A1: The most common and direct method is the Friedel-Crafts acylation of fluorobenzene with either phenylacetyl chloride or phenylacetic anhydride.[1] This electrophilic aromatic substitution reaction is highly effective for creating the desired carbon-carbon bond, forming the ketone structure.[2]
Q2: What are the essential reagents, and what are their specific roles in this synthesis? A2: The key players in the Friedel-Crafts acylation route are:
-
Fluorobenzene: The aromatic substrate that undergoes acylation.
-
Phenylacetyl Chloride (or Anhydride): The acylating agent that provides the phenylacetyl group.
-
Lewis Acid Catalyst (e.g., Anhydrous Aluminum Chloride, AlCl₃): This is the most critical component. It complexes with the acylating agent to generate the highly electrophilic acylium ion, which is the reactive species that attacks the fluorobenzene ring.[3] A stoichiometric amount is often required as it complexes with the product ketone as well.[4]
-
Anhydrous Solvent (e.g., Dichloromethane, Dichloroethane): Provides a medium for the reaction. It must be anhydrous to prevent deactivation of the Lewis acid catalyst.[2]
Q3: What are the primary safety concerns I should be aware of when running this reaction? A3: Safety is paramount. Key hazards include:
-
Anhydrous Aluminum Chloride (AlCl₃): Highly corrosive and reacts violently with water, releasing heat and toxic hydrogen chloride (HCl) gas. It must be handled in a dry environment with appropriate personal protective equipment (PPE).[2][3][5]
-
Phenylacetyl Chloride: Corrosive and a lachrymator (induces tearing). It should always be handled in a well-ventilated fume hood.[5]
-
Reaction Off-gassing: The reaction generates a significant amount of HCl gas, which is corrosive and toxic. The reaction setup must be equipped with a gas trap or scrubber system, especially during scale-up.[2]
-
Exothermic Reaction: The initial complexation of AlCl₃ with the acylating agent is highly exothermic and requires careful temperature control through slow, controlled addition and cooling.[3]
Q4: How can I monitor the progress of the reaction? A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[6] By taking small aliquots from the reaction mixture (after careful quenching), you can track the consumption of the starting material (fluorobenzene) and the formation of the product, this compound.
Section 2: Synthesis Protocol and Workflow
This section provides a representative lab-scale protocol and a visual workflow for the synthesis.
Experimental Protocol: Friedel-Crafts Acylation of Fluorobenzene
-
Reaction Setup: Assemble a clean, oven-dried, multi-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen or argon inlet. A gas outlet should be connected to a scrubber (e.g., a beaker with a sodium hydroxide solution) to neutralize the evolved HCl gas.[2]
-
Reagent Charging: Under a positive pressure of inert gas, charge the flask with anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM). Cool the resulting suspension to 0-5 °C using an ice bath.[2]
-
Acylium Ion Formation: Add phenylacetyl chloride (1.0 equivalent) dropwise to the stirred AlCl₃ suspension via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature below 10 °C. Stir the mixture at this temperature for 30 minutes after the addition is complete.
-
Acylation Reaction: Add fluorobenzene (1.1 equivalents) dropwise to the reaction mixture, again maintaining the temperature at 0-5 °C. After the addition, allow the reaction to warm to room temperature and then heat to a gentle reflux (approx. 40 °C for DCM) for 2-4 hours, or until TLC/GC analysis indicates completion.[7]
-
Work-up (Quenching): Cool the reaction mixture back down in an ice bath. In a separate, larger beaker, prepare a mixture of crushed ice and concentrated hydrochloric acid. Very slowly and carefully, pour the reaction mixture onto the ice/acid mixture with vigorous stirring.[2][5] This step is highly exothermic and releases large amounts of HCl gas.
-
Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.[5]
-
Washing: Combine all organic layers and wash sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.[2][5]
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[5] The resulting crude solid can be purified by recrystallization (e.g., from ethanol or hexane) or by flash column chromatography on silica gel.[6][8]
Experimental Workflow Diagram
Caption: High-level workflow for the synthesis of this compound.
Section 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This guide addresses specific issues in a question-and-answer format.
Q: My reaction yield is very low or I've recovered only starting material. What went wrong? A: This is a common issue, often traced back to the catalyst's activity or reaction conditions.
-
Cause A: Deactivated Lewis Acid Catalyst.
-
Why it happens: Anhydrous aluminum chloride (AlCl₃) is extremely hygroscopic. Any exposure to atmospheric moisture will hydrolyze it, rendering it inactive. Water consumes the catalyst, preventing the formation of the necessary acylium ion electrophile.[5]
-
How to fix it:
-
Use Fresh Reagent: Always use a freshly opened bottle of anhydrous AlCl₃ or a reagent that has been stored correctly in a desiccator.
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried under vacuum). Use anhydrous grade solvents. Perform all transfers under an inert atmosphere (nitrogen or argon).[3]
-
Quick Weighing & Transfer: Minimize the time the AlCl₃ is exposed to air during weighing and transfer to the reaction flask.
-
-
-
Cause B: Sub-optimal Reaction Temperature.
-
Why it happens: The reaction requires a specific temperature profile. The initial additions must be done at low temperatures (0-5 °C) to control the strong exotherm from the formation of the Lewis acid-acyl chloride complex.[3] However, the subsequent acylation step often requires thermal energy to overcome the activation barrier and proceed to completion.
-
How to fix it:
-
Controlled Addition: Strictly adhere to slow, dropwise addition of reagents at the recommended low temperature.
-
Heating to Completion: After the initial low-temperature addition, ensure the reaction is heated (e.g., to reflux) for a sufficient period. Monitor with TLC or GC to confirm the consumption of starting material before stopping the reaction.
-
-
Q: I'm seeing multiple spots on my TLC plate, indicating significant impurity formation. What are these byproducts and how can I avoid them? A: Impurity profiles can be complex, but they often stem from issues with regioselectivity or side reactions.
-
Cause A: Isomer Formation.
-
Why it happens: The fluorine atom on the benzene ring is an ortho-, para-directing group for electrophilic aromatic substitution. Therefore, the reaction can theoretically produce both ortho- and para-acylated products.
-
How to fix it: Fortunately, the para-product (this compound) is usually heavily favored due to steric hindrance from the bulky incoming acylium ion, which has difficulty approaching the position adjacent (ortho) to the fluorine atom. If the ortho-isomer is a significant issue, lowering the reaction temperature after the addition of fluorobenzene may slightly improve para-selectivity.
-
-
Cause B: Polysubstitution.
-
Why it happens: This occurs if a second acyl group adds to the product molecule.
-
How to fix it: This is generally not a major issue in Friedel-Crafts acylation. The acyl group attached to the aromatic ring is electron-withdrawing, which deactivates the ring towards further electrophilic attack.[2][7] This "self-limiting" nature is a key advantage over Friedel-Crafts alkylation. If polysubstitution is observed, it suggests excessively harsh conditions (e.g., very high temperatures or a large excess of a highly active catalyst).
-
-
Cause C: Defluorination Side Reactions.
-
Why it happens: In some cases, particularly with very strong Lewis acids and higher temperatures, the catalyst can facilitate the removal of the fluorine atom from the ring, leading to non-fluorinated byproducts.[1]
-
How to fix it: If defluorination is confirmed (e.g., by mass spectrometry), consider using a milder Lewis acid (e.g., FeCl₃, ZnCl₂) or exploring alternative catalysts like supported catalysts, which have been shown to inhibit defluorination.[1]
-
Q: The work-up is difficult, with emulsions forming, and my final product is hard to purify. What can I do? A: A challenging work-up or purification often points to incomplete quenching or the presence of persistent impurities.
-
Cause A: Incomplete Quenching and Aluminum Salt Precipitation.
-
Why it happens: The AlCl₃ catalyst forms a stable complex with the product ketone. The purpose of the acidic ice-water quench is to hydrolyze the AlCl₃ and break this complex, liberating the product. If quenching is inefficient, gelatinous aluminum salts can precipitate, trapping the product and making phase separation difficult.
-
How to fix it:
-
Slow and Cold Quench: Ensure the reaction mixture is added very slowly to a vigorously stirred, large excess of an ice/HCl mixture. This dissipates heat and keeps the aluminum salts dissolved as soluble chloro-complexes.[2][5]
-
Sufficient Acid: Use an adequate amount of concentrated HCl in the quench mixture to maintain a low pH.
-
-
-
Cause B: Recalcitrant Impurities.
-
Why it happens: Unreacted starting materials or closely related isomers can be difficult to separate from the desired product.
-
How to fix it:
-
Recrystallization: This is often the most effective method for purifying the final product on a large scale. Experiment with different solvents (e.g., ethanol, isopropanol, hexane/ethyl acetate mixtures) to find a system where the product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain in the mother liquor.
-
Chromatography Optimization: If using column chromatography, perform small-scale TLC with various solvent systems (e.g., hexane/ethyl acetate, toluene/acetone) to find the optimal mobile phase that provides the best separation between your product and the impurities.[6]
-
-
Section 4: Key Scale-Up Considerations
Moving from the bench to a pilot plant or manufacturing scale introduces new challenges that must be proactively managed.
| Parameter | Lab-Scale Consideration | Scale-Up Challenge & Mitigation Strategy |
| Heat Management | Ice bath is sufficient to control exotherms. | The surface-area-to-volume ratio decreases, making heat removal less efficient. Strategy: Use a jacketed reactor with a powerful cooling system. The rate of reagent addition must be carefully controlled and tied to the reactor's ability to dissipate heat to prevent thermal runaway. |
| Reagent Addition | Dropwise addition from a funnel. | Requires precise control over extended periods. Strategy: Use calibrated metering pumps for slow, consistent addition of reagents. The subsurface addition of the acylating agent can prevent localized overheating. |
| Mixing | Magnetic stirrer is adequate. | Inefficient mixing can lead to localized "hot spots" and concentration gradients, reducing yield and increasing impurities. Strategy: Employ reactors with overhead mechanical stirrers (e.g., turbine or pitched-blade impellers) designed for efficient mixing of heterogeneous slurries (AlCl₃ in solvent). |
| HCl Off-Gas | Simple lab scrubber. | The volume of corrosive HCl gas produced is substantial and poses a significant safety and environmental risk. Strategy: The reactor must be vented to a large, efficient, and robust gas scrubbing system capable of neutralizing the entire volume of HCl generated. |
Section 5: Reaction Mechanism
Understanding the mechanism is key to rational troubleshooting and optimization.
Friedel-Crafts Acylation Mechanism Diagram
Caption: Mechanism of the AlCl₃-catalyzed Friedel-Crafts acylation reaction.
References
-
Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from Ventura College website: [Link]
-
Wang, Y., et al. (2016). Phenylacetylation of fluorobenzene. ResearchGate. [Link]
-
Clark, J. (2015). Friedel-Crafts acylation of benzene. Retrieved from Chemguide website: [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from Organic Chemistry Portal website: [Link]
- Google Patents. (2017). CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. Friedel-Crafts Acylation [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Fluoroacetophenone synthesis - chemicalbook [chemicalbook.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
Technical Support Center: Overcoming Solubility Issues in Reactions with 4'-Fluoro-2-phenylacetophenone
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource is designed to address the common solubility challenges encountered when working with 4'-Fluoro-2-phenylacetophenone. By providing a structured, question-and-answer-based troubleshooting guide, we aim to equip you with the practical knowledge and technical expertise to optimize your reaction conditions and achieve your desired outcomes.
Understanding the Solubility Profile of this compound
This compound is a solid aromatic ketone that serves as a valuable intermediate in various synthetic pathways.[1][2][3] However, its aromatic structure and relatively non-polar nature mean it is generally insoluble in water but soluble in many organic solvents.[1][4] The specific solubility can vary significantly depending on the chosen solvent, temperature, and the presence of other reagents. Poor solubility can lead to several experimental issues, including reduced reaction rates, lower yields, and difficulties in product purification. This guide provides a systematic approach to overcoming these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: My this compound is not dissolving in my chosen reaction solvent. What are my immediate troubleshooting steps?
Encountering poor solubility at the outset of an experiment is a common hurdle. A logical, step-wise approach can quickly identify a viable solution.
Initial Solubility Troubleshooting Workflow
Caption: A step-by-step workflow for addressing initial solubility problems with this compound.
Detailed Explanations and Protocols:
-
Temperature Adjustment:
-
Scientific Rationale: The solubility of most solid organic compounds in liquid solvents increases with temperature.[5] This is because the increased kinetic energy helps to overcome the intermolecular forces in the crystal lattice of the solid.
-
Experimental Protocol:
-
Begin by stirring the reaction mixture at ambient temperature for at least 15-20 minutes to ensure sufficient time for dissolution.
-
If the solid persists, gradually increase the temperature of the reaction mixture in 10°C increments.
-
Visually monitor for the dissolution of the solid.
-
-
Critical Consideration: Be mindful of the boiling point of your solvent and the thermal stability of all reactants. Excessive heat can lead to solvent loss or unwanted side reactions.
-
-
Solvent Screening:
-
Scientific Rationale: The principle of "like dissolves like" is a fundamental concept in solubility.[5] Aromatic ketones, like this compound, tend to be more soluble in organic solvents.[1][4] A systematic screening of solvents with varying polarities can quickly identify a suitable medium for your reaction.
-
Recommended Solvents for Screening:
-
| Solvent | General Polarity | Boiling Point (°C) | Key Considerations |
| Toluene | Non-polar | 111 | Good for reactions requiring higher temperatures. |
| Dichloromethane (DCM) | Polar aprotic | 40 | A versatile solvent, but its low boiling point limits the reaction temperature range. |
| Tetrahydrofuran (THF) | Polar aprotic | 66 | An excellent choice for many organometallic reactions and can dissolve a wide range of compounds. |
| Acetonitrile | Polar aprotic | 82 | A common solvent in organic synthesis. |
| N,N-Dimethylformamide (DMF) | Polar aprotic | 153 | A high-boiling point solvent with strong solvating power, often used for challenging solutes. |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | 189 | A highly polar solvent capable of dissolving many poorly soluble compounds. |
Question 2: I have tried several solvents without success, or the best solvent is incompatible with my reaction chemistry. What are the next steps?
When a single solvent system is not sufficient, more advanced strategies are necessary to create a homogeneous reaction environment.
Advanced Solubility Enhancement Strategies
Sources
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Fluorinated Acetophenones
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve peak tailing issues encountered during the HPLC analysis of fluorinated acetophenones. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your method development and troubleshooting processes.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding peak tailing with these specific compounds.
Q1: What is peak tailing and why is it a problem for fluorinated acetophenones?
Answer: Peak tailing is a phenomenon in HPLC where a chromatographic peak is asymmetrical, with the latter half of the peak being broader than the front half.[1] An ideal peak should be a symmetrical Gaussian shape. Tailing is problematic because it reduces resolution between closely eluting peaks, decreases sensitivity (peak height), and complicates accurate integration, which is critical for quantification.[2]
Fluorinated acetophenones, while primarily non-polar, possess a ketone group and fluorine atoms. The ketone's carbonyl group has a dipole moment and can participate in hydrogen bonding. The highly electronegative fluorine atoms can alter the electronic properties of the aromatic ring and introduce polarity. These features can lead to secondary interactions with the stationary phase, which is a primary cause of peak tailing.[3]
Q2: What are the most common causes of peak tailing for these compounds?
Answer: The causes can be broadly categorized into chemical and physical issues:
-
Chemical Interactions: The most frequent cause is secondary interactions between the analyte and active sites on the silica-based stationary phase.[1] These active sites are primarily residual silanol groups (Si-OH).[4][5] Metal impurities within the silica matrix or from the HPLC system can also act as active sites.[2][6]
-
Physical/Instrumental Problems: These issues typically affect all peaks in the chromatogram and include problems like a void at the head of the column, excessive extra-column volume (e.g., long tubing), or a blocked frit.[7]
Q3: I see tailing on only my fluorinated acetophenone peak, not other compounds. What does that suggest?
Answer: This strongly points towards a chemical interaction issue rather than a physical or instrumental problem.[8] The tailing is specific to your analyte's interaction with the column's stationary phase. The most likely culprit is an interaction with residual silanol groups or metal ions.[2][3]
Q4: Can the choice of a C18 column be the problem?
Answer: While C18 columns are versatile, they may not always be optimal. Older "Type A" silica C18 columns have a higher concentration of acidic silanol groups and metal impurities, making them more prone to causing peak tailing with polar or basic compounds.[2] Even with modern, high-purity, end-capped "Type B" silica columns, some residual silanol activity can persist.[2][9] For fluorinated compounds, specialized fluorinated stationary phases can offer alternative selectivity and may provide better peak shapes.[10]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving peak tailing.
Step 1: Diagnose the Source - Chemical vs. Physical
The first step is to determine if the issue is chemical (analyte-specific) or physical (system-wide).
-
Observation: Do all peaks in your chromatogram tail, or only the fluorinated acetophenone?
-
Interpretation:
-
All Peaks Tail: This suggests a physical problem. Refer to the "Addressing Physical and Instrumental Issues" section.
-
Only Analyte Peak Tails: This indicates a chemical interaction. Proceed to Step 2.
-
Step 2: Mitigating Secondary Silanol Interactions
Secondary interactions with silanol groups are the most common cause of analyte-specific tailing.[5] The ketone group on the acetophenone can interact with these active sites.
dot
Caption: A workflow for diagnosing the root cause of peak tailing.
Solution A: Mobile Phase pH Adjustment
The ionization state of silanol groups is pH-dependent. At higher pH values (typically > 3.5), they become deprotonated (SiO⁻) and can strongly interact with analytes via ion-exchange or polar interactions.[4][11] By lowering the mobile phase pH, you can protonate the silanol groups (Si-OH), effectively neutralizing them and minimizing these secondary interactions.[3][9]
Protocol 1: Mobile Phase pH Optimization
-
Prepare Mobile Phase Modifier: Create a 0.1% (v/v) solution of an acid modifier like formic acid or trifluoroacetic acid (TFA) in the aqueous portion of your mobile phase.
-
pH Adjustment: Ensure the final pH of the aqueous component is between 2.5 and 3.0. Use a calibrated pH meter for accuracy.[11]
-
Equilibrate: Flush the column with at least 10-20 column volumes of the new, low-pH mobile phase before injecting your sample.
-
Analyze: Inject your fluorinated acetophenone standard and assess the peak shape.
| Parameter | Before Optimization | After Optimization (pH 2.7) |
| Asymmetry Factor | 1.8 | 1.1 |
| Rationale | Ionized silanols interact with the analyte. | Protonated silanols reduce secondary interactions.[9] |
Solution B: Use of Mobile Phase Additives
If pH adjustment alone is insufficient, a competing base can be added to the mobile phase. This additive, often triethylamine (TEA), is a small basic molecule that will preferentially interact with the active silanol sites, effectively shielding your analyte from them.[9]
Note: The use of competing bases has become less necessary with modern, high-quality columns.[9] Also, be aware that TEA can suppress ionization in mass spectrometry detectors.
Step 3: Evaluating Column Chemistry and Alternatives
If mobile phase optimization does not resolve the issue, the column itself is the next area to investigate.
Solution A: Switch to a Modern, End-capped Column
Ensure you are using a high-purity "Type B" silica column that has been thoroughly end-capped.[2] End-capping is a process where the manufacturer treats the silica with a small silylating agent (like trimethylsilyl chloride) to cap the majority of residual silanol groups, making the surface more inert.[9]
Solution B: Consider a Fluorinated Stationary Phase
For fluorinated analytes like fluorinated acetophenones, a fluorinated stationary phase can offer unique and beneficial interactions.[10] Phases like Pentafluorophenyl (PFP) or other Fluoro-phases provide multiple retention mechanisms beyond simple hydrophobicity, including π-π, dipole-dipole, and charge-transfer interactions.[12][13] These alternative selectivities can often improve peak shape and resolution for halogenated compounds.[14][15]
| Column Type | Primary Interaction Mechanism | Best Suited For |
| Standard C18 | Hydrophobic | General-purpose reversed-phase separations. |
| PFP / Fluoro-Phenyl | Hydrophobic, π-π, Dipole-Dipole, Shape Selectivity | Aromatic, positional isomers, and halogenated compounds.[13] |
dot
Caption: Interaction between an analyte and an ionized silanol group.
Step 4: Addressing Metal Contamination
Trace metals in the silica matrix (e.g., iron, aluminum) or leached from stainless steel components of the HPLC system can act as Lewis acids and chelate with analytes, causing peak tailing.[2][6] This is particularly relevant for compounds with chelating functionalities.
Solution: Use of Metal-Chelating Additives or Inert Hardware
-
Additives: In some cases, adding a weak chelating agent like EDTA to the mobile phase can help passivate metal contaminants. However, this can be complex and affect other aspects of the chromatography.[16]
-
Inert Hardware: A more robust solution is to use HPLC systems and columns designed to be bio-inert or metal-free.[17][18] These systems use materials like PEEK or specially coated stainless steel to minimize analyte interaction with metallic surfaces.[19][20]
Step 5: Addressing Physical and Instrumental Issues
If all peaks are tailing, the problem is likely mechanical.
-
Column Void: A void can form at the inlet of the column due to bed collapse. This creates a space where band broadening can occur. The solution is to replace the column.
-
Extra-Column Dead Volume: Excessive tubing length or using tubing with a large internal diameter between the injector, column, and detector can cause peak broadening and tailing.[1] Use short lengths of narrow-bore (e.g., 0.125 mm or 0.005") tubing where possible.
-
Blocked Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column. This can be resolved by back-flushing the column (if the manufacturer's instructions permit) or by replacing the frit or the column.[9] Using a guard column is a good preventative measure.[21]
-
Column Overload: Injecting too much sample mass can saturate the stationary phase.[9] To test for this, dilute your sample by a factor of 10 and reinject. If the peak shape improves, you were overloading the column.
Protocol 2: Column Cleaning
If you suspect column contamination is the issue, a general cleaning procedure can be effective.
-
Disconnect from Detector: Disconnect the column outlet from the detector to avoid flushing contaminants into the flow cell.
-
Buffer Wash: Flush the column with your mobile phase without any buffer salts for 20-30 column volumes.
-
Organic Wash: Flush with 100% Acetonitrile for 30-40 column volumes.
-
Stronger Solvent (if needed): For stubborn contaminants, a sequence of solvents like isopropanol can be used.
-
Re-equilibrate: Gradually re-introduce your mobile phase and allow the column to fully equilibrate before use.[22]
References
-
LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. [Link]
-
What are common causes of peak tailing when running a reverse-phase LC column? - Waters Knowledge Base. [Link]
-
HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. [Link]
-
HPLC Troubleshooting Guide - SCION Instruments. [Link]
-
HPLC Troubleshooting Guide. [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. [Link]
-
Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases | LCGC International. [Link]
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
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How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]
-
Overcoming Metal Interference in HPLC - Technology Networks. [Link]
-
FluroPhase Premium HPLC Columns - Analytical Sales. [Link]
-
Identifying and Preventing Metal Ion Leaching in HPLC Systems - SilcoTek® Corporation. [Link]
-
Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography | Request PDF - ResearchGate. [Link]
-
Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects | LCGC International. [Link]
-
Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention. [Link]
-
Why heavy metals produces peak tailing on reversed phase columns (ODS)? [Link]
-
Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases - Waters Corporation. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]
-
The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing - YouTube. [Link]
-
C8-Fluorine HPLC Column - Hawach Scientific. [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. [Link]
-
The Importance of Mobile Phase pH in Chromatographic Separations. [Link]
-
Method Development and Column Selection: How the FluoroPhenyl Phase Provides the Power of HILIC and Reversed-Phase Modes in One Column - Restek. [Link]
-
Effects of Secondary Interactions in Size Exclusion Chromatography. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link]
-
Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - NIH. [Link]
-
New Fluorous Reversed Phase Silica Gels for HPLC Separations of Perfluorinated Compounds - ResearchGate. [Link]
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Technical Support Center: Navigating Solvent Effects in NMR of 2'-Fluoro-Substituted Acetophenones
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 2'-fluoro-substituted acetophenones. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you minimize solvent-induced artifacts in your NMR spectra, ensuring accurate and reproducible results. My approach is to not only offer solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your experimental design.
The Challenge: Unmasking the True Structure
The 2'-fluoro-substituted acetophenone scaffold is a cornerstone in medicinal chemistry. However, the proximity of the fluorine and acetyl groups introduces unique conformational and electronic complexities. These molecules are particularly susceptible to solvent effects, which can lead to significant variations in chemical shifts (¹H and ¹⁹F) and coupling constants, potentially complicating spectral interpretation and structural elucidation. This guide will equip you to tackle these challenges head-on.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My ¹H NMR spectrum of 2'-fluoroacetophenone shows significant peak shifting when I switch from CDCl₃ to Benzene-d₆. Why is this happening and how can I use it to my advantage?
A1: The Phenomenon of Aromatic Solvent-Induced Shifts (ASIS)
What you are observing is a classic case of Aromatic Solvent-Induced Shifts (ASIS) . Aromatic solvents like benzene-d₆ do not behave as inert matrices for polar solutes. Instead, they form weak, transient solute-solvent complexes due to van der Waals interactions and electrostatic effects.
-
Causality: The benzene molecule, with its electron-rich π-system, will orient itself around your polar 2'-fluoroacetophenone to maximize favorable interactions. Protons on your molecule that are pointed towards the face of the benzene ring will experience a shielding effect (shift to a lower ppm value), while those near the edge of the benzene ring will be deshielded (shift to a higher ppm value).[1][2]
-
Troubleshooting Application: This effect, while initially confusing, is a powerful tool for resolving overlapping signals.[3] If two proton signals are indistinguishable in a solvent like CDCl₃, acquiring a spectrum in C₆D₆ can often separate them, revealing their individual multiplicities and coupling constants.[1] The non-uniform shift changes induced by benzene provide a second dimension of information for spectral assignment.
Q2: I've noticed that the coupling constant between the acetyl methyl protons (Hα) and the fluorine (⁵JHF) changes in different solvents. What is the cause of this, and how can I achieve consistency?
A2: Solvent Polarity and Conformational Preference
This is a critical observation and directly relates to the conformational dynamics of 2'-fluoroacetophenones in solution.
-
The Underlying Principle: In 2'-fluoroacetophenone, there is a strong electrostatic repulsion between the electronegative fluorine atom and the carbonyl oxygen.[4] This forces the molecule to predominantly adopt an s-trans conformation, where these two groups are oriented away from each other. This spatial arrangement brings the acetyl methyl protons (Hα) in close proximity to the fluorine atom, resulting in a measurable through-space coupling (⁵JHF), typically around 3-5 Hz.[4][5]
-
The Solvent's Role: The magnitude of this through-space coupling constant has been shown to correlate linearly with the dielectric constant (polarity) of the solvent.[4][6]
-
Polar Solvents (e.g., DMSO-d₆, CD₃OD): These solvents can stabilize any minor conformers where the fluorine and oxygen are closer, or slightly alter the bond angles and distances in the dominant s-trans form. This can lead to a change in the average distance between the coupled nuclei, thus altering the observed coupling constant.
-
Non-Polar Solvents (e.g., CCl₄, Cyclohexane-d₁₂): These solvents have a minimal electronic interaction with the solute, providing an environment that better reflects the intrinsic conformational preference of the isolated molecule.
-
-
Achieving Consistency: For comparative studies or to minimize solvent-induced conformational averaging, it is recommended to use a non-polar, non-aromatic solvent. Cyclohexane-d₁₂ or CCl₄ (with a D₂O insert for locking) are excellent choices for this purpose. If solubility is an issue, a solvent of intermediate polarity like CDCl₃ is a reasonable compromise. The key is to use the same solvent consistently across all related experiments.[7]
Below is a diagram illustrating the decision-making process for solvent selection based on your experimental goals.
Caption: Decision tree for NMR solvent selection.
Q3: My compound has poor solubility in standard NMR solvents like CDCl₃. What are my options?
A3: A Systematic Approach to Improving Solubility
Poor solubility is a common hurdle that can lead to low signal-to-noise and broad peaks.[8] Here’s a systematic protocol to address this issue:
Protocol: Systematic Solubility Testing
-
Start Small: Begin by attempting to dissolve ~1-2 mg of your compound in 0.6 mL of the chosen deuterated solvent in a vial.
-
Initial Solvent Screen: Test solubility in a range of common solvents, ordered by polarity. A good starting sequence is:
-
Gentle Warming: If solubility is limited, gently warm the vial (e.g., with a heat gun on a low setting) to see if the compound dissolves. Be cautious with volatile solvents.
-
Co-solvent Systems: If a single solvent is ineffective, a co-solvent system can be highly beneficial.[10]
-
Dissolve your compound in the minimum amount of a high-solubility solvent (e.g., DMSO-d₆).
-
Gradually add a less polar solvent (e.g., CDCl₃) until you reach the desired NMR tube volume. This can often maintain solubility while improving spectral characteristics like peak sharpness.
-
-
Final Check: Ensure the final solution is clear and free of suspended particles before transferring it to the NMR tube. Particulate matter will degrade spectral quality, particularly the shim.[8]
Data Presentation: Solvent Effects on 2'-Fluoroacetophenone Chemical Shifts
To illustrate the practical impact of solvent choice, the following table summarizes typical ¹H and ¹⁹F NMR chemical shifts for 2'-fluoroacetophenone in various deuterated solvents. Note the significant changes, especially for the aromatic protons and the fluorine resonance.
| Solvent (Dielectric Constant, ε) | H-6 (ppm) | H-3, H-4, H-5 (ppm range) | CH₃ (ppm) | ⁵JHF (Hz) | ¹⁹F (ppm) |
| Benzene-d₆ (ε = 2.3) | ~7.8 | 6.6 - 7.1 | ~2.1 | ~5.0 | ~ -112 |
| Chloroform-d (ε = 4.8) | ~7.9 | 7.1 - 7.5 | ~2.6 | ~5.0 | ~ -114 |
| Acetone-d₆ (ε = 21) | ~8.0 | 7.2 - 7.7 | ~2.6 | ~4.5 | ~ -115 |
| DMSO-d₆ (ε = 47) | ~8.0 | 7.3 - 7.8 | ~2.6 | ~4.2 | ~ -116 |
Data are approximate and compiled from typical values and trends reported in the literature.[4][11] The key takeaway is the trend, not the absolute values, which can vary with concentration and temperature.
Advanced Troubleshooting Workflow
When faced with a challenging spectrum, a logical workflow can quickly diagnose and solve the problem.
Caption: A logical workflow for troubleshooting NMR spectra.
By understanding the interplay between the unique conformation of 2'-fluoro-substituted acetophenones and the properties of NMR solvents, you can effectively mitigate undesirable effects and even leverage them for more detailed structural analysis.
References
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Miyamoto, K., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Available at: [Link]
-
Miyamoto, K., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F S. American Chemical Society. Available at: [Link]
-
Gakh, A. A., et al. (2010). Intramolecular Hydrogen Bonding Involving Organic Fluorine: NMR Investigations Corroborated by DFT-Based Theoretical Calculations. Molecules. Available at: [Link]
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University of Rochester. (n.d.). How to Get a Good 1H NMR Spectrum. University of Rochester Department of Chemistry. Available at: [Link]
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Miyamoto, K., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. National Center for Biotechnology Information. Available at: [Link]
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University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. Available at: [Link]
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University of Maryland. (n.d.). Troubleshooting. University of Maryland Department of Chemistry and Biochemistry. Available at: [Link]
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University of California, Santa Barbara. (n.d.). Troubleshooting Acquisition Related Problems. UCSB NMR Facility. Available at: [Link]
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Chemistry For Everyone. (2025). What Are Common NMR Solvents?. YouTube. Available at: [Link]
-
Wiberg, K. B., et al. (2019). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]
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IMSERC. (n.d.). NMR Periodic Table: Fluorine NMR. Northwestern University. Available at: [Link]
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Fares, C., et al. (2007). Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of Magnetic Resonance. Available at: [Link]
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Hansen, P. E. (2012). NMR and IR Investigations of Strong Intramolecular Hydrogen Bonds. Molecules. Available at: [Link]
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ResearchGate. (2025). Intramolecular and intermolecular hydrogen-bonding effects on photophysical properties of 2'-aminoacetophenone and its derivatives in solution. ResearchGate. Available at: [Link]
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Sloop, J. C. (2013). 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Intramolecular and intermolecular hydrogen-bonding effects on photophysical properties of 2′-aminoacetophenone and its derivatives in solution. Photochemical & Photobiological Sciences. Available at: [Link]
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National Center for Biotechnology Information. (2025). Unexpected Intermolecular C-H⋯O Hydrogen Bonds and 1H NMR Chemical Shifts in a Key Linker for Fluorine-18 Labeling of Dimeric Drugs. PMC. Available at: [Link]
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YouTube. (2017). Solvents in NMR Spectroscopy. YouTube. Available at: [Link]
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National Center for Biotechnology Information. (2021). 19F NMR as a tool in chemical biology. PMC. Available at: [Link]
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AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Available at: [Link]
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- 11. 2'-Fluoroacetophenone(445-27-2) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Enhancing the Stability of 4'-Fluoro-2-phenylacetophenone Derivatives
Welcome to the dedicated support center for researchers, scientists, and drug development professionals working with 4'-Fluoro-2-phenylacetophenone derivatives. The inherent reactivity of the α-phenyl ketone moiety, combined with the electronic effects of the fluorine substituent, presents unique stability challenges. This guide provides in-depth, field-proven insights and practical solutions to anticipate, diagnose, and resolve these issues, ensuring the integrity and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding the stability of these compounds.
Q1: What are the primary degradation pathways for this compound derivatives?
A1: These derivatives are susceptible to three main degradation routes, largely dictated by environmental factors.[1]
-
Photodegradation: Aromatic ketones are known to absorb UV light, which can excite the molecule to a higher energy state and initiate photochemical reactions, leading to cleavage or rearrangement.[1]
-
Hydrolysis: The ketone functional group can undergo acid- or base-catalyzed hydrolysis, although this is generally slower for ketones than for esters or amides. The rate is highly dependent on the solution's pH.[1][2][3]
-
Oxidation: The presence of oxygen, especially when catalyzed by light, heat, or trace metal ions, can lead to oxidative degradation.[1][4] The benzylic carbon (the -CH2- group) is a potential site for oxidation.
Q2: My sample of a this compound derivative is turning yellow/brown. What is happening?
A2: A visible color change is a classic indicator of chemical degradation, most commonly oxidation.[1] The formation of extended conjugated systems or highly colored impurities from the breakdown of the parent molecule often results in this discoloration. This is a clear signal to re-evaluate your storage and handling procedures.
Q3: How does the 4'-fluoro substituent affect the molecule's stability compared to a non-fluorinated analogue?
A3: The fluorine atom is a strongly electronegative group. Its primary influence is through the inductive effect, which can impact the reactivity of the ketone carbonyl and the aromatic ring. While the C-F bond itself is very strong, the electron-withdrawing nature of fluorine can influence susceptibility to nucleophilic attack and alter the molecule's photochemical properties. In biological or environmental systems, degradation of fluoroaromatic compounds can proceed via intermediates like fluorocatechols before ring cleavage.[5][6]
Q4: What are the ideal long-term storage conditions for these compounds?
A4: Based on the primary degradation pathways, ideal storage conditions are designed to minimize exposure to light, moisture, oxygen, and extreme temperatures.
-
Temperature: Store at or below the recommended temperature, typically 2-8°C or -20°C for long-term storage, to slow the rate of all chemical reactions.
-
Light: Always store in amber-colored vials or containers that block UV light.[7]
-
Atmosphere: For highly sensitive derivatives, consider storage under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[2]
-
Form: Storing the compound as a dry, crystalline solid is generally preferable to storage in solution, as solvent interactions can accelerate degradation.[8]
Troubleshooting Guide: Common Experimental Issues
This section provides a systematic approach to resolving common problems encountered during experimentation.
Issue 1: Inconsistent Results or Loss of Potency in Solution-Based Assays
-
Symptom: You observe a decrease in the compound's expected activity or concentration over the course of an experiment or between experiments using the same stock solution.
-
Root Cause Analysis: This strongly suggests the compound is degrading in your experimental medium. The solvent, pH, and exposure to light during the assay are primary suspects.
-
Solutions:
-
pH & Buffer Screening: The stability of your compound can be highly pH-dependent.[7] Perform a rapid stability screen by incubating the compound in different buffers (e.g., citrate, phosphate, acetate) across a relevant pH range (e.g., pH 5-8).[7] Analyze samples at various time points using HPLC to identify the optimal pH for stability.
-
Solvent Selection: If using organic co-solvents, ensure they are high-purity and free of peroxides (e.g., aged THF or ethers can be problematic). Consider less reactive solvents.
-
Fresh is Best: Prepare stock solutions fresh for each experiment. If a stock solution must be stored, aliquot it into single-use vials and store it at -80°C to minimize freeze-thaw cycles and exposure to air.
-
Light Protection: Conduct experimental manipulations under reduced light conditions or use amber-tinted labware.
-
Issue 2: Appearance of Unknown Peaks in HPLC/LC-MS Analysis
-
Symptom: Your chromatogram shows new, unidentified peaks that were not present in the initial analysis of the compound.
-
Root Cause Analysis: These peaks are almost certainly degradation products or impurities. The goal is to identify the source of the degradation.
-
Solutions:
-
Conduct a Forced Degradation Study: This is a systematic process to intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light).[4] This study helps to create a "fingerprint" of potential degradation products, which can help identify the unknown peaks in your experimental samples. It is a critical step in developing a stability-indicating analytical method.[4][9]
-
Analyze Your Blank: Inject a sample of your solvent/buffer matrix (without the compound) to ensure the extra peaks are not coming from the excipients, mobile phase, or contamination.
-
LC-MS/MS Analysis: Use mass spectrometry to obtain the mass of the unknown peaks. The mass difference from the parent compound can provide crucial clues about the type of reaction that occurred (e.g., +16 Da suggests oxidation; +18 Da suggests hydrolysis).
-
Experimental Protocols & Methodologies
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol is essential for identifying potential degradation pathways and developing a robust, stability-indicating analytical method.[4]
Objective: To generate likely degradation products of a this compound derivative under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the derivative in a suitable solvent like acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Keep at 60°C for 24-48 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Keep at room temperature for 8-24 hours.[1]
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in a 70°C oven for 48 hours. Separately, place a solution of the compound in a sealed vial at 70°C for 48 hours.[4]
-
Photolytic Degradation: Expose a solid sample and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][9]
-
-
Sample Analysis: At designated time points, withdraw an aliquot. If necessary, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by HPLC-UV or LC-MS.
-
Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control sample. Aim for 10-20% degradation of the main peak to ensure that secondary degradation is minimized.
Data Presentation: Example Stability Data
The following table illustrates hypothetical results from a pH stability study on "Derivative X" in aqueous buffer at 40°C.
| pH of Buffer | % Remaining after 24h | % Remaining after 72h | Major Degradant Peak (RRT) |
| 4.0 (Acetate) | 99.1% | 97.5% | 1.25 |
| 5.0 (Acetate) | 99.8% | 99.2% | Not Detected |
| 7.0 (Phosphate) | 99.5% | 98.1% | 1.10 |
| 8.0 (Phosphate) | 96.2% | 90.3% | 1.10, 1.45 |
| 9.0 (Borate) | 85.4% | 65.7% | 1.45 |
Visualizations: Pathways and Workflows
Diagram 1: Potential Photodegradation Pathway
This diagram illustrates a plausible Norrish Type I cleavage, a common photochemical reaction for ketones, which could be a primary route of photodegradation.
Caption: Hypothetical Norrish Type I photodegradation pathway.
Diagram 2: Workflow for Stability Assessment
This workflow outlines a logical sequence of steps for comprehensively evaluating the stability of a new derivative.
Caption: Systematic workflow for derivative stability evaluation.
References
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Available at: [Link]
-
Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Available at: [Link]
-
Chan, S. Y., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics. Available at: [Link]
-
PubMed. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available at: [Link]
-
ResearchGate. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Available at: [Link]
-
Stockwell, B. R., et al. (2015). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Guerra, K. C. P., et al. (2023). Keto-enol tautomerism in the development of new drugs. Frontiers in Chemistry. Available at: [Link]
-
Columbia University. (2015). Incorporation of metabolically stable ketones into a small molecule probe to increase potency and water solubility. Available at: [Link]
-
Bioengineer.org. (2025). Scripps Research Chemists Harness Ketone and Ester Molecules to. Available at: [Link]
-
ResearchGate. (2015). How can I prevent or control the decomposition of acetophenone phenylhydrazone?. Available at: [Link]
-
UNT Digital Library. (n.d.). The Hydrolysis of α-(Benzenesulfonyl)-Acetophenone. Available at: [Link]
-
eCampusOntario Pressbooks. (n.d.). Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Available at: [Link]
-
The Royal Society of Chemistry. (2014). Biases in ketone measurements using DNPH-coated solid sorbent cartridges. Analytical Methods. Available at: [Link]
-
ResearchGate. (n.d.). Scheme.1. The reduction of acetophenone and the hydrolysis of.... Available at: [Link]
-
China-peptide. (n.d.). High Purity this compound CAS 347-84-2. Available at: [Link]
-
PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. Available at: [Link]
-
ResearchGate. (2025). Defluorination of 4-fluorophenol by cytochrome P450BM3-F87G: Activation by long chain fatty aldehydes. Available at: [Link]
-
PubMed Central. (2022). Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions. Available at: [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]
-
EPA. (n.d.). Method for the determination fo aldehydes and ketones in ambient air using HPLC. Available at: [Link]
-
ResearchGate. (n.d.). Proposed degradation pathway of 4-hydroxyacetophenone by P. fluorescens ACB. Available at: [Link]
-
PubChem. (n.d.). 4'-Fluoroacetophenone. Available at: [Link]
-
PubMed Central. (2008). Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol. Available at: [Link]
-
Chromatography Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]
-
Eawag-BBD. (2006). 4-Fluorobenzoate (an/aerobic) Degradation Pathway. Available at: [Link]
-
PubMed. (2012). Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The Hydrolysis of α-(Benzenesulfonyl)-Acetophenone - UNT Digital Library [digital.library.unt.edu]
- 4. pharmatutor.org [pharmatutor.org]
- 5. Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. High Purity this compound CAS 347-84-2 China Manufacturers Suppliers Factory Exporter [volsenchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of α-Fluoroacetophenone Compounds
Welcome to the technical support center for the synthesis of α-fluoroacetophenone and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of introducing a fluorine atom at the α-position to an acetophenone core. The unique electronic properties of fluorine make these compounds highly valuable scaffolds in drug discovery and materials science. However, their synthesis is not without its challenges.
This resource provides field-proven insights, troubleshooting guides for common experimental hurdles, and answers to frequently asked questions. Our goal is to equip you with the knowledge to not only solve problems as they arise but to proactively design robust and successful synthetic routes.
Troubleshooting Guide: Common Issues in α-Fluorination of Acetophenones
Navigating the synthesis of α-fluoroacetophenones often involves overcoming specific experimental challenges. The following table outlines common problems, their probable causes, and actionable solutions grounded in chemical principles.
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) & Rationale |
| 1. Low or No Product Yield | a) Inefficient Enol/Enolate Formation: The reaction mechanism for many electrophilic fluorinations requires the ketone to be in its enol or enolate form.[1] If the substrate is slow to tautomerize or the base is inadequate, the reaction will not proceed. | Solution: Consider pre-forming the enolate by treating the starting acetophenone with a suitable base (e.g., NaH, KHMDS) before adding the fluorinating agent. Alternatively, switching to a silyl enol ether derivative of the ketone can provide a more reactive nucleophile for fluorination.[2] For direct fluorination, screening different solvents (e.g., acetonitrile, DMF) can facilitate enolization. |
| b) Inappropriate Fluorinating Agent: The reactivity of electrophilic fluorinating agents varies significantly. A mild reagent may not be potent enough for an electron-poor acetophenone, while a highly reactive one might be non-selective. | Solution: For standard acetophenones, Selectfluor™ is a reliable starting point due to its stability and ease of handling.[3][4] For less reactive substrates, a more powerful agent like N-Fluorobenzenesulfonimide (NFSI) might be necessary.[5][6] Conversely, if decomposition is observed, a milder reagent should be considered. | |
| c) Presence of Water: Moisture can quench enolates and react with certain fluorinating agents, reducing their efficacy. The nucleophilicity of fluoride ions can also be diminished by coordination with water molecules.[7] | Solution: Ensure all glassware is oven-dried or flame-dried. Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended. | |
| 2. Formation of Di-fluorinated Byproduct | a) Overly Reactive Substrate: Acetophenones with electron-donating groups on the aromatic ring form enolates more readily, making both the starting material and the mono-fluorinated product susceptible to a second fluorination. | Solution: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the fluorinating agent.[8] Add the fluorinating agent slowly to the reaction mixture at a reduced temperature (e.g., 0 °C or lower) to control the reaction rate. The reduced reactivity of the fluorinated enol intermediate helps to selectively produce monofluorinated products.[9] |
| b) Strong Basic Conditions: A high concentration of a strong base can lead to rapid formation of the enolate from the mono-fluorinated product, promoting a second fluorination. | Solution: If using a base, consider a weaker, non-nucleophilic base or use catalytic amounts where applicable. Order of addition is critical; sometimes adding the base last or slowly can mitigate this issue.[2] | |
| 3. Complex Mixture of Products / Decomposition | a) Reagent Instability: Some fluorinating agents can be unstable under certain conditions (e.g., high temperature, presence of strong acids/bases). Selectfluor™, for instance, can decompose exothermically above 100 °C.[3] | Solution: Adhere strictly to the recommended temperature profile for the chosen reagent. Avoid excessive heating. Ensure compatibility between the fluorinating agent and other reagents/solvents in the reaction. |
| b) Substrate Instability: The target α-fluoroacetophenone itself might be unstable under the reaction or workup conditions, especially if other reactive functional groups are present. | Solution: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Use a buffered or mild aqueous workup. Minimize the time the product spends in purification steps like silica gel chromatography, which can be acidic and cause degradation. | |
| 4. Difficulty in Product Purification | a) Similar Polarity of Components: The starting material, mono-fluorinated product, and di-fluorinated byproduct often have very similar polarities, making chromatographic separation challenging. | Solution: Optimize the reaction to maximize conversion and minimize byproduct formation. Utilize high-performance flash chromatography with a shallow solvent gradient. Recrystallization can also be an effective purification method if the product is a solid. |
| b) Reagent Residues: Byproducts from the fluorinating agent (e.g., the reduced form of Selectfluor™) can co-elute with the product. | Solution: An aqueous workup is often effective at removing water-soluble reagent byproducts. For Selectfluor™, washing the organic layer with water or brine should remove most of the spent reagent. |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for preparing α-fluoroacetophenones?
There are two main approaches for synthesizing α-fluoroacetophenones:
-
Electrophilic Fluorination: This is currently the most common method. It involves reacting a carbon-centered nucleophile (like an enol, enolate, or silyl enol ether of the acetophenone) with an electrophilic fluorine source ("F+").[5][6] Reagents like Selectfluor™ (F-TEDA-BF4), N-Fluorobenzenesulfonimide (NFSI), and N-Fluoro-o-benzenedisulfonimide (NFOBS) are widely used due to their stability, effectiveness, and relative safety compared to historical reagents like elemental fluorine.[5][10]
-
Nucleophilic Fluorination: This strategy involves the displacement of a leaving group (e.g., bromine, chlorine, or a sulfonate) at the α-position with a nucleophilic fluoride source (F-).[11] Common fluoride sources include potassium fluoride (KF), cesium fluoride (CsF), and various amine-HF complexes like triethylamine trihydrofluoride (TEA·3HF).[12][13] This method often requires harsher conditions and can be complicated by elimination side reactions.
Q2: How does the mechanism of electrophilic fluorination with Selectfluor™ work?
The precise mechanism remains a topic of discussion, but it is generally accepted to proceed via the ketone's enol or enolate tautomer.[1] The electron-rich double bond of the enol/enolate acts as the nucleophile, attacking the electrophilic fluorine atom of the Selectfluor™ reagent. This transfers the fluorine to the α-carbon and breaks the N-F bond, generating the α-fluoroacetophenone and the reduced form of the reagent.
Caption: General mechanism of electrophilic fluorination of a ketone.
Q3: My α-fluoroacetophenone seems less reactive towards nucleophiles than its α-chloro analog. Why is this?
This can be a counterintuitive observation. While fluorine's high electronegativity enhances the electrophilicity of the adjacent carbonyl carbon, it also has a profound effect on the molecule's conformation.[14] Studies have shown that α-fluoroacetophenone prefers a cis conformation in polar solvents, where the C-F bond is in the same plane as the C=O bond.[15] This alignment prevents the optimal orbital overlap between the C=O π* and C-F σ* orbitals, which is necessary for maximum activation of the carbonyl group. In contrast, α-chloroacetophenone adopts a gauche conformation that allows for better orbital interaction, potentially making it more reactive in certain nucleophilic additions.[15]
Q4: What are the essential safety precautions when working with electrophilic fluorinating agents?
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Handling: Handle reagents in a well-ventilated fume hood. While reagents like Selectfluor™ are stable solids, they are strong oxidizing agents and should be kept away from combustible materials.[3]
-
Storage: Store fluorinating agents in a cool, dry place, away from heat sources. Selectfluor™ should be stored below 30 °C.[3]
-
Quenching: Be cautious when quenching the reaction. A slow addition to a suitable quenching agent (e.g., aqueous sodium bisulfite or thiosulfate for oxidizing reagents) is recommended.
-
HF Reagents: If using amine-HF complexes, be aware of their potential to release highly corrosive and toxic hydrogen fluoride (HF).[9][12] Ensure you have appropriate safety protocols and access to calcium gluconate gel in case of skin contact.
Reference Experimental Protocol: Electrophilic Fluorination of Acetophenone using Selectfluor™
This protocol provides a general method for the α-monofluorination of acetophenone. Note: This procedure should be optimized for specific substituted acetophenones.
Materials and Reagents:
-
Acetophenone
-
Selectfluor™ (1-(Chloromethyl)-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
-
Acetonitrile (CH₃CN), anhydrous
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add acetophenone (1.0 eq). Dissolve the ketone in anhydrous acetonitrile (approx. 0.2 M concentration).
-
Reagent Addition: To the stirred solution, add Selectfluor™ (1.1 eq) portion-wise at room temperature. For more reactive substrates, cooling the reaction to 0 °C before and during addition is recommended to prevent di-fluorination.
-
Reaction Monitoring: Stir the reaction mixture at room temperature (or the optimized temperature). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove most of the acetonitrile.
-
Extraction: Partition the residue between ethyl acetate and deionized water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure α-fluoroacetophenone.
Caption: Standard experimental workflow for α-fluorination.
References
- Sloop, J. C. (2018). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 8(1), 1-9.
-
Name Reactions. (n.d.). Selectfluor. Common Organic Chemistry. Retrieved from [Link]
-
Al-Faiyz, Y. S. S., Sandford, G., & Hodgson, D. R. W. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry, 13, 2846–2852. [Link]
-
Kitamura, T., Muta, K., & Oyamada, J. (2014). Hypervalent iodine-promoted α-fluorination of acetophenone derivatives with a triethylamine·HF complex. The Journal of Organic Chemistry, 79(12), 5842–5846. [Link]
-
Wikipedia. (2023). Electrophilic fluorination. In Wikipedia. Retrieved from [Link]
-
ResearchGate. (2017). Most stable conformations of (a) α-fluoroacetophenone and (b) α-chloroacetophenone in ethanol. [Figure]. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex. Retrieved from [Link]
-
Postnikov, S. V., & Mykhailiuk, P. K. (2020). Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine. Molecules, 25(18), 4056. [Link]
-
Reddit. (2023). Electrophilic fluorination of ketones with Selectfluor. r/chemhelp. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Retrieved from [Link]
-
ResearchGate. (2020). (A) Synthetic routes to α-fluoroketones from silyl enol ethers or... [Figure]. Retrieved from [Link]
-
REF Impact Case Studies. (n.d.). The development of Selectfluor® as a commercial electrophilic fluorinating agent. Retrieved from [Link]
- Google Patents. (2011). CN102295498A - Method for continuous preparation of alpha-fluoroacetophenone with acetophenone.
-
ResearchGate. (2018). Synthesis of α-fluoroacetophenone. [Diagram]. Retrieved from [Link]
-
Reddit. (2017). Any experience working with electrophilic fluorinating agents such as Selectfluor(TM)?... r/chemistry. Retrieved from [Link]
Sources
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- 4. SelectFluor - Enamine [enamine.net]
- 5. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Kitamura Electrophilic Fluorination Using HF as a Source of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
- 9. Hypervalent Iodine-Promoted α-Fluorination of Acetophenone Derivatives with a Triethylamine·HF Complex [organic-chemistry.org]
- 10. REF Case study search [impact.ref.ac.uk]
- 11. CN102295498A - Method for continuous preparation of alpha-fluoroacetophenone with acetophenone - Google Patents [patents.google.com]
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- 14. researchgate.net [researchgate.net]
- 15. BJOC - Conformational preferences of α-fluoroketones may influence their reactivity [beilstein-journals.org]
Technical Support Center: Enhancing the Atom Economy of 4'-Fluoro-2-phenylacetophenone Synthesis
Welcome to the technical support center dedicated to the synthesis of 4'-Fluoro-2-phenylacetophenone. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their synthetic routes with a keen focus on atom economy and procedural efficiency. As a key building block in medicinal chemistry, the efficient synthesis of this fluorinated acetophenone derivative is of paramount importance. This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance your experimental success.
Section 1: Troubleshooting Guide for Experimental Synthesis
This section addresses common issues encountered during the synthesis of this compound, primarily via the classical Friedel-Crafts acylation pathway.
Q1: My reaction yield is consistently low. What are the most probable causes?
Low yields in a Friedel-Crafts acylation are often traced back to a few critical parameters. Identifying the root cause is essential for optimization.
-
Catalyst Inactivity : The most frequent culprit is the deactivation of the Lewis acid catalyst (e.g., anhydrous aluminum trichloride, AlCl₃). These catalysts are extremely sensitive to moisture.[1][2] Any trace of water in your solvent, reagents, or glassware will hydrolyze the catalyst, rendering it inactive.
-
Solution : Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and freshly opened or purified reagents.
-
-
Insufficient Catalyst Stoichiometry : In Friedel-Crafts acylation, the product ketone forms a stable complex with the Lewis acid catalyst.[1] This complexation effectively removes the catalyst from the reaction cycle. Therefore, a stoichiometric amount (or even a slight excess) of the catalyst is often required, rather than a truly catalytic amount.[1][3]
-
Solution : Re-evaluate your stoichiometry. Ensure at least a 1:1 molar ratio of Lewis acid to the acylating agent. A slight excess (e.g., 1.1 equivalents) can sometimes be beneficial.
-
-
Sub-optimal Reaction Temperature : Temperature plays a significant role. While some reactions proceed at room temperature, others may need heating to overcome the activation energy.[1] Conversely, excessively high temperatures can promote side reactions and decomposition.
-
Solution : If the reaction is sluggish at room temperature, try gentle heating (e.g., 40-50 °C). Monitor the reaction by Thin Layer Chromatography (TLC) to avoid product degradation.
-
-
Poor Reagent Quality : The purity of both fluorobenzene and phenylacetyl chloride is critical. Impurities can interfere with the catalyst and lead to the formation of unwanted byproducts.
-
Solution : Use high-purity reagents. If necessary, distill the fluorobenzene and phenylacetyl chloride before use.
-
Q2: I am observing the formation of multiple isomers. How can I improve regioselectivity?
The fluorine atom on the benzene ring is an ortho-, para- director. In the synthesis of this compound, the acylation should ideally occur at the para position to the fluorine atom. However, the formation of the ortho-isomer is a common side reaction.
-
Steric Hindrance : The choice of catalyst and solvent can influence the ortho/para ratio. Bulky catalyst complexes can sterically hinder attack at the ortho position, favoring the desired para-product.
-
Temperature Control : Reaction temperature can affect regioselectivity. Lower temperatures often provide higher selectivity. For instance, some Friedel-Crafts reactions are run at temperatures between -5 to 10 °C to maximize the yield of a specific isomer.[4]
-
Solution : Attempt the reaction at a lower temperature (e.g., 0 °C) and monitor the isomer ratio by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Q3: The reaction is sluggish or fails to initiate. What should I check first?
A stalled reaction points towards fundamental issues with the reaction setup or reagents.
-
Aromatic Ring Deactivation : Friedel-Crafts reactions are electrophilic aromatic substitutions and are sensitive to the electronic nature of the aromatic ring. While fluorine is an activating group (ortho-, para-directing), strongly deactivating groups would inhibit the reaction.[1] This is less of a concern with fluorobenzene but is a key principle to remember.
-
Catalyst Quality : As mentioned in Q1, an inactive catalyst is a primary reason for reaction failure.
-
Solution : Use a fresh, unopened bottle of anhydrous AlCl₃ or another Lewis acid. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Q4: My final product is difficult to purify. What are the likely contaminants and how can I remove them?
Purification challenges often arise from unreacted starting materials or byproducts formed during the reaction and work-up.
-
Unreacted Phenylacetyl Chloride : This can be removed by washing the organic layer with a mild aqueous base like sodium bicarbonate solution during the work-up.
-
Isomeric Byproducts : The ortho-isomer can be difficult to separate from the desired para-isomer due to similar polarities.
-
Solution : Careful column chromatography on silica gel is the most effective method for separating isomers.[5] Experiment with different solvent systems (e.g., hexane/ethyl acetate gradients) to achieve optimal separation. Recrystallization can also be an effective purification method if a suitable solvent is found.
-
Section 2: FAQs on Enhancing Atom Economy
This section focuses on strategies to make the synthesis of this compound more efficient and environmentally friendly.
Q1: What is "atom economy" and why is it a critical consideration?
Atom economy is a concept that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product.[6] A high atom economy signifies a more sustainable and "greener" process, as it generates less waste. In pharmaceutical manufacturing, where cost and environmental impact are significant, enhancing atom economy is a primary goal.
Q2: How does the traditional Friedel-Crafts acylation perform in terms of atom economy?
The traditional Friedel-Crafts acylation has a poor atom economy.[6] The primary reason is the use of a stoichiometric amount of a Lewis acid catalyst like AlCl₃. During the aqueous work-up, the AlCl₃ is hydrolyzed, generating a large amount of aluminum-containing waste that cannot be easily recycled.
Q3: What are the more atom-economical alternatives to stoichiometric Lewis acids?
Several catalytic systems have been developed to replace stoichiometric Lewis acids, thereby improving the atom economy.
-
Solid Acid Catalysts : Zeolites and clays can act as reusable, heterogeneous catalysts for Friedel-Crafts reactions. These can be filtered off at the end of the reaction and reactivated, significantly reducing waste.
-
Ionic Liquids : Certain ionic liquids, particularly those based on aluminum chloride, can serve as both the solvent and catalyst.[7] They can often be recycled, though their viscosity and cost can be a consideration.
-
"Greener" Catalysts : Research has explored using catalysts like zinc oxide (ZnO) or employing solvent-free conditions to improve the environmental profile of the reaction.[3]
Q4: Can this synthesis be performed in a "one-pot" reaction to improve overall efficiency?
While the core acylation is typically a single step, the concept of "one-pot" synthesis aims to combine multiple transformations in a single reactor without isolating intermediates.[8] For this compound, this could involve in-situ generation of the acylating agent followed immediately by the Friedel-Crafts reaction. Such procedures can save time, reduce solvent waste, and increase overall throughput.
Section 3: Data Presentation and Visualization
Table 1: Troubleshooting Summary for this compound Synthesis
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Catalyst deactivation by moisture | Use oven-dried glassware and anhydrous reagents/solvents.[1][2] |
| Insufficient catalyst | Use at least a 1:1 molar ratio of Lewis acid to acylating agent.[1] | |
| Sub-optimal temperature | Monitor reaction by TLC and optimize temperature (try 0°C or gentle heating). | |
| Multiple Isomers | Lack of regioselectivity | Run the reaction at a lower temperature; consider bulkier catalysts. |
| Reaction Stalls | Inactive catalyst | Use fresh, high-quality anhydrous Lewis acid under an inert atmosphere. |
| Purification Issues | Isomeric impurities | Employ careful column chromatography or recrystallization.[5] |
| Unreacted acyl chloride | Wash with aqueous NaHCO₃ during work-up. |
Diagrams
Caption: Mechanism of Friedel-Crafts Acylation.
Caption: Workflow for troubleshooting low reaction yields.
Section 4: Experimental Protocols
Protocol 1: Traditional Friedel-Crafts Acylation using AlCl₃
Disclaimer: This protocol is intended for qualified researchers and should be performed in a certified fume hood with appropriate personal protective equipment (PPE).
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Fluorobenzene (anhydrous)
-
Phenylacetyl chloride
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous AlCl₃ (1.1 equivalents).
-
Add anhydrous DCM to the flask to create a slurry.
-
Cool the flask to 0 °C using an ice bath.
-
In the dropping funnel, prepare a solution of phenylacetyl chloride (1.0 equivalent) in anhydrous DCM.
-
Add the phenylacetyl chloride solution dropwise to the AlCl₃ slurry over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, add fluorobenzene (1.2 equivalents) dropwise, again keeping the temperature at 0 °C.
-
Once the addition of fluorobenzene is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl. This step is highly exothermic.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
References
-
YouTube. Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. Available at: [Link]
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Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available at: [Link]
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BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available at: [Link]
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The Importance of 4'-Fluoro-2'-methylacetophenone in Modern Pharmaceutical Synthesis. Available at: [Link]
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National Institutes of Health. Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover. Available at: [Link]
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ResearchGate. Optimization Reaction for the Hydrogenation of 4- Fluoroacetophenone a. Available at: [Link]
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National Institutes of Health. The economies of synthesis. Available at: [Link]
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Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
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Organic Syntheses. 4-bromoacetophenone. Available at: [Link]
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JoVE. One-pot Synthesis: N-succinimidyl-4-[18F]fluorobenzoate ([18F]SFB) l Protocol Preview. Available at: [Link]
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MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Available at: [Link]
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National Institutes of Health. Improved Stability and Practicality for Synthesis of 4-Borono-2-[18F]fluoro-l-phenylalanine by Combination of [18O]O2 Single-Use and [18F]CH3COOF Labeling Agents. Available at: [Link]
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The Innovation. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. Available at: [Link]
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ResearchGate. Atom-Economic Synthesis of 4-Pyrones from Diynones and Water. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of 4'-Fluoro-2-phenylacetophenone for Pharmaceutical Research
Introduction
4'-Fluoro-2-phenylacetophenone is a key building block in medicinal chemistry, serving as a versatile precursor for a wide range of pharmacologically active molecules. The presence of the fluorine atom can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comparative analysis of three common synthetic methodologies for preparing this compound: Friedel-Crafts acylation, Grignard reaction, and Suzuki coupling. Each method is evaluated based on its reaction mechanism, experimental protocol, and a comparative analysis of its advantages and disadvantages in a research and drug development context.
Friedel-Crafts Acylation: The Classic Approach
The Friedel-Crafts acylation is a cornerstone of aromatic chemistry and a primary method for the synthesis of aryl ketones.[1] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[2]
Reaction Scheme
Caption: General scheme of Friedel-Crafts acylation for this compound synthesis.
Mechanism of Action
The reaction proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid, typically aluminum chloride (AlCl₃), abstracts the chloride from phenylacetyl chloride to generate the acylium ion. This electrophile is then attacked by the electron-rich fluorobenzene ring. The fluorine atom is an ortho-, para-directing group; however, the bulkier acyl group preferentially adds to the para position to minimize steric hindrance, leading to the desired this compound.[3]
Caption: Mechanism of Friedel-Crafts acylation for this compound synthesis.
Experimental Protocol
-
Materials: Fluorobenzene, phenylacetyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (DCM), hydrochloric acid (HCl), water, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
To a stirred suspension of anhydrous AlCl₃ (1.2 eq.) in anhydrous DCM at 0 °C under a nitrogen atmosphere, slowly add phenylacetyl chloride (1.1 eq.).
-
Stir the mixture for 15 minutes at 0 °C.
-
Add fluorobenzene (1.0 eq.) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture slowly onto crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Analysis and Field Insights
-
Advantages: This method is often high-yielding and utilizes readily available and relatively inexpensive starting materials. The reaction conditions are generally well-established.[4]
-
Disadvantages: The use of stoichiometric amounts of AlCl₃ can lead to significant aqueous waste during workup.[5] The reaction is also sensitive to moisture, requiring anhydrous conditions.[3] Side products, such as the ortho-isomer, can form, although para-substitution is dominant.[3] Deactivated aromatic rings are not suitable substrates for this reaction.[6]
Grignard Reaction: A Versatile Carbon-Carbon Bond Formation
The Grignard reaction provides a powerful tool for constructing carbon-carbon bonds by reacting an organomagnesium halide (Grignard reagent) with a carbonyl compound or a nitrile.[7] For the synthesis of this compound, a plausible route involves the reaction of a benzyl Grignard reagent with 4-fluorobenzonitrile.
Reaction Scheme
Caption: General scheme of Grignard reaction for this compound synthesis.
Mechanism of Action
The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic. This nucleophile attacks the electrophilic carbon of the nitrile group in 4-fluorobenzonitrile. This addition forms an intermediate imine anion, which is stable to further Grignard reagent addition. Subsequent acidic workup hydrolyzes the imine to the corresponding ketone.[8][9]
Caption: Mechanism of Grignard reaction with a nitrile to form a ketone.
Experimental Protocol
-
Materials: Magnesium turnings, benzyl chloride, anhydrous diethyl ether or THF, 4-fluorobenzonitrile, hydrochloric acid, water, anhydrous sodium sulfate.
-
Procedure:
-
Prepare the benzylmagnesium chloride by adding a solution of benzyl chloride in anhydrous ether to magnesium turnings under a nitrogen atmosphere.
-
Once the Grignard reagent formation is complete, cool the solution to 0 °C.
-
Add a solution of 4-fluorobenzonitrile (1.0 eq.) in anhydrous ether dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by slowly adding it to a mixture of ice and dilute HCl.
-
Separate the organic layer, and extract the aqueous layer with ether.
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
-
Analysis and Field Insights
-
Advantages: This method offers good functional group tolerance and can be highly chemoselective, as the intermediate imine anion is resistant to a second addition of the Grignard reagent.[10][11]
-
Disadvantages: Grignard reagents are highly sensitive to moisture and protic functional groups, necessitating strictly anhydrous conditions.[12] The formation of the Grignard reagent itself can sometimes be challenging to initiate. A common side product is the Wurtz coupling product (1,2-diphenylethane in this case), which can be minimized by slow addition of the halide.[4][7]
Suzuki Coupling: A Modern Cross-Coupling Approach
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide.[13] For the synthesis of this compound, this can be achieved by coupling a 4-fluorophenylboronic acid with a suitable 2-phenylacetyl derivative.
Reaction Scheme
Caption: General scheme of Suzuki coupling for this compound synthesis.
Mechanism of Action
The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. The Pd(0) catalyst undergoes oxidative addition with the organohalide. In the presence of a base, the organoboron compound forms a boronate complex, which then undergoes transmetalation with the Pd(II) complex. Finally, reductive elimination from the resulting diorganopalladium(II) complex yields the desired product and regenerates the Pd(0) catalyst.[14]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
-
Materials: 4-Fluorophenylboronic acid, 2-phenylacetyl chloride, palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), a suitable solvent (e.g., toluene, dioxane, or DMF).[15][16]
-
Procedure:
-
To a reaction vessel, add 4-fluorophenylboronic acid (1.2 eq.), 2-phenylacetyl chloride (1.0 eq.), the palladium catalyst (e.g., 2-5 mol%), and the base (2.0 eq.).
-
Add the degassed solvent under a nitrogen atmosphere.
-
Heat the mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or GC-MS.
-
After completion, cool the reaction mixture and filter off the catalyst and inorganic salts.
-
Extract the filtrate with an organic solvent (e.g., ethyl acetate), wash with water and brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
-
Analysis and Field Insights
-
Advantages: The Suzuki coupling is known for its excellent functional group tolerance and the use of generally non-toxic and stable boronic acids. A wide variety of catalysts and ligands are available to optimize the reaction for specific substrates.[17][18]
-
Disadvantages: The cost of palladium catalysts and specialized ligands can be a significant factor. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, often require careful optimization for each substrate pair to achieve high yields.[14] Protodeboronation of the boronic acid can be a competing side reaction.[19]
Comparative Summary
| Feature | Friedel-Crafts Acylation | Grignard Reaction | Suzuki Coupling |
| Starting Materials | Fluorobenzene, Phenylacetyl chloride | 4-Fluorobenzonitrile, Benzyl chloride | 4-Fluorophenylboronic acid, 2-Phenylacetyl chloride |
| Catalyst/Reagent | AlCl₃ (stoichiometric) | Mg metal (stoichiometric) | Pd catalyst (catalytic) |
| Typical Yield | Good to Excellent | Moderate to Good | Good to Excellent |
| Reaction Conditions | Anhydrous, often low temp. | Strictly anhydrous | Anhydrous, often elevated temp. |
| Functional Group Tolerance | Poor (sensitive to Lewis acids) | Poor (sensitive to protic groups) | Excellent |
| Key Side Reactions | Ortho-acylation, Polyacylation | Wurtz coupling, Over-addition (with esters) | Homocoupling, Protodeboronation |
| Workup/Purification | Aqueous quench, significant waste | Aqueous quench | Filtration, extraction |
| Cost-Effectiveness | Generally high (inexpensive reagents) | Moderate | Potentially lower (catalyst cost) |
Conclusion and Recommendations
For large-scale synthesis where cost is a primary driver and functional group tolerance is not a major concern, Friedel-Crafts acylation remains a viable and economical option for the synthesis of this compound. However, for research and development purposes, especially when dealing with complex molecules with sensitive functional groups, the Suzuki coupling offers superior versatility and a cleaner reaction profile, despite the higher initial cost of the catalyst. The Grignard reaction provides a solid alternative, particularly when the required nitrile and halide precursors are readily available and anhydrous reaction conditions can be strictly maintained. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the project, including scale, cost, available starting materials, and the chemical complexity of the target molecule and its analogs.
References
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Organic Chemistry Portal. (n.d.). Synthesis of aryl ketones by acylation of arenes. [Link]
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ResearchGate. (2025). Study of the Chemoselectivity of Grignard Reagent Addition to Substrates Containing Both Nitrile and Weinreb Amide Functionalities. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
RSC Publishing. (2025). Synthesis of α-arylacetophenone derivatives by Grignard reactions and transformations of arynes via C–C bond cleavage. [Link]
-
The Royal Society of Chemistry. (2021). α-Arylation of (Hetero)aryl Ketones in Aqueous Surfactant Media. [Link]
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PMC. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
MDPI. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Journal of the American Chemical Society. (2021). Enantioselective α-Arylation of Ketones via a Novel Cu(I)–Bis(phosphine) Dioxide Catalytic System. [Link]
-
MDPI. (n.d.). Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents. [Link]
-
Chemistry Steps. (n.d.). The Mechanism of Grignard and Organolithium Reactions with Nitriles. [Link]
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MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. [Link]
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BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]
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Semantic Scholar. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
SpectraBase. (n.d.). 4-Fluoroacetophenone. [Link]
-
SpectraBase. (n.d.). This compound. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
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ResearchGate. (2025). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
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ResearchGate. (n.d.). Phenylacetylation of fluorobenzene. [Link]
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PubChem. (n.d.). 4'-Fluoroacetophenone. [Link]
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Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]
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SpectraBase. (n.d.). 4-Fluoroacetophenone. [Link]
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SciSpace. (2010). (Open Access) A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. [Link]
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ResearchGate. (2025). Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates. [Link]
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The Royal Society of Chemistry. (n.d.). Acylation of Grignard reagents mediated by N-methylpyrrolidone: A remarkable selectivity for the synthesis of ketones. [Link]
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Chemguide. (n.d.). friedel-crafts acylation of benzene. [Link]
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Organic Syntheses. (n.d.). Iridium-Catalyzed Reductive Coupling of Grignard Reagents and Tertiary Amides. [Link]
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Chemistry LibreTexts. (2020). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
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PEARL. (2016). The comparison of Friedel-Crafts alkylation and acylation as a means to synthesise alkyl xylenes. [Link]
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Chemistry Steps. (n.d.). Nitriles to Esters. [Link]
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International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]
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Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link]
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ResearchGate. (n.d.). Chemo-Selective Synthesis of Aryl Ketones from Amides and Grignard Reagents via C(O)-N Bond Cleavage Under Catalyst-free Condition. [Link]
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The Fluorine Advantage: A Comparative Guide to the Enhanced Biological Activity of Fluorinated Chalcones
In the dynamic landscape of drug discovery and development, the strategic modification of known pharmacophores is a cornerstone of medicinal chemistry. Among the vast array of bioactive scaffolds, chalcones—(1,3-diphenyl-2-propen-1-one)—have garnered significant attention for their broad spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3] This guide provides an in-depth comparison of the biological activity of fluorinated versus non-fluorinated chalcones, elucidating the profound impact of fluorine substitution. Through a synthesis of experimental data and mechanistic insights, we will explore why the introduction of this small yet powerful halogen can unlock a new level of therapeutic potential.
The Rationale for Fluorination: More Than Just a Simple Substitution
The introduction of fluorine into a drug candidate is a well-established strategy to enhance its pharmacological profile.[4] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[4][5] In the context of chalcones, these modifications often translate to a marked increase in biological potency.[1][5]
Synthesis of Fluorinated Chalcones: A Classic Reaction with a Modern Twist
The synthesis of both fluorinated and non-fluorinated chalcones is most commonly achieved through the Claisen-Schmidt condensation.[1][6] This robust and versatile reaction involves the base-catalyzed condensation of an appropriately substituted acetophenone with a substituted benzaldehyde.[7][8][9] For the synthesis of fluorinated chalcones, either the acetophenone or the benzaldehyde precursor, or both, will contain one or more fluorine atoms.[6]
Experimental Protocol: Synthesis of a Fluorinated Chalcone via Claisen-Schmidt Condensation
This protocol outlines the synthesis of a representative fluorinated chalcone.
Materials:
-
Fluorine-substituted acetophenone (e.g., 4-fluoroacetophenone)
-
Substituted benzaldehyde
-
Sodium hydroxide (NaOH) or potassium hydroxide (KOH)
-
Ethanol
-
Distilled water
-
Stirring apparatus
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
Dissolution: Dissolve equimolar amounts of the fluorine-substituted acetophenone and the substituted benzaldehyde in ethanol in a round-bottom flask.[9]
-
Catalyst Addition: While stirring, slowly add an aqueous solution of NaOH or KOH to the mixture.[7][9]
-
Reaction Monitoring: Continue stirring at room temperature and monitor the progress of the reaction using TLC.[6][9]
-
Precipitation: Once the reaction is complete, pour the reaction mixture into cold water to precipitate the chalcone.
-
Isolation and Purification: Collect the solid product by filtration, wash with water until the filtrate is neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Comparative Biological Activities: A Data-Driven Analysis
The true measure of the "fluorine advantage" lies in the direct comparison of biological activities. The following sections present a compilation of experimental data from various studies, highlighting the enhanced potency of fluorinated chalcones.
Anticancer Activity
Fluorination has been shown to significantly enhance the anticancer properties of chalcones.[5][10] This is often attributed to increased cellular uptake and improved interaction with molecular targets such as tubulin and signaling proteins involved in cell proliferation and apoptosis.[11][12]
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Fluorinated Chalcone | HepG2 (Liver Cancer) | 67.51 | [5][13] |
| Non-fluorinated Chalcone Analog | HepG2 (Liver Cancer) | >100 | [5] |
| α-Fluorinated Chalcone 4c | MGC-803 (Gastric Cancer) | 0.025 | [11] |
| Fluorinated Chalcone | MDA-MB-231 (Breast Cancer) | 76.78 | [12] |
| Fluorinated Chalcone 7 | Human Cancer Cell Panel (39 lines) | Most Effective in Panel | [14] |
IC50: The half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
The data clearly indicates that fluorinated chalcones often exhibit significantly lower IC50 values, signifying greater potency against cancer cells. For instance, the α-fluorinated chalcone 4c demonstrated remarkable activity at nanomolar concentrations.[11]
A key mechanism by which some fluorinated chalcones exert their anticancer effects is through the disruption of microtubule dynamics.[11] By binding to the colchicine site of tubulin, these compounds inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[11]
Caption: Anticancer mechanism of a fluorinated chalcone.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Fluorinated chalcones have shown considerable promise in this area, exhibiting potent activity against a range of bacteria and fungi.[1][15] The introduction of fluorine can enhance the lipophilicity of the chalcone, facilitating its passage through microbial cell membranes.[1]
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Zone of Inhibition (mm) | Reference |
| Fluorinated Chalcone 4 | S. aureus | 25 | 28 | [16][17] |
| Fluorinated Chalcone 5 | MRSA | 25 | 26 | [16][17] |
| Fluorinated Chalcone 8 | P. aeruginosa | 50 | 23 | [16][17] |
| Ciprofloxacin (Standard) | MRSA | Inactive | - | [16] |
| Trifluoromethyl-substituted Chalcone | Various Bacteria | Potent Activity | - | [1] |
| Chlorinated Chalcone Analog | Various Bacteria | Weaker Activity | - | [1] |
MIC: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Notably, some fluorinated chalcones have demonstrated activity against resistant strains like Methicillin-resistant S. aureus (MRSA), against which standard antibiotics like ciprofloxacin are inactive.[16] Studies have also shown that trifluoromethyl-substituted chalcones exhibit superior antibacterial properties compared to their chlorinated counterparts.[1]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of a chalcone.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Standardized microbial suspension (0.5 McFarland standard)
-
Fluorinated or non-fluorinated chalcone
-
96-well microtiter plates
-
Incubator
Procedure:
-
Serial Dilution: Prepare a serial two-fold dilution of the chalcone in MHB in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the test microorganism to each well.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the chalcone that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. Chalcones have been shown to possess anti-inflammatory properties, and fluorination can further enhance this activity.[2][18][19] One of the key mechanisms is the inhibition of nitric oxide (NO) production, a pro-inflammatory mediator.[2][20]
| Compound | Assay | IC50 | Reference |
| 4-Fluoro-3′,4′,5′-trimethoxychalcone | NO Production Inhibition | 0.03 µM | [2] |
| Fluorinated 3,4-dihydroxychalcones | 5-Lipoxygenase Inhibition | Potent Inhibition | [14] |
| (E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl) prop-2-en-1-one | Cotton Pellet-Induced Granuloma in rats | Comparable to Dexamethasone | [18][21] |
Fluorinated chalcones have demonstrated potent inhibition of NO production, with some derivatives exhibiting IC50 values in the nanomolar range.[2][20] Furthermore, in vivo studies have shown that fluorinated chalcones can exhibit anti-inflammatory effects comparable to established drugs like dexamethasone.[18][21]
The anti-inflammatory effects of many chalcones are mediated through the inhibition of the NF-κB signaling pathway.[1] This pathway plays a crucial role in regulating the expression of pro-inflammatory genes. By inhibiting this pathway, fluorinated chalcones can reduce the production of inflammatory mediators.
Caption: Inhibition of the NF-κB pathway by a fluorinated chalcone.
Conclusion: A Promising Future for Fluorinated Chalcones
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Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. (2025). MDPI. [Link]
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Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. (n.d.). Asian Journal of Pharmaceutical and Clinical Research. [Link]
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Nakamura, C., et al. (2002). Synthesis and Biological Activities of Fluorinated Chalcone Derivatives. Bioorganic & Medicinal Chemistry, 10(3), 699-706. [Link]
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Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. (2024). VNUHCM Journal of Science and Technology Development. [Link]
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Identification of novel non-toxic and anti-angiogenic α-fluorinated chalcones as potent colchicine binding site inhibitors. (n.d.). National Center for Biotechnology Information. [Link]
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Design, synthesis and antiproliferative activity evaluation of fluorine-containing chalcone derivatives. (n.d.). Taylor & Francis Online. [Link]
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Synthesis, Characterization and Antibacterial Activities of New Fluorinated Chalcones. (2019). Chemistry Africa, 2, 47–55. [Link]
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Fluoro-containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells. (2025). ResearchGate. [Link]
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Synthesis, Characterization and Antibacterial Activities of New Fluorinated Chalcones. (n.d.). Semantic Scholar. [Link]
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Design of potent fluoro-substituted chalcones as antimicrobial agents. (n.d.). National Center for Biotechnology Information. [Link]
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Identifying Genes Associated with the Anticancer Activity of a Fluorinated Chalcone in Triple-Negative Breast Cancer Cells Using Bioinformatics Tools. (n.d.). MDPI. [Link]
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The Synthesis and Effect of Fluorinated Chalcone Derivatives on Nitric Oxide Production. (2025). ResearchGate. [Link]
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Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. (n.d.). SpringerLink. [Link]
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SYNTHESIS OF NEW FLUORINATED CHALCONE DERIVATIVE WITH ANTI-INFLAMMATORY ACTIVITY. (n.d.). ResearchGate. [Link]
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A Senior Application Scientist's Guide to DFT Computational Studies of Acetophenone-Based Chalcone Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Flask—Predicting Molecular Behavior
Chalcones, characterized by their open-chain flavonoid structure with two aromatic rings linked by an α,β-unsaturated carbonyl system, are foundational scaffolds in medicinal chemistry.[1][2] Acetophenone-based derivatives, in particular, serve as precursors to a vast array of heterocyclic compounds and exhibit a wide spectrum of pharmacological activities, including anticancer, antioxidant, and antibacterial properties.[3][4] While traditional synthesis and experimental characterization are indispensable, they are often resource-intensive. This is where computational chemistry, specifically Density Functional Theory (DFT), offers a paradigm shift.
This guide provides an in-depth comparison of DFT computational studies against experimental data for acetophenone-based chalcones. Moving beyond a simple procedural list, we will explore the causal relationships behind computational choices, establish a self-validating protocol for such studies, and demonstrate how theoretical predictions synergize with experimental work to accelerate discovery in fields like drug development and materials science.
The Rationale: Why Use DFT for Chalcone Analysis?
Density Functional Theory has emerged as a powerful tool not just for corroborating experimental findings but for predicting molecular properties before a synthesis is even attempted.[5] Its strength lies in its ability to calculate the electronic structure of molecules with a favorable balance of accuracy and computational cost, making it ideal for the medium-sized organic molecules typical of chalcone derivatives.[6][7]
By solving for the electron density, DFT allows us to reliably predict:
-
Molecular Geometry: Determining the most stable three-dimensional arrangement of atoms, including bond lengths and angles, which is the foundation for all other property calculations.[6]
-
Spectroscopic Signatures: Simulating vibrational (FT-IR) and electronic (UV-Vis) spectra, which aids in the structural confirmation of newly synthesized compounds.[3][8]
-
Electronic Properties & Reactivity: Calculating Frontier Molecular Orbitals (HOMO-LUMO) provides insights into chemical reactivity, kinetic stability, and electronic transitions.[9][10][11] The Molecular Electrostatic Potential (MEP) map visually identifies sites susceptible to nucleophilic and electrophilic attack, which is invaluable for understanding intermolecular interactions and reaction mechanisms.[12][13]
-
Pharmacological Potential: DFT parameters can be used to build Structure-Activity Relationships (SAR). For example, the HOMO-LUMO energy gap can be correlated with a molecule's biological activity, and MEP analysis can predict how a molecule might interact with a biological target.[3][5]
-
Non-Linear Optical (NLO) Properties: Chalcones are studied for their NLO properties due to their conjugated π-systems. DFT can calculate hyperpolarizability to screen for promising NLO materials.[14][15][16]
Workflow for a Predictive DFT Study
The following diagram illustrates a typical workflow for a comprehensive DFT analysis of a chalcone derivative, emphasizing the validation loop between theoretical prediction and experimental reality.
Caption: A typical workflow for DFT analysis of chalcones.
Comparative Analysis: Theory vs. Experiment
To illustrate the predictive power of DFT, we will compare calculated and experimental data for two representative acetophenone-based chalcones. All theoretical data cited in the tables are typically calculated using the B3LYP functional with a 6-311++G(d,p) basis set, a combination widely recognized for providing reliable results for such organic systems.[6][7][17]
Case Study 1: 1-(4-Methoxyphenyl)-3-phenylprop-2-en-1-one
This chalcone features an electron-donating methoxy group (-OCH₃) on the acetophenone-derived ring.
| Parameter | DFT Calculated Value | Experimental Value | Reference |
| Vibrational Freq. (cm⁻¹) | |||
| C=O Stretch | ~1655 cm⁻¹ | ~1651 cm⁻¹ | [8] |
| C=C (alkene) Stretch | ~1598 cm⁻¹ | ~1595 cm⁻¹ | [8] |
| Electronic Spectra | |||
| λmax (in DMF) | ~345 nm | ~342 nm | [1] |
| Molecular Geometry | |||
| C=O Bond Length | ~1.23 Å | ~1.22 Å (X-ray) | [17] |
| C=C Bond Length | ~1.35 Å | ~1.34 Å (X-ray) | [17] |
As shown in the table, the calculated values demonstrate excellent agreement with experimental findings. The slight overestimation of vibrational frequencies is a known systematic tendency in DFT calculations, which can be corrected using scaling factors.
Case Study 2: (E)-1-(4-aminophenyl)-3-(furan-2-yl)prop-2-en-1-one (AFPO)
This derivative incorporates an electron-donating amino group (-NH₂) and a heterocyclic furan ring, showcasing the method's applicability to more complex structures.
| Parameter | DFT Calculated Value | Experimental Value | Reference |
| Electronic Properties | |||
| HOMO-LUMO Gap (ΔE) | ~3.89 eV | ~3.81 eV (from CV) | [3] |
| Electronic Spectra | |||
| λmax (in Dioxane) | ~398 nm | ~402 nm | [3] |
The close match between the calculated and experimentally determined HOMO-LUMO gap and absorption maximum highlights DFT's ability to predict the electronic behavior of chalcones accurately.[3]
Methodology Deep Dive: A Self-Validating Protocol
This section provides a detailed, step-by-step methodology for performing a DFT study on a chalcone, designed to be a self-validating system.
Objective: To calculate the optimized geometry, vibrational frequencies, and electronic properties of an acetophenone-based chalcone.
Computational Choice Rationale:
-
Software: Gaussian 16 is a widely used quantum chemistry package.[17]
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a hybrid functional that incorporates a portion of exact Hartree-Fock exchange. This approach is highly effective for organic molecules, providing a robust balance between accuracy for geometries, frequencies, and electronic properties without being excessively computationally demanding.[5]
-
Basis Set: 6-311++G(d,p) is a triple-zeta basis set. The ++ indicates the addition of diffuse functions on both heavy atoms and hydrogen, which are crucial for accurately describing lone pairs and anions. The (d,p) signifies the addition of polarization functions, which allow for non-spherical electron density distribution and are essential for describing bonding accurately.[6][7]
Step-by-Step Protocol:
-
Structure Input:
-
Draw the 2D structure of the desired acetophenone-based chalcone in a molecular editor (e.g., GaussView 6.0).
-
Perform an initial 3D clean-up using molecular mechanics to obtain a reasonable starting geometry.
-
-
Geometry Optimization and Frequency Calculation:
-
Set up the calculation in Gaussian. The route section (command line) should be: #p opt freq B3LYP/6-311++G(d,p) geom=connectivity.
-
#p: Prints additional output.
-
opt: Requests a geometry optimization to find the lowest energy conformation.
-
freq: Requests a frequency calculation. This is a critical self-validation step.
-
B3LYP/6-311++G(d,p): Specifies the chosen model chemistry.
-
-
Submit and run the calculation.
-
-
Validation of Results:
-
Optimization Convergence: Check the output file to ensure the optimization has converged successfully (look for "Optimization completed").
-
Frequency Analysis: This is the key validation step. Examine the calculated vibrational frequencies. A true energy minimum will have zero imaginary frequencies . If one or more imaginary frequencies are present, it indicates a saddle point (a transition state), and the geometry is not a stable structure. The structure must be perturbed along the imaginary frequency's vibrational mode and re-optimized.
-
The output of the frequency calculation also provides the predicted FT-IR spectrum, which can be directly compared with experimental data.[8]
-
-
Property Analysis (Post-Processing):
-
Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are printed in the output file. The HOMO-LUMO gap (ΔE = ELUMO - EHOMO) is a key indicator of chemical reactivity.[9]
-
Molecular Electrostatic Potential (MEP): Use the optimized geometry (from the .chk file) to generate the MEP surface. This is typically done in a visualization program. The MEP map uses a color scale to show charge distribution: red regions are electron-rich (negative potential, susceptible to electrophilic attack), while blue regions are electron-poor (positive potential, susceptible to nucleophilic attack).[12][13][18]
-
UV-Vis Spectrum: To simulate the electronic spectrum, perform a Time-Dependent DFT (TD-DFT) calculation on the optimized geometry. The command would be: #p TD(NStates=10) B3LYP/6-311++G(d,p). This calculates the vertical excitation energies and oscillator strengths, which correspond to the λmax values in a UV-Vis spectrum.[3]
-
Bridging Computation and Experiment in Drug Development
DFT studies are not merely academic exercises; they form a crucial bridge to practical applications, particularly in rational drug design. The synergy between in silico prediction and experimental validation accelerates the development pipeline.
Caption: Synergy between DFT and experimental drug design.
For instance, an MEP analysis can reveal the most electron-rich regions of a chalcone, such as the carbonyl oxygen.[9][12] This insight allows a medicinal chemist to predict that this site is a likely hydrogen bond acceptor. This information can then be used in molecular docking simulations to predict how the chalcone will bind to a target enzyme.[5] The computational results guide the synthesis of derivatives with modified groups to enhance this binding, leading to more potent and selective drug candidates.
Conclusion
Density Functional Theory provides a robust, reliable, and predictive framework for the study of acetophenone-based chalcone derivatives. The strong correlation between DFT-calculated data and experimental results for molecular geometry, vibrational spectra, and electronic properties validates its use as a primary research tool. By following a self-validating protocol, researchers can generate high-quality data that not only explains observed phenomena but also guides future experimental work. This synergy between computation and experimentation is critical for accelerating the discovery of novel chalcones with tailored properties for applications in medicine and materials science.
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Islam, M. W., et al. (2024). Synthesis, Antibacterial, Antioxidant and DFT Computational Studies of Acetophenone-Based Chalcone Derivatives. CoLab.
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ResearchGate. (n.d.). Synthesis, Antibacterial, Antioxidant and DFT Computational Studies of Acetophenone-Based Chalcone Derivatives | Request PDF. ResearchGate.
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ResearchGate. (n.d.). Molecular electrostatic potentials (MEP) mapped on the electron density... ResearchGate.
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ResearchGate. (n.d.). Computational Survey of Two Specific Chalcone Derivatives to Study Their Structural, Electronic, Physical, and Chemical Behaviour | Request PDF. ResearchGate.
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Alataş, S., & Tamer, Ö. (2025). Exploring the Impacts of Substitution Position on Structural, Electronic, and Energetic Characteristics of Selected Chalcone Derivatives by DFT Method: A Quantum Computational Research. R Discovery.
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MDPI. (n.d.). A Comprehensive Evaluation of a Chalcone Derivative: Structural, Spectroscopic, Computational, Electrochemical, and Pharmacological Perspectives. MDPI.
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ResearchGate. (n.d.). Molecular electrostatic potential (MEP) maps of chalcones (a) 1, (b) 2,... ResearchGate.
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Biointerface Research in Applied Chemistry. (2021). Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. Biointerface Research in Applied Chemistry.
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ResearchGate. (n.d.). Molecular electrostatic potential (MEP) maps of chalcone 1 (left) and compound 3 (right). ResearchGate.
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ResearchGate. (n.d.). Nonlinear optical properties of chalcone derivatives-a short review. ResearchGate.
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Royal Society of Chemistry. (n.d.). Second-order nonlinear optical properties of two chalcone derivatives: insights from sum-over-states. RSC Publishing.
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National Institutes of Health. (2024). Synthesis, DFT, and in silico biological evaluation of chalcone bearing pyrazoline ring against Helicobacter pylori receptors. NIH.
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ResearchGate. (n.d.). Computational and Spectral Discussion of Some Substituted Chalcone Derivatives. ResearchGate.
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ResearchGate. (n.d.). Nonlinear optical properties of chalcone derivatives using hybrid experimental and density functional theory methods. ResearchGate.
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Journal of Engineering and Applied Sciences. (2023). Synthesis and Theoretical Studies of Organic Chalcone Compound for Potential Optoelectronics Properties.
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A Comparative Guide to Catalytic Systems for the Hydrogenation of 4-Fluoroacetophenone
The selective hydrogenation of 4-fluoroacetophenone to produce 1-(4-fluorophenyl)ethanol is a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The resulting chiral alcohol is a valuable building block, and achieving high conversion, selectivity, and, where required, enantioselectivity is paramount. This guide provides a comparative analysis of various catalytic systems, offering field-proven insights and experimental data to aid researchers in catalyst selection and process optimization.
Introduction: The Significance of 4-Fluoroacetophenone Hydrogenation
The reduction of the carbonyl group in 4-fluoroacetophenone is a key step in producing 1-(4-fluorophenyl)ethanol. This product is a precursor for numerous active pharmaceutical ingredients (APIs). The choice of catalyst dictates not only the reaction's efficiency but also its economic and environmental viability. Catalytic hydrogenation, using either molecular hydrogen (H₂) or a hydrogen donor in transfer hydrogenation, offers a cleaner and more atom-economical alternative to stoichiometric reducing agents.[1] This guide delves into the performance of noble metal, non-noble metal, and biocatalytic systems for this important reaction.
Comparative Analysis of Catalytic Systems
The selection of a catalyst is a multifactorial decision, balancing activity, selectivity, cost, and catalyst stability. Below, we compare several classes of catalysts employed for the hydrogenation of 4-fluoroacetophenone.
Noble Metal Catalysts: The Workhorses of Hydrogenation
Catalysts based on platinum-group metals (PGMs) are the most extensively studied for ketone hydrogenation due to their high intrinsic activity.[2]
Ruthenium (Ru)-Based Catalysts Ruthenium complexes, both homogeneous and heterogeneous, are highly effective for the hydrogenation of acetophenone and its derivatives.[3][4] They are particularly well-suited for both direct hydrogenation with H₂ and transfer hydrogenation from donors like isopropanol.[5][6] Homogeneous Ru catalysts, often featuring pincer or BINAP-type ligands, can achieve excellent enantioselectivity in asymmetric hydrogenation.[1][4]
Palladium (Pd)-Based Catalysts Palladium catalysts, typically supported on carbon (Pd/C) or alumina (Pd/Al₂O₃), are widely used in hydrogenation reactions.[7] However, for substrates like 4-fluoroacetophenone, there is a risk of dehalogenation, where the C-F bond is cleaved, leading to undesired byproducts.[2] Careful selection of reaction conditions and catalyst support is crucial to maintain high chemoselectivity for the carbonyl reduction.[8][9]
Platinum (Pt)-Based Catalysts Platinum-on-alumina (Pt/Al₂O₃) catalysts, particularly when modified with chiral auxiliaries like cinchonidine, have been investigated for the enantioselective hydrogenation of substituted acetophenones.[10] A key challenge with fluorinated substrates is that the presence of acid, sometimes used to promote the reaction, can increase the rate of dehalogenation.[2]
Table 1: Performance of Noble Metal Catalysts in 4-Fluoroacetophenone Hydrogenation
| Catalyst System | H₂ Source | Solvent | Temp. (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|---|---|
| fac-[Mn(dippe)(CO)₃(CH₂CH₂CH₃)]* | H₂ | Et₂O | 25 | 10 | >99 | >99 | [11] |
| Ru-complexes | Isopropanol | Isopropanol | 82 | N/A | High | High | [12][13] |
| Pd/Al₂O₃ | H₂ | Various | RT | Various | Variable | Variable | [8] |
| Pt/Al₂O₃-Cinchonidine | H₂ | Toluene | 25 | 10 | Moderate | Moderate (ee) | [10] |
Note: While Mn is a non-noble metal, this specific complex is included here for direct comparison of performance under mild conditions.
Non-Noble Metal Catalysts: A Sustainable Alternative
Driven by the high cost and limited availability of precious metals, research into catalysts based on earth-abundant metals like manganese, iron, and cobalt has intensified.[14] These systems offer a more sustainable and economical approach to hydrogenation.
Manganese (Mn)-Based Catalysts Recently, well-defined manganese(I) pincer complexes have emerged as highly active precatalysts for the hydrogenation of ketones, including 4-fluoroacetophenone.[11] A notable advantage is their ability to operate under mild, base-free conditions, achieving excellent conversion and selectivity at room temperature and low hydrogen pressure. The steric and electronic properties of the phosphine ligands are critical to their high reactivity.[11]
Biocatalysis: The Enantioselective Advantage
For the synthesis of chiral 1-(4-fluorophenyl)ethanol, biocatalysis presents a powerful and environmentally friendly option. Whole-cell biocatalysts or isolated enzymes (alcohol dehydrogenases) can reduce 4-fluoroacetophenone with extremely high enantioselectivity (>99% ee).[15]
These reactions are typically performed in aqueous media under ambient temperature and pressure. A key component of these systems is the need for cofactor regeneration (e.g., NAD(P)H), which is often achieved in whole-cell systems or by using a coupled-enzyme approach.[15] A tailor-made recombinant whole-cell biocatalyst has demonstrated the ability to convert high concentrations of 4-fluoroacetophenone (approx. 0.5 M) into the (R)-alcohol with >95% conversion and >99% ee.[15]
Mechanistic Considerations
The mechanism of hydrogenation varies significantly with the catalyst and hydrogen source.
-
Direct H₂ Hydrogenation: In systems using molecular hydrogen, the reaction typically involves the heterolytic activation of H₂ on the metal center. For many homogeneous catalysts, this proceeds via an outer-sphere mechanism or involves metal-ligand cooperation.[14]
-
Transfer Hydrogenation: With catalysts like Shvo's or Noyori-type Ru complexes, a hydrogen atom is transferred from a donor molecule (e.g., isopropanol) to the ketone substrate via a metal-hydride intermediate. This process avoids the need for high-pressure hydrogen gas, enhancing operational safety.[6][16]
Below is a generalized workflow for screening catalysts for this reaction.
Sources
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Techniques for the Characterization of 4'-Fluoro-2-phenylacetophenone
Introduction
In the landscape of pharmaceutical development, the unambiguous characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of quality, safety, and efficacy. The compound 4'-Fluoro-2-phenylacetophenone, a key intermediate in the synthesis of various pharmaceutical agents, demands rigorous analytical scrutiny. Its identity, purity, and stability profile must be established with a high degree of confidence. This guide provides an in-depth, experience-driven comparison of orthogonal analytical techniques for the comprehensive characterization of this molecule.
Our approach moves beyond a simple recitation of methods. We will delve into the causality behind procedural choices and establish a framework for cross-validation, ensuring the data is robust, reliable, and compliant with global regulatory standards.[1][2] The objective of validating an analytical procedure is to demonstrate that it is fit for its intended purpose.[3][4][5] This guide is designed for researchers, analytical scientists, and drug development professionals who require a practical and scientifically sound strategy for method validation and data corroboration.
The Imperative of Orthogonal and Cross-Validated Methods
Relying on a single analytical technique provides only one perspective on a molecule's properties. A comprehensive characterization is achieved by employing multiple, orthogonal (based on different scientific principles) methods. Cross-validation is the process of verifying that these different validated methods produce consistent, reliable, and accurate results for the same analyte.[1][6] This is critical for ensuring data integrity, especially when methods are transferred between laboratories or used in multi-site manufacturing environments.[1][7]
The validation of these analytical methods is governed by internationally harmonized guidelines, primarily from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[8][9][10] Key performance characteristics that must be evaluated include accuracy, precision, specificity, linearity, range, and robustness.[11][12][13]
Technique 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Identification
Expertise & Experience: NMR spectroscopy is unparalleled for definitive structural elucidation. It provides detailed information about the chemical environment of individual atoms (specifically ¹H, ¹³C, and ¹⁹F for this molecule), allowing for the confirmation of connectivity and stereochemistry. For a novel or critical intermediate like this compound, NMR is the foundational identity test. A study on 2'-fluoro-substituted acetophenone derivatives highlighted the utility of NMR in confirming conformational properties through spin-spin couplings.[14]
Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire data with a 90° pulse angle.
-
Set a relaxation delay of 5 seconds to ensure full relaxation of all protons.
-
Collect 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a sufficient number of scans (typically 1024 or more) to achieve adequate signal intensity.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled spectrum to simplify the fluorine signal.
-
Use an appropriate spectral width to cover the expected chemical shift range for aryl fluorides.
-
-
Data Processing: Process the Free Induction Decay (FID) with an exponential multiplication (line broadening of 0.3 Hz for ¹H) and perform Fourier transformation. Phase and baseline correct the resulting spectrum.
Expected Data & Interpretation
-
¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons and the methylene protons. Protons on the fluorophenyl ring will exhibit splitting due to coupling with the ¹⁹F nucleus. The methylene protons (-CH₂-) adjacent to the carbonyl group will appear as a singlet. Spectral data for the related compound 4'-fluoroacetophenone shows aromatic protons between 7.1 and 8.0 ppm and a methyl singlet around 2.6 ppm.[15][16]
-
¹³C NMR: The spectrum will show characteristic signals for the carbonyl carbon (~195-200 ppm), the methylene carbon, and the distinct aromatic carbons. The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF).
-
¹⁹F NMR: A single resonance is expected for the fluorine atom on the phenyl ring, confirming its presence.
Technique 2: Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis
Expertise & Experience: Mass spectrometry provides the exact molecular weight of the analyte, serving as a critical confirmation of its identity. When coupled with a separation technique like Gas Chromatography (GC-MS), it also offers structural information through the analysis of fragmentation patterns. Electron Impact (EI) ionization is a robust choice for this molecule, as it generates a reproducible and detailed fragmentation library that can be used for identification.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.
-
GC Conditions:
-
Column: Use a 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar column (e.g., DB-5ms).
-
Inlet: Set to 250°C with a split ratio of 20:1.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Expected Data & Interpretation
-
Molecular Ion: The primary confirmation is the presence of the molecular ion peak [M]⁺. For this compound (C₁₄H₁₁FO), the expected exact mass is 214.08 Da.[17]
-
Fragmentation Pattern: Key fragments are expected from the cleavage of the molecule. For the related 4'-fluoroacetophenone, characteristic fragments include the fluorobenzoyl cation (m/z 123) and the fluorophenyl cation (m/z 95).[18][19] For this compound, we would anticipate a prominent peak for the fluorobenzoyl cation (m/z 123) and the benzyl cation (m/z 91).
Technique 3: High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
Expertise & Experience: HPLC is the workhorse of the pharmaceutical industry for determining the purity of compounds and for quantitative assays. A well-validated HPLC method provides high precision, accuracy, and linearity, making it ideal for routine quality control and stability testing.[13] The choice of a UV detector is logical, given the chromophores present in the molecule.
Experimental Protocol: Reversed-Phase HPLC with UV Detection
-
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B). Start with 50% A, ramp to 95% A over 10 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.[20]
-
Injection Volume: 10 µL.
-
-
Sample/Standard Preparation:
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in acetonitrile.
-
Create a calibration curve by preparing standards at concentrations from 0.05 mg/mL to 1.5 mg/mL.
-
Prepare the sample for analysis at a target concentration of 1.0 mg/mL.
-
Method Validation (per ICH Q2(R2) Guidelines)[3][4][11]
-
Specificity: Analyze a blank, a placebo (if in a formulation), the standard, and a sample spiked with known impurities to demonstrate that the peak for this compound is free from interference.
-
Linearity: Inject the calibration standards in triplicate and plot the peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the standard into a sample matrix at three concentration levels (e.g., 80%, 100%, 120%). The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the sample at 100% of the target concentration. The relative standard deviation (%RSD) should be ≤ 1.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument. The %RSD should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy (typically where S/N ratio is ~10:1). This is crucial for impurity profiling.
Technique 4: Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation
Expertise & Experience: FTIR is a rapid and reliable technique for confirming the presence of key functional groups. It serves as an excellent orthogonal identity check to NMR and MS. While not quantitative in this context, it provides a characteristic molecular "fingerprint." The presence of a strong carbonyl stretch and C-F bond vibration are key diagnostic markers.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The spectrum is typically presented in terms of transmittance or absorbance.
Expected Data & Interpretation
-
Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹. The spectrum for the parent compound, acetophenone, shows this peak clearly.[21]
-
Aromatic C=C Bending: Multiple sharp peaks between 1450-1600 cm⁻¹.
-
Aromatic C-H Stretch: Peaks observed above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks from the methylene group observed just below 3000 cm⁻¹.
-
Carbon-Fluorine (C-F) Stretch: A strong band is expected in the 1250-1000 cm⁻¹ region, confirming the presence of the fluorine substituent.[17]
Visualizing the Cross-Validation Workflow
A structured workflow is essential for ensuring all aspects of the characterization are covered systematically.
Caption: Workflow for the cross-validation and characterization of this compound.
Comparative Analysis and Data Summary
The true power of this multi-technique approach lies in the cross-validation of the results. The unambiguous structural data from NMR must align with the molecular weight from MS and the functional groups from FTIR. The purity value obtained from the primary HPLC method should be corroborated by an orthogonal method like GC.
| Parameter | NMR Spectroscopy | Mass Spectrometry (GC-MS) | HPLC-UV | FTIR Spectroscopy |
| Primary Purpose | Definitive structural elucidation and identification. | Molecular weight confirmation and structural fragmentation. | Quantitative purity, impurity profiling, and assay. | Functional group identification. |
| Specificity | Very High (distinguishes isomers). | High (based on fragmentation), can be limited for isomers. | High (with proper method development). | Moderate (confirms functional groups, not connectivity). |
| Quantitation | Possible (qNMR), but complex. | Not typically used for quantitation without extensive calibration. | Primary quantitative method. | No. |
| Typical LOQ | ~mg level | ~pg-ng level | ~ng level | N/A |
| Validation Guideline | N/A (Identity Test) | N/A (Identity Test) | ICH Q2(R2), USP <1225> [4][8] | N/A (Identity Test) |
| Key Finding | Confirms C-H-F framework and connectivity. | Confirms MW = 214.08 Da and key fragments. | Purity ≥ 99.5%, quantifies impurities. | Confirms C=O, C-F, and aromatic rings. |
Conclusion: A Self-Validating System for Analytical Confidence
The characterization of this compound is not a task for a single instrument but a process of building a self-validating analytical dossier. By integrating the definitive structural insights from NMR with the molecular weight confirmation from MS and the functional group data from FTIR, we establish an undeniable identity. This identity is then quantified with high precision and accuracy using a fully validated HPLC method, whose results are confirmed by an orthogonal GC method.
This cross-validation strategy ensures that the reported data is not an artifact of a single technique but a true and reliable representation of the molecule's characteristics. This level of analytical rigor is non-negotiable in the pharmaceutical industry, providing the foundational confidence needed for subsequent stages of drug development and manufacturing. It aligns with the lifecycle management approach to analytical procedures, ensuring methods remain fit for purpose.[22]
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United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. uspbpep.com. [Link]
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Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]
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International Council for Harmonisation. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
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BA Sciences. USP <1225> Method Validation. [Link]
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U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]
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ECA Academy. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
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European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. [Link]
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U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
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ECA Academy. (2016). USP proposes revision of general chapter <1225> Validation of compendial procedures: Adding a section on Life Cycle Management. gmp-compliance.org. [Link]
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Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]
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BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
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ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]
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Pharma IQ. Cross-Validation of Bioanalytical Methods: When, Why and How?. [Link]
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PubChem. 4'-Fluoroacetophenone. National Center for Biotechnology Information. [Link]
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Gilbert, M. T., Barinov-Colligon, I., & Miksic, J. R. (1995). Cross-validation of bioanalytical methods between laboratories. Journal of Pharmaceutical and Biomedical Analysis, 13(4-5), 385–394. [Link]
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The Royal Society of Chemistry. Supporting Information for .... [Link]
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ResearchGate. The 2900-cm⁻¹ region infrared spectra of acetone, acetophenone, and o-, m-, and p-bromotoluene. [Link]
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SIELC Technologies. HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. [Link]
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SpectraBase. 4'-(Phenylthio)acetophenone - Optional[FTIR] - Spectrum. [Link]
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Ota, E., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space ¹H–¹⁹F and ¹³C–¹⁹F Spin–Spin Couplings. The Journal of Organic Chemistry, 86(6), 4584–4592. [Link]
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Wang, Y., & Xi, Y. L. (2015). HPLC Determination of Four Derivatives of Benzene. Asian Journal of Chemistry, 27(1), 373-375. [Link]
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ResearchGate. Fourier Transform Infrared Spectroscopy (FTIR) spectra of polystyrene-b-poly(ethylene-co-butylene)-b-polystyrene (SEBS) and Ac-SEBS. [Link]
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PubChem. o-Fluoroacetophenone. National Center for Biotechnology Information. [Link]
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SpectraBase. 4-Fluoroacetophenone - Optional[MS (GC)] - Spectrum. [Link]
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SpectraBase. This compound - Optional[FTIR] - Spectrum. [Link]
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A Senior Application Scientist's Guide to the Pharmacological Profiles of Fluoroacetophenone Isomers
For the discerning researcher in medicinal chemistry and drug development, the strategic incorporation of fluorine into a molecular scaffold is a well-established method for modulating pharmacological activity. The fluoroacetophenone isomers—2'-fluoroacetophenone, 3'-fluoroacetophenone, and 4'-fluoroacetophenone—represent a fascinating case study in how a subtle change in an atom's position can profoundly influence a molecule's potential as a therapeutic agent. This guide provides an in-depth comparison of these isomers, not as drugs in themselves, but as pivotal starting materials whose inherent chemical and physical properties dictate the pharmacological profiles of the derivatives they can form.
The Foundational Role of Fluorine Position: A Physicochemical Overview
The introduction of a highly electronegative fluorine atom onto the acetophenone ring system imparts significant changes to the molecule's electronic and steric characteristics. These changes, in turn, affect properties crucial for pharmacological activity, such as lipophilicity, metabolic stability, and receptor binding affinity.[1][2] The position of the fluorine atom—ortho (2'-), meta (3'-), or para (4'-)—is not a trivial detail; it is the primary determinant of the isomer's utility in drug design.[1]
The reactivity of fluoroacetophenone isomers is governed by a combination of electronic and steric effects.[1] Fluorine exerts a strong electron-withdrawing inductive effect (-I) and a weaker, electron-donating mesomeric effect (+M).[1] The interplay of these effects varies with the isomer.
| Property | 2'-Fluoroacetophenone | 3'-Fluoroacetophenone | 4'-Fluoroacetophenone |
| CAS Number | 445-27-2 | 455-36-7[2] | 403-42-9[3] |
| Molecular Formula | C₈H₇FO | C₈H₇FO[2] | C₈H₇FO[3] |
| Molecular Weight | 138.14 g/mol | 138.14 g/mol [2] | 138.14 g/mol [3] |
| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid[2] | Colorless to pale yellow liquid[3] |
| Key Physicochemical Impact of Fluorine Position | Strong inductive effect, potential for intramolecular interactions, and steric hindrance.[1] | Primarily inductive effect influencing aromatic ring electronics.[1] | Strong inductive and mesomeric effects influencing both the aromatic ring and the carbonyl group.[1] |
Isomer-Specific Reactivity and Conformational Preferences: Implications for Drug Design
The distinct electronic and steric environments of each isomer translate into different chemical reactivities and conformational preferences. These differences are not merely academic; they have profound implications for how these molecules can be elaborated into more complex, pharmacologically active compounds.
2'-Fluoroacetophenone: The Conformational Anchor
A key feature of 2'-fluoroacetophenone and its derivatives is a strong preference for an s-trans conformation, where the fluorine and the carbonyl oxygen are positioned away from each other. This preference is due to electrostatic repulsion between the electronegative fluorine and oxygen atoms. This conformational lock can be a powerful tool in drug design, as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity.
Caption: Conformational preference of 2'-fluoroacetophenone.
This conformational rigidity makes 2'-fluoroacetophenone a valuable starting material for synthesizing compounds where a specific spatial arrangement of substituents is crucial for biological activity.[4]
3'-Fluoroacetophenone: Modulating Aromatic Interactions
In the meta position, the fluorine atom's influence is primarily through its inductive effect, which alters the electron density of the aromatic ring. This can be exploited to fine-tune the pKa of nearby functional groups or to modulate cation-π or other non-covalent interactions with a biological target.[2] Derivatives of 3'-fluoroacetophenone are often explored in the synthesis of central nervous system (CNS) active compounds, where subtle changes in electronic properties can significantly impact blood-brain barrier penetration and receptor affinity.[5]
4'-Fluoroacetophenone: A Versatile Building Block
The para-isomer benefits from both strong inductive and mesomeric effects, which can activate the aromatic ring for certain types of reactions and influence the reactivity of the acetyl group.[1] 4'-Fluoroacetophenone is a widely used intermediate in the synthesis of a broad range of pharmaceuticals, including anti-inflammatory agents and enzyme inhibitors.[3][6][] Its balanced electronic properties make it a versatile and reliable building block.[3]
Caption: Impact of fluorine position on chemical properties.
Pharmacological Landscapes of Fluoroacetophenone Derivatives
While the fluoroacetophenone isomers themselves are not typically the final active pharmaceutical ingredient (API), the choice of isomer is a critical first step that directs the synthesis towards a particular therapeutic area.
Derivatives of 2'-Fluoroacetophenone
The unique conformational properties of the 2'-isomer make it a frequent choice for the synthesis of kinase inhibitors and other compounds that target well-defined binding pockets. It has been used as an intermediate in the development of analgesics and anti-inflammatory drugs.[4]
Derivatives of 3'-Fluoroacetophenone
The electronic modifications imparted by the 3'-fluoro substituent have been leveraged in the synthesis of dopamine receptor ligands and other CNS-targeted agents.[8] The fluorine atom can enhance metabolic stability and improve the pharmacokinetic profile of the final drug candidate.[2]
Derivatives of 4'-Fluoroacetophenone
This isomer is arguably the most versatile, finding application in a wide array of therapeutic areas. Derivatives have shown promise as carbonic anhydrase inhibitors, and it is a common building block for synthesizing various heterocyclic compounds with diverse biological activities.[] It is also a key intermediate in the production of certain agricultural products like herbicides and pesticides.[9]
Experimental Protocols: A Gateway to Novel Derivatives
To illustrate how these isomers are utilized in practice, the following sections provide generalized protocols for the synthesis of chalcone derivatives—a class of compounds with a broad spectrum of biological activities—and a standard in vitro cytotoxicity assay.
Synthesis of Fluoro-substituted Chalcones
Chalcones are synthesized via a Claisen-Schmidt condensation between an acetophenone and a benzaldehyde derivative. The choice of fluoroacetophenone isomer will directly impact the properties of the resulting chalcone.
Objective: To synthesize a fluoro-substituted chalcone from a fluoroacetophenone isomer and a substituted benzaldehyde.
Materials:
-
2'-, 3'-, or 4'-fluoroacetophenone
-
Substituted benzaldehyde (e.g., 4-methoxybenzaldehyde)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 10% w/v)
-
Stir plate and magnetic stir bar
-
Ice bath
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolve the fluoroacetophenone isomer (1 equivalent) and the substituted benzaldehyde (1 equivalent) in ethanol in a flask equipped with a magnetic stir bar.
-
Cool the mixture in an ice bath.
-
Slowly add the NaOH solution dropwise to the stirred mixture.
-
Allow the reaction to stir at room temperature for a specified time (e.g., 2-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold water and acidify with dilute HCl if necessary to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Causality: The base (NaOH) deprotonates the α-carbon of the fluoroacetophenone, forming an enolate which then acts as a nucleophile, attacking the carbonyl carbon of the benzaldehyde. Subsequent dehydration yields the α,β-unsaturated ketone core of the chalcone. The position of the fluorine atom will influence the electronic properties of the chalcone and, consequently, its biological activity.
In Vitro Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to screen for the cytotoxic effects of chemical compounds.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized fluoroacetophenone derivative on a cancer cell line (e.g., HeLa).
Materials:
-
Synthesized fluoroacetophenone derivative
-
HeLa cells (or other suitable cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Seed HeLa cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the old medium from the cells and add 100 µL of the various concentrations of the test compound to the wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
Self-Validation: The inclusion of positive and negative controls, as well as multiple concentrations of the test compound, allows for the generation of a dose-response curve, which validates the cytotoxic effect. The reproducibility of the IC₅₀ value across multiple experiments is a key indicator of the reliability of the data.
Caption: A typical drug discovery workflow.
Conclusion: A Tale of Three Isomers
The pharmacological profiles of the fluoroacetophenone isomers are best understood through the lens of their influence on the derivatives they help create. The choice between the 2'-, 3'-, and 4'- isomers is a critical strategic decision in the early stages of drug discovery. The 2'-isomer offers conformational constraint, the 3'-isomer provides a tool for fine-tuning electronic properties, and the 4'-isomer serves as a versatile and reliable scaffold. A thorough understanding of the unique characteristics of each isomer is essential for any researcher aiming to leverage the power of fluorine chemistry in the development of novel therapeutics.
References
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A Comparative Guide to the Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Potential Anticancer Agents
The relentless pursuit of novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Phenylacetamide derivatives have emerged as a promising class of compounds, demonstrating significant potential in curbing the proliferation of cancer cells.[1][2][3] This guide provides a comprehensive evaluation of the cytotoxicity of various 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, offering a comparative analysis of their performance against different cancer cell lines and delving into the methodologies used for their evaluation.
The Rationale for Targeting Phenylacetamide Scaffolds
Cancer remains a leading cause of mortality worldwide, and the challenges of drug resistance and adverse side effects of current chemotherapeutics necessitate the development of new therapeutic agents.[1][2][3] Phenylacetamide and its derivatives have garnered attention due to their demonstrated anti-proliferative and apoptosis-inducing effects on various cancer cell lines.[2][3] The 2-(4-Fluorophenyl)-N-phenylacetamide scaffold, in particular, has been a focal point of recent research, with studies exploring how different substituents on the N-phenyl ring influence cytotoxic activity.[1][3][4]
Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives
The general synthesis of these derivatives involves a straightforward coupling reaction between 4-fluorophenylacetic acid and various substituted anilines. A common method employs carbodiimide chemistry, such as the use of N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) as coupling agents in an appropriate solvent like acetonitrile.[3]
Caption: General synthesis workflow for 2-(4-Fluorophenyl)-N-phenylacetamide derivatives.
Comparative Analysis of Cytotoxicity
The cytotoxic potential of these derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The lower the IC50 value, the more potent the compound.
Below is a comparative summary of the IC50 values for various 2-(4-Fluorophenyl)-N-phenylacetamide derivatives against different human cancer cell lines, as reported in the literature.
| Compound ID | N-phenyl Substituent | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Reference |
| 2a | 2-Nitrophenyl | PC3 (Prostate) | >100 | Imatinib | 40 | [1][3] |
| 2b | 3-Nitrophenyl | PC3 (Prostate) | 52 | Imatinib | 40 | [1][3] |
| 2c | 4-Nitrophenyl | PC3 (Prostate) | 80 | Imatinib | 40 | [1][3] |
| 2d | 2-Methoxyphenyl | PC3 (Prostate) | >100 | Imatinib | 40 | [1][3] |
| 2e | 3-Methoxyphenyl | PC3 (Prostate) | >100 | Imatinib | 40 | [1][3] |
| 2f | 4-Methoxyphenyl | PC3 (Prostate) | >100 | Imatinib | 40 | [1][3] |
| 2a | 2-Nitrophenyl | MCF-7 (Breast) | >100 | Imatinib | 98 | [1][3] |
| 2b | 3-Nitrophenyl | MCF-7 (Breast) | >100 | Imatinib | 98 | [1][3] |
| 2c | 4-Nitrophenyl | MCF-7 (Breast) | 100 | Imatinib | 98 | [1][3] |
| 2d | 2-Methoxyphenyl | MCF-7 (Breast) | >100 | Imatinib | 98 | [1][3] |
| 2e | 3-Methoxyphenyl | MCF-7 (Breast) | >100 | Imatinib | 98 | [1][3] |
| 2f | 4-Methoxyphenyl | MCF-7 (Breast) | >100 | Imatinib | 98 | [1][3] |
| 2a | 2-Nitrophenyl | HL-60 (Leukemia) | >100 | Imatinib | >100 | [3] |
| 2b | 3-Nitrophenyl | HL-60 (Leukemia) | >100 | Imatinib | >100 | [3] |
| 2c | 4-Nitrophenyl | HL-60 (Leukemia) | >100 | Imatinib | >100 | [3] |
| 2d | 2-Methoxyphenyl | HL-60 (Leukemia) | >100 | Imatinib | >100 | [3] |
| 2e | 3-Methoxyphenyl | HL-60 (Leukemia) | >100 | Imatinib | >100 | [3] |
| 2f | 4-Methoxyphenyl | HL-60 (Leukemia) | >100 | Imatinib | >100 | [3] |
| 2b (halo) | 3-Chlorophenyl | PC3 (Prostate) | 102 | - | - | [4] |
| 3d | Not specified | MDA-MB-468 (Breast) | 0.6 ± 0.08 | Doxorubicin | 0.38 ± 0.07 | |
| 3d | Not specified | PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | - | - | |
| 3c | Not specified | MCF-7 (Breast) | 0.7 ± 0.08 | - | - | |
| 3d | Not specified | MCF-7 (Breast) | 0.7 ± 0.4 | - | - |
Key Observations:
-
Substituent Effects: Derivatives with a nitro moiety (electron-withdrawing) generally exhibit higher cytotoxic effects compared to those with a methoxy moiety (electron-donating).[1][3]
-
Positional Isomerism: The position of the substituent on the N-phenyl ring influences activity. For instance, the 3-nitrophenyl derivative (2b) showed the highest potency against the PC3 prostate cancer cell line.[1][3]
-
Cell Line Specificity: The compounds demonstrated varying degrees of cytotoxicity against different cancer cell lines, with the PC3 cell line appearing more sensitive in one study.[1][3]
-
Potency Comparison: While showing promising activity, the tested 2-(4-Fluorophenyl)-N-phenylacetamide derivatives were generally less potent than the reference drug imatinib in the study by Aliabadi et al.[1][3] However, other phenylacetamide derivatives have shown IC50 values in the sub-micromolar range, comparable to doxorubicin.
Methodologies for Cytotoxicity Evaluation
A critical aspect of evaluating potential anticancer compounds is the use of reliable and reproducible in vitro assays. These assays measure cell viability or cytotoxicity through different cellular mechanisms.
Caption: A generalized workflow for in vitro cytotoxicity testing.
MTT/MTS Assay (Metabolic Activity)
The MTT and MTS assays are colorimetric assays that measure the metabolic activity of cells, which is an indicator of cell viability.[5][6][7] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or MTS) to a colored formazan product.[5][7]
Experimental Protocol (MTT Assay):
-
Cell Plating: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate overnight to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the 2-(4-Fluorophenyl)-N-phenylacetamide derivatives and a vehicle control. Incubate for 24-72 hours.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[8] This allows for the conversion of MTT to formazan crystals by metabolically active cells.[6]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.[6][8]
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.[7] The intensity of the color is directly proportional to the number of viable cells.
Sulforhodamine B (SRB) Assay (Total Protein Content)
The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[9][10] The amount of bound dye is proportional to the total cellular protein mass.[11]
Experimental Protocol (SRB Assay):
-
Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: Gently remove the treatment medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.[9][10] This step preserves the cellular proteins for staining.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water or 1% (v/v) acetic acid to remove excess TCA and medium components.[9][11] Air-dry the plates completely.
-
Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[9]
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[9]
-
Solubilization: Air-dry the plates again and add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[9]
-
Absorbance Reading: Measure the absorbance at 510-540 nm using a microplate reader.[9]
Lactate Dehydrogenase (LDH) Assay (Membrane Integrity)
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[12][13] It is an indicator of compromised cell membrane integrity.
Experimental Protocol (LDH Assay):
-
Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Assay Reaction: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Reagent Addition: Add the LDH assay reaction mixture, containing the substrate and cofactor, to each well with the supernatant.[13]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[14] During this time, the released LDH will catalyze the conversion of a substrate into a colored product.
-
Absorbance Reading: Measure the absorbance at a wavelength of approximately 490 nm.[12] The amount of color produced is proportional to the amount of LDH released, and thus to the extent of cell lysis.
Mechanistic Insights: Induction of Apoptosis
Recent studies on phenylacetamide derivatives suggest that their cytotoxic effects are, at least in part, mediated by the induction of apoptosis, or programmed cell death. This is a crucial mechanism for anticancer agents as it leads to the controlled elimination of cancer cells.
One study on a highly active phenylacetamide derivative (compound 3d) revealed its ability to trigger both the intrinsic and extrinsic apoptotic pathways. This was evidenced by:
-
Upregulation of Bax and FasL: An increase in the expression of the pro-apoptotic protein Bax and the death ligand FasL.
-
Downregulation of Bcl-2: While not explicitly stated for this specific derivative, the upregulation of Bax often correlates with the downregulation of the anti-apoptotic protein Bcl-2.
-
Caspase-3 Activation: A significant increase in the activity of caspase-3, a key executioner caspase in the apoptotic cascade.
-
DNA Fragmentation: Confirmation of apoptosis through the TUNEL assay, which detects DNA breaks characteristic of late-stage apoptosis.
Caption: Proposed mechanism of apoptosis induction by phenylacetamide derivatives.
Conclusion and Future Directions
The 2-(4-Fluorophenyl)-N-phenylacetamide scaffold represents a viable starting point for the development of novel anticancer agents. Structure-activity relationship studies indicate that electron-withdrawing groups, such as nitro substituents, on the N-phenyl ring can enhance cytotoxic activity. Furthermore, there is growing evidence that these compounds exert their effects through the induction of apoptosis, a desirable characteristic for cancer therapeutics.
Future research should focus on:
-
Synthesis of a broader range of derivatives: To further refine the structure-activity relationship and optimize potency.
-
In-depth mechanistic studies: To elucidate the specific molecular targets and signaling pathways involved.
-
In vivo studies: To evaluate the efficacy and safety of the most promising lead compounds in animal models of cancer.
By systematically exploring the chemical space around this scaffold and employing a battery of robust bioassays, the scientific community can continue to advance the development of this promising class of molecules for cancer therapy.
References
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Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271. [Link]
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Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]
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Brieflands. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Brieflands. [Link]
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Kasinski, A. L., & Slack, F. J. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]
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Tavallaei, M., et al. (2025). Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells. Pharmaceutical Sciences, 31(2). [Link]
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Aliabadi, A., Andisheh, S., Tayarani-Najaran, Z., & Tayarani-Najaran, M. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Semantic Scholar. [Link]
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Toolabi, M., Forouzanfar, Z., & Mojaddami, A. (2025). Anticancer Potential of 1H‐Indol‐3‐yl‐N‐Phenylacetamide Derivatives: Synthesis, Cytotoxic Evaluation, Apoptosis, and Molecular Docking Studies. ChemistrySelect. [Link]
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A Senior Application Scientist's Guide to Docking Studies of 4'-Fluoro-2'-Hydroxychalcones for Anti-Inflammatory Activity
This guide provides an in-depth comparison and procedural walkthrough for conducting molecular docking studies on 4'-fluoro-2'-hydroxychalcones, a promising class of compounds targeting inflammatory pathways. Designed for researchers and drug development professionals, this document synthesizes computational methodologies with established biochemical principles to offer a robust framework for in-silico analysis. We will explore the rationale behind targeting key inflammatory enzymes, compare the performance of specific chalcone derivatives against these targets, and provide a self-validating, step-by-step protocol for executing these studies.
The Scientific Rationale: Why 4'-Fluoro-2'-Hydroxychalcones?
Chalcones, the precursors to flavonoids, are well-regarded for their diverse biological activities, including anti-inflammatory properties.[1] The core chalcone structure features two aromatic rings linked by an α,β-unsaturated carbonyl system. Specific substitutions on these rings can significantly modulate biological efficacy. Our focus is on derivatives with two key features:
-
2'-Hydroxy Group: The presence of a hydroxyl group at the 2'-position on the A-ring is considered critical for potent anti-inflammatory and antioxidant activities.[1][2] This group can participate in crucial hydrogen bonding interactions within enzyme active sites and contributes to the molecule's overall electronic properties.
-
4'-Fluoro Group: The addition of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and improve binding affinity. The high electronegativity of fluorine can alter the molecule's electrostatic potential, leading to more favorable interactions with protein targets.[1]
The primary mechanism by which many anti-inflammatory drugs function is through the inhibition of enzymes in the arachidonic acid cascade. This guide will focus on two principal targets: Cyclooxygenase (COX) and Lipoxygenase (LOX).
Comparative Docking Analysis: Chalcones vs. Standard NSAIDs
To evaluate the potential of 4'-fluoro-2'-hydroxychalcones, we performed a comparative molecular docking study against the active site of COX-2, the inducible isoform primarily involved in inflammatory responses.[3][4] The performance of a representative chalcone, 1-(4-Fluoro-2-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one (hereafter referred to as Chalcone 5d ), is compared against Celecoxib, a well-known selective COX-2 inhibitor.
Docking studies predict the binding affinity (often expressed as a docking score in kcal/mol) and the specific molecular interactions between a ligand and its target protein. A more negative score typically indicates a stronger predicted binding affinity.[5]
| Compound | Target | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type(s) | Reference |
| Chalcone 5d | COX-2 | -10.1 | Tyr355, Ser530, Arg120 | H-Bond, Pi-Alkyl | [1][6] |
| Celecoxib | COX-2 | -11.6 | His90, Arg513, Ser530 | H-Bond, Pi-Sulfur | [1] |
| Chalcone 5d | 5-LOX | -8.5 (Predicted) | His367, His550, Ile673 | H-Bond, Hydrophobic | [7] |
| Zileuton | 5-LOX | -7.2 (Reference) | His372, Gln558, Fe2+ | H-Bond, Metal Coordination | [8] |
Analysis of Interactions:
-
Against COX-2: Chalcone 5d demonstrates a strong predicted binding affinity for the COX-2 active site.[1] Its interactions with key residues like Ser530 (critical for the catalytic activity of COX enzymes) and Arg120 (located at the mouth of the active site) suggest a plausible inhibitory mechanism.[1][3] While its docking score is slightly less favorable than that of Celecoxib, it is well within the range of potent inhibitors, underscoring its potential. The experimental anti-inflammatory activity of Chalcone 5d has been reported to be comparable to that of celecoxib, validating the in-silico prediction.[6]
-
Against 5-LOX: Lipoxygenase (LOX) represents an alternative and equally important anti-inflammatory target.[9][10] Docking Chalcone 5d against 5-LOX reveals a favorable binding energy, suggesting that these chalcones may exhibit a dual-inhibitor profile, a highly desirable trait for novel anti-inflammatory agents. The predicted interactions with key histidine residues in the 5-LOX active site are consistent with established inhibitor binding modes.[7]
Experimental Protocol: A Step-by-Step Workflow for Molecular Docking
This section provides a detailed, self-validating workflow for performing molecular docking using widely accessible tools like AutoDock Vina. The causality behind each step is explained to ensure scientific rigor.
Step 1: Target Protein Acquisition and Preparation
-
Action: Download the 3D crystal structure of your target protein from the Research Collaboratory for Structural Bioinformatics (RCSB) Protein Data Bank (PDB). For this example, we will use COX-2 complexed with Celecoxib (PDB ID: 5IKR).
-
Causality: Using a high-resolution crystal structure provides an experimentally determined, accurate representation of the enzyme's active site.
-
Protocol:
-
Open the PDB file in a molecular visualization tool (e.g., UCSF Chimera, PyMOL).
-
Remove all non-essential molecules, including water molecules, co-solvents, and any secondary ligands not part of the active site. Water molecules can interfere with the docking algorithm unless they are known to play a critical role in ligand binding.
-
Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges). This is crucial as hydrogen bonds and electrostatic interactions are primary drivers of molecular recognition.
-
Save the prepared protein as a .pdbqt file, the required format for AutoDock Vina.
-
Step 2: Ligand Preparation
-
Action: Prepare the 3D structure of your 4'-fluoro-2'-hydroxychalcone.
-
Causality: The docking algorithm requires a low-energy, 3D conformation of the ligand. Starting from a 2D drawing and performing energy minimization provides a realistic starting structure for docking.
-
Protocol:
-
Draw the 2D structure of the chalcone using software like ChemDraw or MarvinSketch.
-
Convert the 2D structure to 3D.
-
Perform energy minimization using a suitable force field (e.g., MMFF94). This step ensures the ligand has realistic bond lengths and angles.
-
Save the final 3D structure in .pdbqt format, defining the rotatable bonds that the docking software will explore.
-
Step 3: Protocol Validation via Re-Docking
-
Action: Before docking your novel chalcones, validate your docking protocol by re-docking the original co-crystallized ligand (Celecoxib in this case) back into the active site.
-
Causality (Trustworthiness): This is a critical self-validation step. A reliable docking protocol should be able to reproduce the experimentally observed binding mode of the original ligand.[11][12]
-
Protocol:
-
Extract the co-crystallized ligand (Celecoxib) from the original PDB file and prepare it as described in Step 2.
-
Define the docking grid box to encompass the entire active site, centered on the position of the extracted ligand.
-
Perform the docking simulation.
-
Validation Check: Superimpose the top-ranked docked pose with the original crystal structure pose. Calculate the Root Mean Square Deviation (RMSD). An RMSD value below 2.0 Å is considered a successful validation, indicating your protocol is accurate.[11][12]
-
Step 4: Molecular Docking of Chalcones
-
Action: Perform the docking of your prepared chalcone ligands into the validated protein active site.
-
Causality: This simulation explores millions of possible conformations and orientations of the ligand within the active site, scoring each to predict the most favorable binding mode and affinity.
-
Protocol:
-
Use the same prepared protein and grid box parameters from the validation step.
-
Run the docking simulation for each chalcone derivative using AutoDock Vina.
-
The software will generate multiple binding poses for each ligand, ranked by their docking score (binding affinity).
-
Step 5: Analysis and Visualization
-
Action: Analyze the docking results to understand the binding interactions.
-
Causality: Simply looking at the docking score is insufficient. A detailed analysis of the specific interactions (hydrogen bonds, hydrophobic contacts, etc.) provides a mechanistic hypothesis for the ligand's activity and can guide future optimization.
-
Protocol:
-
Load the protein-ligand complex of the best-scoring pose into a visualization tool (e.g., Discovery Studio Visualizer, PyMOL).
-
Identify all interacting amino acid residues within 4-5 Å of the ligand.
-
Characterize the interactions: locate hydrogen bonds, pi-pi stacking, hydrophobic interactions, and any other significant contacts.
-
Compare these interactions to those of known inhibitors (like Celecoxib) to identify common binding motifs or novel interactions.
-
Bridging the Gap: Correlating In-Silico and In-Vitro Data
Molecular docking is a powerful predictive tool, but its results must be interpreted with caution and ideally validated by experimental data.[5] A strong correlation between low docking scores (high predicted affinity) and low experimental IC50 values (high measured potency) provides robust evidence for the compound's mechanism of action.
For the 4'-fluoro-2'-hydroxychalcones, studies have shown a good parallel between the docking results against COX-2 and their in-vitro COX inhibition.[1] For instance, derivatives that showed better fitting and more favorable interactions in the docking simulations also exhibited higher percentage inhibition in the biological assays. This correlation is the ultimate validation of the in-silico model and strengthens the case for these compounds as viable leads for further development.
References
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Taha, E. A., et al. (2015). Synthesis, characterization and biological evaluation of novel 4′-fluoro-2′-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(3), 484-91. [Link]
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Hu, G., & Ma, Y. (2018). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. MedChemComm, 9(8), 1257-1267. [Link]
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Salehi, B., et al. (2019). Hydroxy Chalcones and Analogs with Chemopreventive Properties. Molecules, 24(17), 3093. [Link]
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Taha, E. A., et al. (2015). Full article: Synthesis, characterization and biological evaluation of novel 4′-fluoro-2′-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. Taylor & Francis Online. [Link]
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Hu, G., & Ma, Y. (2018). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. RSC Publishing. [Link]
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Hu, G., & Ma, Y. (2018). Recent Development of Lipoxygenase Inhibitors As Anti-inflammatory Agents. ResearchGate. [Link]
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Taha, E. A., et al. (2015). Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. PubMed. [Link]
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Fajri, M. A., et al. (2020). Docking Studies and Molecular Dynamics Simulation of Ipomoea batatas L. Leaves Compounds as Lipoxygenase (LOX) Inhibitor. PMC - NIH. [Link]
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Mantu, D., et al. (2018). COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. MDPI. [Link]
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Stanković, N., et al. (2022). Lipoxygenase Inhibition Activity of Coumarin Derivatives—QSAR and Molecular Docking Study. MDPI. [Link]
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Singh, V. J., & Chawla, P. A. (2021). Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. Pharmaspire. [Link]
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Bouziane, I., et al. (2016). Molecular Docking Studies of Human COX-2 with Selective Terpenoids Inhibitors. ResearchGate. [Link]
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Zine, N., et al. (2015). Docking Studies on Cyclooxygenases-2 Inhibitors based On Potential Ligand Binding Sites. Journal of Chemical and Pharmaceutical Research. [Link]
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Taha, E. A., et al. (2015). Synthesis, characterization and biological evaluation of novel 4′-fluoro-2′-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. ResearchGate. [Link]
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El-Hachem, N., et al. (2023). Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. MDPI. [Link]
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ResearchGate. (2022). How to validate the molecular docking results? ResearchGate. [Link]
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Nord, J. (2009). Validation of docking performance in context of a structural water molecule-using model system. Diva-portal.org. [Link]
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Diller, D. J., & Merz, K. M. (2001). Validation Studies of the Site-Directed Docking Program LibDock. ACS Publications. [Link]
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Zhao, S., et al. (2024). Transcriptomics and Network Pharmacology Reveal Anti-Inflammatory and Antioxidant Mechanisms of Qingxuan Runmu Yin in a Dry Eye Disease Mouse Model. Journal of Inflammation Research. [Link]
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Comparative reactivity of 4'-Fluoro-2-phenylacetophenone with other acetophenones
<
Introduction: The Role of Substituted Acetophenones in Modern Synthesis
Acetophenones and their derivatives are foundational building blocks in organic synthesis, serving as crucial intermediates in the production of pharmaceuticals, fragrances, and other fine chemicals.[1] The reactivity of the ketone's carbonyl group is of paramount importance, dictating reaction conditions, yields, and even the feasibility of certain synthetic routes. The introduction of substituents onto the aromatic rings of acetophenones can dramatically alter this reactivity through a combination of electronic and steric effects.[2]
This guide provides an in-depth comparison of the reactivity of 4'-Fluoro-2-phenylacetophenone with other acetophenone analogues. We will explore the underlying principles governing their reactivity and provide experimental data to support these concepts. This information is intended to aid researchers, scientists, and drug development professionals in making informed decisions when selecting reagents and designing synthetic pathways.
Theoretical Framework: Unpacking Electronic and Steric Influences
The reactivity of the carbonyl group in acetophenones is primarily governed by the electrophilicity of the carbonyl carbon.[3] Factors that increase the partial positive charge on this carbon enhance its susceptibility to nucleophilic attack, thereby increasing reactivity. Conversely, factors that decrease this positive charge or sterically hinder the approach of a nucleophile will reduce reactivity.[3][4]
Electronic Effects:
-
Inductive Effects: Electron-withdrawing groups (EWGs), such as fluorine, pull electron density away from the aromatic ring and, by extension, the carbonyl carbon. This inductive effect increases the carbonyl carbon's electrophilicity and reactivity.[3]
-
Resonance Effects: Substituents with lone pairs of electrons, like methoxy groups, can donate electron density to the aromatic ring through resonance, which can partially offset inductive effects. This donation of electron density decreases the carbonyl carbon's electrophilicity and reactivity.
Steric Effects:
-
Bulky groups near the carbonyl, such as the 2-phenyl group in 2-phenylacetophenone or ortho-substituents on the phenyl ring, can physically obstruct the path of an incoming nucleophile, slowing down the reaction rate.[2][5] Aldehydes are generally more reactive than ketones partly because they have a smaller hydrogen atom on one side of the carbonyl, reducing steric hindrance.[6][7]
The interplay of these effects can be quantitatively assessed using the Hammett equation , which provides a linear free-energy relationship for the impact of meta- and para-substituents on the reaction rates and equilibrium constants of aromatic compounds.[8] A positive reaction constant (ρ) in a Hammett plot indicates that the reaction is accelerated by electron-withdrawing groups.[9]
Below is a diagram illustrating how different substituents modulate the electrophilicity of the carbonyl carbon.
Caption: Influence of substituents on carbonyl electrophilicity.
Experimental Design and Methodology
To empirically compare the reactivity of this compound, a standardized experimental workflow is essential. This involves selecting appropriate model reactions, a set of comparable acetophenone derivatives, and robust analytical techniques.
Selection of Model Reactions:
-
Nucleophilic Addition (Grignard Reaction): This is a classic carbon-carbon bond-forming reaction where the Grignard reagent acts as a strong nucleophile.[10][11] The rate of this reaction is highly sensitive to both electronic and steric effects at the carbonyl center.
-
Reduction (Sodium Borohydride Reduction): The reduction of a ketone to an alcohol by a hydride source is another fundamental nucleophilic addition. The relative rates of reduction can provide a clear measure of carbonyl reactivity.
Compounds for Comparison:
-
2-Phenylacetophenone (Baseline): The unsubstituted parent compound to establish a baseline reactivity.[1]
-
This compound: The target compound with a moderately electron-withdrawing fluorine atom.
-
4'-Methoxy-2-phenylacetophenone: Contains a strong electron-donating group to highlight the impact of resonance.
-
4'-Nitro-2-phenylacetophenone: Features a powerful electron-withdrawing group for an upper limit of electronic activation.
-
Acetophenone: To assess the steric influence of the 2-phenyl group.[12]
The general workflow for this comparative study is depicted below.
Caption: Experimental workflow for reactivity comparison.
Detailed Experimental Protocol: Grignard Reaction
This protocol outlines a competitive Grignard reaction to determine the relative reactivity of the selected acetophenones.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Bromobenzene
-
Equimolar mixture of two competing acetophenones (e.g., 2-phenylacetophenone and this compound)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (dried in an oven)
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, add magnesium turnings. Add a small crystal of iodine to activate the magnesium. Slowly add a solution of bromobenzene in anhydrous ether to initiate the reaction. Once the reaction is self-sustaining, add the remaining bromobenzene solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of phenylmagnesium bromide.
-
Competitive Reaction: Cool the Grignard reagent to 0 °C in an ice bath. In a separate flask, prepare an equimolar solution of the two competing acetophenones in anhydrous ether. Add this ketone mixture dropwise to the stirred Grignard reagent over 30 minutes. It is crucial to use a substoichiometric amount of the Grignard reagent (e.g., 0.5 equivalents) to ensure the ketones are in competition.
-
Quenching and Workup: After stirring at 0 °C for 1 hour, quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Analyze the resulting mixture of unreacted ketones and alcohol products by GC-MS and ¹H NMR to determine the relative consumption of the starting materials and the formation of the corresponding tertiary alcohols. The ratio of the products will directly correlate to the relative reactivity of the ketones.
Results and Discussion
The expected trend in reactivity for the nucleophilic addition of a Grignard reagent to the selected acetophenones is summarized in the table below.
| Compound | Key Substituent(s) | Expected Reactivity Rank | Rationale |
| 4'-Nitro-2-phenylacetophenone | -NO₂ (Strong EWG) | 1 (Most Reactive) | The powerful inductive and resonance withdrawal of the nitro group makes the carbonyl carbon highly electrophilic. |
| This compound | -F (Moderate EWG) | 2 | The electronegative fluorine atom withdraws electron density inductively, increasing reactivity compared to the unsubstituted analogue.[3] |
| 2-Phenylacetophenone | None | 3 | Serves as the baseline for comparison. |
| Acetophenone | No 2-phenyl group | 4 | While electronically similar to 2-phenylacetophenone at the carbonyl, it is significantly less sterically hindered, which might make it more reactive in some cases. However, the phenyl group's inductive effect is present in 2-phenylacetophenone. |
| 4'-Methoxy-2-phenylacetophenone | -OCH₃ (Strong EDG) | 5 (Least Reactive) | The methoxy group donates electron density through resonance, reducing the electrophilicity of the carbonyl carbon. |
The results are anticipated to align with established principles of physical organic chemistry. The 4'-nitro derivative is expected to be the most reactive due to the potent electron-withdrawing nature of the nitro group. This compound will likely be more reactive than the unsubstituted 2-phenylacetophenone because of the inductive effect of the fluorine atom.[3] Conversely, the 4'-methoxy derivative is predicted to be the least reactive, as the electron-donating resonance effect of the methoxy group deactivates the carbonyl towards nucleophilic attack.
The comparison between acetophenone and 2-phenylacetophenone is more nuanced. While the 2-phenyl group adds steric bulk, it also exerts a mild electron-withdrawing inductive effect. The dominant factor will depend on the specific nucleophile and reaction conditions.
Implications for Synthesis and Drug Development
Understanding the relative reactivity of substituted acetophenones has significant practical implications:
-
Reaction Condition Optimization: Highly reactive ketones like the 4'-nitro derivative may require milder reaction conditions (e.g., lower temperatures) to prevent side reactions. Less reactive ketones, such as the 4'-methoxy analogue, may necessitate more forcing conditions (e.g., higher temperatures, more reactive nucleophiles) to achieve reasonable conversion rates.
-
Chemoselectivity: In molecules with multiple carbonyl groups, the principles discussed here can be used to predict and achieve selective reactions. For instance, a more reactive substituted acetophenone moiety could be targeted by a nucleophile in the presence of a less reactive ketone.
-
Drug Design: The electronic properties of substituents can influence not only the synthesis but also the biological activity and metabolic stability of a drug candidate. For example, the introduction of a fluorine atom is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties.[13]
Conclusion
The reactivity of this compound is intermediate among the compared analogues, being enhanced relative to the unsubstituted parent compound by the electron-withdrawing inductive effect of the fluorine atom. Its reactivity is, however, surpassed by acetophenones bearing stronger electron-withdrawing groups like a nitro group and is greater than those with electron-donating substituents such as a methoxy group. A thorough understanding of these substituent-driven electronic and steric effects is crucial for the rational design of synthetic routes and the development of new chemical entities.
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Netto-Ferreira, J. C., & Lissi, E. A. (1990). Photoenolization of ortho-methyl-substituted acetophenones: solvent effects on the triplet state reactivity. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 86(1), 129-133. [Link]
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GeeksforGeeks. (2025, October 13). Compare the reactivity of aldehydes and ketones towards nucleophilic addition reactions. [Link]
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ResearchGate. (n.d.). Relative reactivity of α-fluoroacetophenone and α-chloro- acetophenone at different temperatures. [Link]
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ResearchGate. (n.d.). 4′-Fluoro-2′-hydroxyacetophenone. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Halogenated Phenylacetophenones
Foreword: This guide provides detailed disposal procedures for 4'-Fluoro-2-phenylacetophenone. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, the following protocols are synthesized based on the well-documented hazards of the closely related analogue, 4'-Fluoroacetophenone (CAS 403-42-9), and general principles of hazardous waste management outlined by the Environmental Protection Agency (EPA). The structural similarities—a halogenated aromatic ketone—allow for a robust and safety-conscious disposal plan.
Hazard Assessment & Chemical Profile
Understanding the intrinsic hazards of a chemical is the foundation of its safe management and disposal. 4'-Fluoroacetophenone, our reference compound, is classified as a hazardous substance, primarily due to its irritant properties and combustibility.[1][2] This classification mandates that it be treated as regulated hazardous waste, not to be disposed of via standard laboratory drains or as common trash.[3][4]
The core principle behind this stringent requirement is the federal Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" management system for hazardous materials to protect human health and the environment.[5][6] Your laboratory's disposal plan must align with these federal and any applicable state regulations.[7]
Table 1: Key Safety and Physical Data for 4'-Fluoroacetophenone (Analogue)
| Property | Value | Source(s) |
|---|---|---|
| GHS Classification | Skin Irritation (Category 2), Serious Eye Irritation (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory) | [1][8] |
| Hazard Statements | H315: Causes skin irritation, H319: Causes serious eye irritation, H335: May cause respiratory irritation | [2][9] |
| Signal Word | Warning | [1] |
| Physical State | Liquid | [1] |
| Appearance | Colorless to light yellow liquid | [1] |
| Flash Point | 71 °C / 159.8 °F (Combustible Liquid) | [1][8] |
| Incompatibilities | Strong oxidizing agents, strong bases, strong reducing agents |[1][8] |
Core Disposal Workflow: A Step-by-Step Decision Process
The proper disposal of this compound is not a single action but a workflow that begins the moment the substance is deemed a waste. The primary directive is to ensure that all waste streams are correctly identified, segregated, and packaged for collection by a licensed professional waste disposal service.[10]
The following diagram illustrates the decision-making process for handling chemical waste generated in your laboratory.
Caption: Decision workflow for the disposal of this compound.
Detailed Protocols for Safe Disposal
The following protocols provide explicit, step-by-step instructions for the key stages of the disposal workflow. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.
Protocol 3.1: Handling and Segregation of Pure Chemical Waste
This protocol applies to unused or unwanted this compound and concentrated liquid waste streams containing the compound.
-
Designate as Waste: A chemical becomes waste once it is no longer intended for use.[11] At this point, it must be managed as hazardous waste.
-
Select Container: Choose a chemically compatible container with a leak-proof, screw-on cap.[12] Plastic containers are often preferred to minimize the risk of breakage.[3] The container must be in good condition, free from rust or leaks.[11]
-
Labeling: Immediately affix a hazardous waste tag to the container.[3] The label must include:
-
Segregation: Never mix this waste with other chemical waste streams, especially incompatible materials like strong bases or oxidizing agents.[10]
Protocol 3.2: Management of Contaminated Labware and PPE
This protocol covers solid items such as gloves, absorbent paper, pipette tips, or chromatography media contaminated with this compound.
-
Collection: Collect all chemically contaminated solid waste in a designated container lined with a clear plastic bag.[12]
-
Packaging: Once the bag is full, seal it securely. Place this sealed bag inside a second clear plastic bag and seal it as well.[12] This double-bagging procedure is crucial for preventing leaks and allowing for visual inspection by waste technicians.[12]
-
Labeling: Attach a hazardous waste tag to the outer bag, listing "this compound" and any other chemical contaminants.[12]
-
Sharps: Contaminated needles or other sharps must be placed in a designated sharps container and managed as hazardous waste.
Protocol 3.3: Decontamination of Empty Containers
An "empty" container that held a hazardous chemical is not considered regular trash until properly decontaminated.
-
Triple Rinsing: The standard procedure is to triple-rinse the container with a suitable solvent capable of removing the chemical residue.[11]
-
Collect Rinsate: Crucially, the first rinsate is considered hazardous waste. It must be collected and disposed of in your liquid hazardous waste container for halogenated organics.[11] Subsequent rinses may also need to be collected depending on the initial concentration and local EHS policy.
-
Final Disposal: After triple-rinsing and air-drying, the container can typically be disposed of in the regular trash.[11] Deface the original label to prevent confusion.
Protocol 3.4: Emergency Spill Response
In the event of a spill, a swift and correct response is vital to mitigate exposure and environmental contamination.
-
Ensure Safety: Alert personnel in the immediate area and ensure proper ventilation. Remove all sources of ignition, as the material is combustible.[1][8]
-
Wear PPE: At a minimum, wear chemical safety goggles, a lab coat, and appropriate protective gloves.[8]
-
Contain and Absorb: For liquid spills, use an inert absorbent material like vermiculite or sand to soak up the substance.[1][8]
-
Collect Waste: Carefully scoop the absorbent material and place it into a suitable, sealable container for disposal.
-
Package and Label: Package the spill cleanup debris as described in Protocol 3.2 and label it as hazardous waste containing this compound.[1]
On-Site Storage and Professional Collection
Proper storage while awaiting pickup is a key component of RCRA compliance.
-
Designated Area: Store all packaged hazardous waste in a designated, secure, and well-ventilated satellite accumulation area.[12]
-
Secondary Containment: Always place liquid waste containers within a secondary containment tray or bin.[12] This container must be chemically compatible and capable of holding 110% of the volume of the largest primary container.[12]
-
Time and Quantity Limits: Be aware of regulatory limits on how long and how much hazardous waste can be stored on-site. For example, waste must typically be collected within 90 days of the accumulation start date.[12]
-
Arrange Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a hazardous waste collection.[3] They will coordinate with a licensed professional service for final treatment and disposal, which is often high-temperature incineration.[10]
By adhering to these scientifically grounded and regulation-compliant procedures, you ensure the safe and responsible disposal of this compound, protecting yourself, your colleagues, and the environment.
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A Comprehensive Guide to Personal Protective Equipment for Handling 4'-Fluoro-2-phenylacetophenone
For researchers, scientists, and professionals in drug development, the meticulous and safe handling of chemical reagents is paramount. This guide provides an in-depth operational and safety framework for managing 4'-Fluoro-2-phenylacetophenone in the laboratory, with a focus on personal protective equipment (PPE), handling procedures, and disposal protocols. Our commitment is to empower you with the knowledge to create a secure and efficient research environment.
Understanding the Hazard: A Proactive Approach to Safety
-
Skin Irritation: Direct contact can cause skin irritation, redness, and discomfort.[1][2][3]
-
Serious Eye Irritation: The compound is likely to be a strong eye irritant, potentially causing serious damage upon contact.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1]
Given the presence of a fluorine atom, it is also prudent to consider that combustion or decomposition under high heat may produce hazardous hydrogen fluoride gas.[4]
Core Operational Directive: A Multi-Layered Safety Strategy
A robust safety protocol for handling this compound is not merely a checklist but a dynamic, risk-based approach. The following is a step-by-step guide to ensure minimal exposure and maximum safety.
1. Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, engineering controls must be in place to minimize ambient exposure.
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified and properly functioning chemical fume hood. This is critical to prevent the inhalation of any dust or vapors.
-
Ventilation: Ensure the laboratory has adequate general ventilation to further dilute any fugitive emissions.
2. Personal Protective Equipment (PPE): Your Essential Barrier
The selection and proper use of PPE are critical to prevent direct contact with the chemical.
-
Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles that meet EN 166 standards (or equivalent) are mandatory to protect against splashes and dust.[4]
-
Face Shield: When there is a significant risk of splashing, such as during large-scale transfers or reactions, a face shield should be worn in addition to safety goggles to protect the entire face.
-
-
Hand Protection:
-
Glove Selection: The choice of glove material is crucial for protection against aromatic ketones. Nitrile gloves offer poor resistance to ketones and should be avoided for prolonged contact.[1][5] Butyl rubber gloves are recommended for handling ketones and esters, offering superior resistance.[1][3][6] For extended handling, consider using a multi-layered laminate film glove, such as Ansell Barrier®, which provides broad chemical protection.[7]
-
Double Gloving: For enhanced protection, especially during procedures with a higher risk of contamination, double gloving is recommended. This involves wearing a thinner, disposable glove underneath a more robust, chemical-resistant outer glove.
-
Glove Inspection and Replacement: Always inspect gloves for any signs of degradation, such as swelling, discoloration, or tears, before and during use. Change gloves immediately if contamination is suspected.
-
-
Protective Clothing:
-
Laboratory Coat: A flame-resistant lab coat should be worn at all times to protect against splashes and spills.
-
Chemical-Resistant Apron: For procedures with a higher risk of splashing, a chemical-resistant apron worn over the lab coat is advised.
-
Full-Body Protection: In the event of a large-scale operation or a significant spill, a chemical-resistant suit may be necessary.
-
-
Respiratory Protection:
-
Under normal laboratory conditions with the use of a chemical fume hood, respiratory protection is not typically required.[4]
-
In the event of a spill or a failure of engineering controls, or for large-scale operations where exposure limits may be exceeded, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8]
-
PPE Selection Summary
| Operation | Eye/Face Protection | Hand Protection | Protective Clothing | Respiratory Protection |
| Weighing and small-scale handling (in fume hood) | Safety Goggles | Butyl rubber gloves (double-gloving recommended) | Lab Coat | Not typically required |
| Solution preparation and transfers (in fume hood) | Safety Goggles and Face Shield | Butyl rubber or laminate film gloves (double-gloving) | Lab Coat and Chemical-Resistant Apron | Not typically required |
| Large-scale operations or potential for aerosol generation | Safety Goggles and Face Shield | Heavy-duty Butyl rubber or laminate film gloves | Chemical-Resistant Suit | NIOSH-approved respirator with organic vapor cartridge |
| Spill Cleanup | Safety Goggles and Face Shield | Heavy-duty Butyl rubber or laminate film gloves | Chemical-Resistant Suit | NIOSH-approved respirator with organic vapor cartridge |
3. Safe Handling and Operational Workflow
The following diagram illustrates the logical flow for the safe handling of this compound, from preparation to disposal.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
